2-Chloro-3-hydroxy-1,4-naphthoquinone
Description
Properties
IUPAC Name |
3-chloro-4-hydroxynaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO3/c11-7-8(12)5-3-1-2-4-6(5)9(13)10(7)14/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTBBCHDEDQCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876170 | |
| Record name | 1,4-NAPHTHALENEDIONE, 2-CHLORO-3-HYDROXY- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1526-73-4 | |
| Record name | 2-Chloro-3-hydroxy-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001526734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, 2-chloro-3-hydroxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-NAPHTHALENEDIONE, 2-CHLORO-3-HYDROXY- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-3-HYDROXY-1,4-NAPHTHOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/952CIV4M61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-hydroxy-1,4-naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-hydroxy-1,4-naphthoquinone is a synthetic naphthoquinone derivative that has garnered significant interest in the scientific community due to its potential therapeutic applications. As a member of the 1,4-naphthoquinone class of compounds, it shares a core structure found in various natural products with known biological activities, including vitamin K. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral data, and biological activities of this compound, with a focus on its potential as an antifungal and anticancer agent.
Chemical and Physical Properties
This compound is a yellow crystalline solid. Its chemical structure combines the redox-active 1,4-naphthoquinone core with a chlorine atom and a hydroxyl group, which significantly influence its electronic properties and reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClO₃ | PubChem[1][2] |
| Molecular Weight | 208.60 g/mol | PubChem[1][2] |
| Melting Point | 216.5 °C | LookChem[3] |
| Boiling Point | 351.2 °C at 760 mmHg | LookChem[3] |
| Density | 1.56 g/cm³ | LookChem[3] |
| LogP | 2.074 | LookChem[3] |
| pKa (estimated for Lawsone) | 4.31 | ChemBook[4] |
Synthesis
The synthesis of this compound can be achieved through several routes. A common laboratory-scale preparation involves the hydrolysis of 2,3-dichloro-1,4-naphthoquinone. While a detailed, unified protocol is not available in a single source, the following procedure is a composite based on established reactions of 2,3-dichloro-1,4-naphthoquinone with nucleophiles.[5][6]
Experimental Protocol: Synthesis via Hydrolysis of 2,3-Dichloro-1,4-naphthoquinone
Materials:
-
2,3-dichloro-1,4-naphthoquinone
-
Aqueous base (e.g., sodium hydroxide or potassium hydroxide)
-
Acid (e.g., hydrochloric acid)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Hydrolysis: Dissolve 2,3-dichloro-1,4-naphthoquinone in a suitable solvent. Add an aqueous solution of a base (e.g., 1 M NaOH) dropwise while stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Acidification: After the reaction is complete, acidify the mixture with an acid (e.g., 1 M HCl) to precipitate the product.
-
Extraction: Extract the aqueous mixture with an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield pure this compound.
Spectral Data
| Data Type | Description |
| ¹H NMR | The ¹H NMR spectrum is expected to show signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the naphthoquinone ring. The hydroxyl proton will likely appear as a broad singlet. For the related 2-chloro-1,4-naphthoquinone, aromatic protons appear between δ 7.75 and 8.21 ppm.[7][8] |
| ¹³C NMR | The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons (δ ~180 ppm) and the carbons of the aromatic ring. For 2-chloro-1,4-naphthoquinone, carbonyl carbons appear at δ 178.1 and 182.8 ppm.[7][8] |
| IR Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch, ~3300-3500 cm⁻¹), carbonyl groups (C=O stretch, ~1650-1680 cm⁻¹), and C=C bonds of the aromatic ring (~1580-1600 cm⁻¹). For 2-amino-3-chloro-1,4-naphthoquinone, C=O stretching vibrations are observed around 1600 cm⁻¹.[3] |
| Mass Spectrometry | The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 208, corresponding to its molecular weight.[1][2] |
Biological Activity and Mechanisms of Action
Anticancer Activity
1,4-Naphthoquinone derivatives are known to exhibit significant anticancer properties. Their mechanism of action is often attributed to the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and subsequent cell death.[9][10] This increase in intracellular ROS can trigger various signaling pathways that culminate in apoptosis.
Studies on related naphthoquinones have shown that they can activate stress-activated protein kinases (SAPKs) such as p38 and JNK, and modulate the activity of other signaling pathways including AKT and STAT3.[9][10] The activation of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Antifungal Activity
This compound has demonstrated potent antifungal activity against various fungal strains, including Candida albicans.[5] The primary mechanism of its antifungal action is believed to be the disruption of the fungal cell membrane's integrity.[7][11][12][13][14][15]
This disruption leads to increased membrane permeability, resulting in the leakage of essential intracellular components, such as nucleotides and ions (e.g., K⁺), which ultimately leads to fungal cell death.
1. Leakage of 260 nm Absorbing Materials:
-
Treat fungal cells with this compound at its minimum inhibitory concentration (MIC).
-
Incubate for different time intervals.
-
Centrifuge the cell suspension and measure the absorbance of the supernatant at 260 nm to quantify the leakage of nucleotides and other UV-absorbing materials.[11]
2. Potassium Ion Leakage:
-
Treat fungal cells as described above.
-
After incubation, pellet the cells by centrifugation.
-
Measure the concentration of K⁺ ions in the supernatant using an atomic absorption spectrophotometer or an ion-selective electrode.
Conclusion
This compound is a promising scaffold for the development of new therapeutic agents. Its straightforward synthesis and significant biological activities, particularly its anticancer and antifungal properties, make it a subject of considerable interest for further research and drug development. The mechanisms of action, primarily involving the induction of oxidative stress in cancer cells and disruption of the fungal cell membrane, provide a solid foundation for the rational design of more potent and selective derivatives. Further studies are warranted to fully elucidate its pharmacological profile and potential for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H5ClO3 | CID 73711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-6-hydroxyhexylthio-5-8-dimethoxy-1-4-naphthoquinone-induces-apoptosis-through-ros-mediated-mapk-stat3-and-nf-b-signalling-pathways-in-lung-cancer-a549-cells - Ask this paper | Bohrium [bohrium.com]
- 4. 2-Hydroxy-1,4-naphoquinone CAS#: 83-72-7 [m.chemicalbook.com]
- 5. US20110004024A1 - Preparation of naphthoquinone compounds using 2,3-dihalonaphthoquinone - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-1,4-naphthoquinone synthesis - chemicalbook [chemicalbook.com]
- 9. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(6-Hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone Induces Apoptosis through ROS-Mediated MAPK, STAT3, and NF-κB Signalling Pathways in Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel naphthoquinone derivative shows selective antifungal activity against Sporothrix yeasts and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Activity of Naphthoquinoidal Compounds In Vitro against Fluconazole-Resistant Strains of Different Candida Species: A Special Emphasis on Mechanisms of Action on Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Hydroxy-1,4-naphthoquinone - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-3-hydroxy-1,4-naphthoquinone (CAS: 1526-73-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-hydroxy-1,4-naphthoquinone, a synthetic derivative of the naphthoquinone scaffold, has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and established biological effects, with a focus on its potential as an anticancer and antimicrobial agent. The document details the underlying mechanisms of action, including the induction of reactive oxygen species (ROS) and the modulation of critical cellular signaling pathways. Detailed experimental protocols for key assays and a summary of available quantitative data are presented to facilitate further research and development.
Chemical and Physical Properties
This compound is a crystalline solid with the molecular formula C₁₀H₅ClO₃.[1] Its structure features a naphthalene ring system with two ketone groups, a hydroxyl group, and a chlorine atom, which contribute to its reactivity and biological activity.
| Property | Value | Source |
| CAS Number | 1526-73-4 | [1] |
| Molecular Formula | C₁₀H₅ClO₃ | [1] |
| Molecular Weight | 208.60 g/mol | [1] |
| Appearance | Yellow prisms or powder | [2] |
| Melting Point | 216.5°C | |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Synthesis
The synthesis of this compound can be achieved through various methods, often starting from Lawsone (2-hydroxy-1,4-naphthoquinone) or 2,3-dichloro-1,4-naphthoquinone. A representative synthesis involves the reaction of Lawsone with a chlorinating agent.
Experimental Protocol: Synthesis from Lawsone
This protocol is based on general methods for the chlorination of naphthoquinones.
Materials:
-
2-Hydroxy-1,4-naphthoquinone (Lawsone)
-
Thionyl chloride (SOCl₂)
-
Anhydrous chloroform
-
10% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-1,4-naphthoquinone (1 equivalent) in anhydrous chloroform.
-
Slowly add thionyl chloride (excess) to the solution under stirring at room temperature.
-
Reflux the reaction mixture for 48 hours at 90°C.[3]
-
After cooling to room temperature, carefully pour the reaction mixture into cold water to precipitate the product.[3]
-
Filter the precipitate and wash thoroughly with water.
-
Dissolve the crude product in chloroform and wash with a 10% sodium bicarbonate solution to neutralize any remaining acid.[3]
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.[3]
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[3]
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound as a yellow solid.
Biological Activities and Mechanism of Action
This compound exhibits significant antitumor and antimicrobial properties, which are primarily attributed to its ability to undergo redox cycling and generate reactive oxygen species (ROS).
Antitumor Activity
Naphthoquinones, as a class, are known to exert cytotoxic effects on various cancer cell lines. Their mechanism of action is often multifactorial, involving the induction of oxidative stress, DNA damage, and apoptosis.
Mechanism of Action: The antitumor activity of this compound and related compounds is linked to their ability to accept electrons and form semiquinone radicals. These radicals can then react with molecular oxygen to produce superoxide anions and other ROS. The excessive production of ROS within cancer cells leads to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[4] Furthermore, some derivatives have been shown to target mitochondria, leading to a drop in the mitochondrial membrane potential.
Signaling Pathways: Studies on related 1,4-naphthoquinone derivatives have demonstrated their ability to modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK, PI3K/Akt, and STAT3 pathways.[4][5] The generation of ROS often leads to the activation of stress-activated protein kinases like p38 and JNK, while concurrently inhibiting pro-survival pathways like Akt and ERK.[4][5]
Caption: Proposed mechanism of antitumor action.
Quantitative Data: Antitumor Activity of Naphthoquinone Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Source |
| 2-(butane-1-sulfinyl)-1,4-naphthoquinone | Gastric Cancer Cells | Varies (dose-dependent) | [4] |
| 2-(octane-1-sulfinyl)-1,4-naphthoquinone | Gastric Cancer Cells | Varies (dose-dependent) | [4] |
| Naphthazarin | Various Cancer Cells | 0.16 - 1.7 | [6] |
| 2-(chloromethyl)quinizarin | Various Cancer Cells | 0.15 - 6.3 | [6] |
| Naphthoquinone-Chalcone Hybrid 1 | HuCCA-1 | 0.81 | [7] |
| Naphthoquinone-Chalcone Hybrid 3 | HepG2 | 1.25 | [7] |
| Naphthoquinone-Chalcone Hybrid 8 | A549 | 1.50 | [7] |
| Naphthoquinone-Chalcone Hybrid 9 | MOLT-3 | 0.95 | [7] |
Antimicrobial Activity
1,4-naphthoquinone derivatives have also shown promise as antimicrobial agents against a range of bacteria and fungi.
Mechanism of Action: Similar to their antitumor effects, the antimicrobial action of naphthoquinones is thought to involve the generation of ROS, which can disrupt cellular processes and damage cell structures in microorganisms. They can also interfere with electron transport chains and inhibit essential enzymes.
Quantitative Data: Antimicrobial Activity of Naphthoquinone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Source |
| Isoxazolylnaphthoquinones | Staphylococcus aureus | 16 - 64 | [5] |
| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 30 - 125 | [5] |
| 2-bromo-5-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 16 | [8] |
| 2-chloro-5,8-dihydroxy-1,4-naphthoquinone | Candida krusei | 2 | [8] |
| 2,3-dibromonaphthalene-1,4-dione | Candida species | <1.56 - 6.25 | [9] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol outlines the general steps for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12]
Caption: MTT assay workflow.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12]
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[1][13][14]
Materials:
-
Cells of interest
-
6-well or 24-well plates
-
This compound
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable plate and allow them to attach.
-
Treat the cells with this compound at the desired concentrations for the appropriate time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Wash the cells with serum-free medium.
-
Load the cells with DCFH-DA working solution (typically 10-25 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.[1][13]
-
Wash the cells twice with PBS to remove excess probe.[15]
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.[15]
-
Quantify the relative ROS production compared to the control group.
Toxicity Profile
While a comprehensive toxicity profile for this compound is not extensively documented, studies on related 2-hydroxy-1,4-naphthoquinone derivatives in rats have shown potential for hemolytic anemia and renal tubular necrosis.[16] The toxicity of these compounds appears to decrease with an increase in the size of the alkyl substituent at the 3-position.[16] In vivo acute toxicity studies of some 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives showed signs of hepatotoxicity at high doses.[17] Further in-depth preclinical evaluation is necessary to fully elucidate the safety profile of this compound.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Its mechanism of action, centered around the induction of oxidative stress, provides a clear rationale for its biological activity. The available data on related compounds highlight the potential for potent and selective activity.
Future research should focus on:
-
Elucidating the specific molecular targets of this compound.
-
Conducting comprehensive in vivo efficacy and toxicity studies.
-
Investigating its pharmacokinetic and pharmacodynamic properties.
-
Synthesizing and evaluating a broader range of derivatives to optimize potency and reduce toxicity.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs. The provided protocols and data summaries are intended to streamline experimental design and facilitate the advancement of this promising class of compounds.
References
- 1. bioquochem.com [bioquochem.com]
- 2. NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW [scielo.org.co]
- 3. 2-Chloro-1,4-naphthoquinone synthesis - chemicalbook [chemicalbook.com]
- 4. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two novel 1,4‑naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species‑mediated MAPK/Akt/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Naphthoquinone–Chalcone Hybrids as Potent FGFR1 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative toxicity of 2-hydroxy-3-alkyl-1,4-naphthoquinones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity, hemolysis and in vivo acute toxicity of 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Chloro-3-hydroxy-1,4-naphthoquinone: Structure, Synthesis, and Antifungal Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of 2-Chloro-3-hydroxy-1,4-naphthoquinone, a compound of interest for its potent antifungal properties. This document details the compound's physicochemical characteristics, provides an experimental protocol for its synthesis, and explores its potential mechanism of action against fungal pathogens.
Compound Structure and Properties
This compound, also known as 3-Chlorolawsone, is a halogenated derivative of 1,4-naphthoquinone. Its chemical structure consists of a naphthalene ring system with two ketone groups at positions 1 and 4, a chlorine atom at position 2, and a hydroxyl group at position 3.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅ClO₃ | |
| Molecular Weight | 208.60 g/mol | |
| CAS Number | 1526-73-4 | |
| Melting Point | 216.5 °C | |
| Appearance | Yellow to orange solid | |
| Solubility | Soluble in many organic solvents | |
| LogP | 1.7 - 2.074 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Reference |
| Mass Spectrometry (GC-MS) | m/z top peak: 208 | |
| ¹H NMR | Aromatic protons expected in the range of δ 7.5-8.5 ppm. The hydroxyl proton signal may be broad and its position solvent-dependent. | |
| ¹³C NMR | Carbonyl carbons expected around δ 180 ppm. Aromatic and quinonoid carbons in the range of δ 110-160 ppm. | |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C-Cl stretching. |
Synthesis of this compound
The primary synthetic route to this compound is through the nucleophilic substitution of one of the chlorine atoms in 2,3-dichloro-1,4-naphthoquinone with a hydroxyl group, typically via hydrolysis.
Figure 1: Synthesis of this compound.
Experimental Protocol: Hydrolysis of 2,3-Dichloro-1,4-naphthoquinone
This protocol is a representative procedure based on analogous nucleophilic substitution reactions of 2,3-dichloro-1,4-naphthoquinone.
Materials:
-
2,3-Dichloro-1,4-naphthoquinone
-
Ethanol
-
Sodium Carbonate (Na₂CO₃)
-
Chloroform
-
Water
-
Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl) (for acidification)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2,3-dichloro-1,4-naphthoquinone (1.0 g, 4.37 mmol) in ethanol (50 mL).
-
Addition of Base: Add sodium carbonate (1.5 g, 14.15 mmol) to the suspension.
-
Reaction: Stir the mixture at room temperature for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The color of the solution is expected to change, indicating the formation of the product.
-
Work-up:
-
Add chloroform (30 mL) to the reaction mixture.
-
Filter the mixture to remove any inorganic salts.
-
Wash the organic layer with water.
-
If the desired product is in the aqueous layer as a salt, acidify the aqueous layer with dilute HCl to precipitate the product.
-
Extract the product into a suitable organic solvent like chloroform or ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
-
Purification:
-
Concentrate the dried organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate mixture as the eluent to afford pure this compound.
-
Biological Activity and Potential Mechanism of Action
Recent studies have highlighted the potent antifungal activity of this compound. It has demonstrated significant efficacy against Candida albicans, a common human fungal pathogen, with a minimal inhibitory concentration (MIC) that is reportedly lower than that of the commercial antifungal drug clotrimazole against certain strains.
While the precise signaling pathways affected by this compound are not yet fully elucidated, the mechanism of action for similar 1,4-naphthoquinone derivatives against fungi is believed to involve the disruption of the fungal cell membrane. This disruption leads to increased membrane permeability and subsequent leakage of essential intracellular components, ultimately causing fungal cell death.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-3-hydroxy-1,4-naphthoquinone
This technical guide provides a summary of available spectroscopic data for this compound. Due to the limited availability of a complete experimental dataset in published literature, this document combines reported data for the target compound with data from closely related analogues to provide a comprehensive overview for research and development purposes.
Chemical Structure and Properties
Structure:
Caption: Chemical structure of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClO₃ | PubChem[1] |
| Molecular Weight | 208.60 g/mol | PubChem[1] |
| CAS Number | 1526-73-4 | PubChem[1] |
| Melting Point | 216.5°C | LookChem[2] |
| LogP | 2.074 | LookChem[2] |
| Appearance | Not specified |
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound and its close structural analogs.
Table 2: Mass Spectrometry Data for this compound
| m/z (Top Peak) | m/z (2nd Highest) | m/z (3rd Highest) |
| 208 | 180 | Not specified |
| Source: PubChem[1] |
Table 3: FT-IR Spectroscopic Data for Related Naphthoquinone Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Compound | Source |
| N-H Stretch | 3222 | 2-Chloro-3-(3,4-dimethoxyphenylamino)-1,4-naphthoquinone | SciELO[3] |
| C=O Stretch | 1670, 1636 | 2-Chloro-3-(3,4-dimethoxyphenylamino)-1,4-naphthoquinone | SciELO[3] |
| C=C Stretch | 1563 | 2-Chloro-3-(3,4-dimethoxyphenylamino)-1,4-naphthoquinone | SciELO[3] |
| N-H Stretch | 3247 | 2-Chloro-3-(4-methoxyphenylamino)-1,4-naphthoquinone | SciELO[3] |
| C=O Stretch | 1674, 1636 | 2-Chloro-3-(4-methoxyphenylamino)-1,4-naphthoquinone | SciELO[3] |
| C=C Stretch | 1565 | 2-Chloro-3-(4-methoxyphenylamino)-1,4-naphthoquinone | SciELO[3] |
Table 4: ¹H NMR Spectroscopic Data for a Related Naphthoquinone Derivative
Compound: 2-Chloro-1,4-naphthoquinone in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.21-8.15 | m | - | Aromatic H |
| 8.12-8.06 | m | - | Aromatic H |
| 7.83-7.75 | m | - | Aromatic H |
| 7.23 | s | - | Vinylic H |
| Source: ChemicalBook[4] |
Table 5: ¹³C NMR Spectroscopic Data for a Related Naphthoquinone Derivative
Compound: 2-Chloro-1,4-naphthoquinone in CDCl₃
| Chemical Shift (δ) ppm |
| 182.8 |
| 178.1 |
| 146.4 |
| 136.0 |
| 134.6 |
| 134.3 |
| 131.8 |
| 131.4 |
| 127.6 |
| 126.9 |
| Source: ChemicalBook[4] |
Table 6: UV-Vis Spectroscopic Data for a Related Naphthoquinone Derivative
Compound: 2-Hydroxy-1,4-naphthoquinone (Lawsone)
| Solvent | λmax (nm) |
| Acetonitrile | 333 |
| Water | 478 |
| Source: NASA Astrobiology Program[5] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data, based on methodologies reported for similar compounds.
3.1 Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak and fragmentation pattern.
3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Measurement: The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The characteristic absorption bands corresponding to the functional groups (O-H, C=O, C=C, C-Cl) are identified.
3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR: The proton NMR spectrum is acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR: The carbon-13 NMR spectrum is acquired to identify the chemical shifts of the carbon atoms.
-
Data Analysis: The spectra are analyzed to elucidate the chemical structure of the molecule.
3.4 UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile, ethanol, or water).
-
Instrumentation: A UV-Vis spectrophotometer.
-
Measurement: The absorbance is measured over a wavelength range of 200-800 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a naphthoquinone derivative.
Caption: A generalized workflow for the synthesis and spectroscopic analysis.
References
Physical and chemical properties of 2-Chloro-3-hydroxy-1,4-naphthoquinone
An In-depth Technical Guide to 2-Chloro-3-hydroxy-1,4-naphthoquinone
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details the compound's key characteristics, experimental protocols for its synthesis and analysis, and its known biological activities and associated signaling pathways.
Physical and Chemical Properties
This compound, also known as 3-Chlorolawsone, is a synthetic derivative of 1,4-naphthoquinone.[1] Its core structure is shared by a wide variety of natural products known for their diverse biological activities.[2] The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action.
Quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClO₃ | PubChem[3] |
| Molecular Weight | 208.60 g/mol | PubChem[3] |
| Melting Point | 216.5 °C | LookChem[1], Guidechem[4] |
| Boiling Point | 351.2 °C at 760 mmHg | LookChem[1], Guidechem[4] |
| Density | 1.56 g/cm³ | LookChem[1], Guidechem[4] |
| Flash Point | 166.2 °C | LookChem[1], Guidechem[4] |
| Vapor Pressure | 1.55E-05 mmHg at 25 °C | LookChem[1], Guidechem[4] |
| LogP (Octanol-Water Partition Coefficient) | 1.7 - 2.074 | PubChem[3], LookChem[1] |
| Polar Surface Area (PSA) | 54.37 Ų | LookChem[1] |
| Refractive Index | 1.547 - 1.663 (estimate) | LookChem[1], Guidechem[4] |
| CAS Number | 1526-73-4 | PubChem[3], ChemicalBook[5][6] |
Experimental Protocols
Synthesis
The synthesis of this compound can be approached through the modification of related naphthoquinone precursors. A common strategy involves the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone.[2][7] While a direct protocol for the target compound is not detailed in the provided literature, a general workflow can be inferred from the synthesis of analogous compounds. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with alkali can yield 2-hydroxy-3-chloro-1,4-naphthoquinone.[7]
General Protocol for Nucleophilic Substitution on 2,3-dichloro-1,4-naphthoquinone:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 0.5 mmol of 2,3-dichloro-1,4-naphthoquinone in a suitable solvent such as water or an organic solvent like ethanol.[8]
-
Nucleophile Addition: Add an equimolar amount (0.5 mmol) of the chosen nucleophile (e.g., an amine for amino derivatives, or a hydroxide source for hydroxy derivatives).[7][8]
-
Reaction Conditions: The mixture is stirred at a controlled temperature. For the synthesis of 2-chloro-3-(phenylamino)-1,4-naphthoquinone derivatives, the reaction is maintained at room temperature for approximately 20 hours.[8] Heating may be required for other substitutions.
-
Work-up: Upon completion, the reaction mixture is filtered under a vacuum. The resulting precipitate is washed thoroughly with water to remove any unreacted starting materials and water-soluble byproducts.[8]
-
Purification: The crude product is purified by column chromatography on silica gel. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[8] The purity of the final product is then confirmed by analytical methods.
General synthetic workflow for 2-substituted-3-chloro-1,4-naphthoquinones.
Analytical Characterization
The structural confirmation and purity assessment of this compound and its derivatives rely on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.[8][9][10]
-
The sample is typically dissolved in a deuterated solvent, such as CDCl₃ (deuterated chloroform).[8]
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[10]
Infrared (IR) Spectroscopy:
-
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrophotometer.[10]
-
Samples can be prepared as a KBr (potassium bromide) disc or as a nujol mull.[4]
-
The spectrum is typically recorded in the range of 4000–400 cm⁻¹ to identify characteristic functional group vibrations.
Mass Spectrometry (MS):
-
Mass spectra, often coupled with Gas Chromatography (GC-MS), are used to determine the molecular weight and fragmentation pattern of the compound.[3]
-
High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements to confirm the elemental composition.[10]
X-ray Crystallography:
-
For crystalline solids, single-crystal X-ray diffraction analysis can be performed to determine the precise three-dimensional molecular structure.[8]
-
This technique provides definitive information on bond lengths, bond angles, and crystal packing.[8]
Workflow for the analytical characterization of the synthesized compound.
Biological Activity and Signaling Pathways
Naphthoquinones are a well-studied class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, antimalarial, and antitumor properties.[2][11][12][13] The mechanism of action often involves their ability to undergo redox cycling and to interact with biological nucleophiles.[12]
General Mechanism of Action: ROS Generation
A primary mechanism underlying the cytotoxicity of 1,4-naphthoquinones is the generation of reactive oxygen species (ROS).[12][14][15] This process, known as redox cycling, involves the enzymatic reduction of the quinone (Q) to a semiquinone radical (Q•⁻) by cellular reductases like cytochrome P450 reductase.[16] The semiquinone can then react with molecular oxygen (O₂) to regenerate the parent quinone and produce a superoxide anion radical (O₂•⁻). This cycle can repeat, leading to an accumulation of ROS, which causes oxidative stress, damages cellular macromolecules like DNA, lipids, and proteins, and can ultimately trigger programmed cell death (apoptosis).[14][16]
General mechanism of ROS generation by 1,4-naphthoquinones.
Regulation of Cancer Cell Signaling Pathways
Recent studies on novel 1,4-naphthoquinone derivatives have demonstrated their ability to induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways.[15] Specifically, these compounds can trigger an increase in intracellular ROS, which in turn activates the MAPK (mitogen-activated protein kinase) pathways (p38 and JNK) and inhibits pro-survival pathways like Akt and STAT3.[15]
The activation of p38 and JNK, coupled with the inhibition of Akt and STAT3, leads to the activation of executioner caspases, such as caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP).[15] This cascade of events culminates in the apoptotic death of the cancer cell. This ROS-dependent modulation of critical signaling networks highlights the therapeutic potential of 1,4-naphthoquinone derivatives in oncology.[15]
Modulation of MAPK/Akt/STAT3 signaling by 1,4-naphthoquinone derivatives.
References
- 1. This compound|lookchem [lookchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | C10H5ClO3 | CID 73711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 1526-73-4 [chemicalbook.com]
- 6. This compound | 1526-73-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. 2-Chloro-1,4-naphthoquinone synthesis - chemicalbook [chemicalbook.com]
- 10. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 12. NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW [scielo.org.co]
- 13. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-Chloro-3-hydroxy-1,4-naphthoquinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. Among these, 2-chloro-3-hydroxy-1,4-naphthoquinone and its derivatives have emerged as a promising class of molecules with potent anticancer, antimicrobial, and antifungal properties. This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action is often multifaceted, involving the induction of reactive oxygen species (ROS), mitochondrial targeting, DNA damage, and modulation of key signaling pathways, ultimately leading to apoptosis and cell cycle arrest.
Quantitative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various this compound derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 (prostate) | 2.5 | [1] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 (prostate) | 2.5 | [1] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | DU-145 (prostate) | 6.5 | [1] |
| 2-chloro-3-[(quinolin-8-yl)oxy]naphthalene-1,4-dione | A549 (lung) | - | [2] |
| 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) | AGS (gastric) | ~3 | [3] |
| 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ) | AGS (gastric) | ~3 | [3] |
| Benzoacridine-5,6-dione derivative 7b | MCF-7 (breast) | 5.4 | [4] |
| 7-methyljuglone derivative 19 | HeLa (cervical) | 5.3 | [5] |
| 7-methyljuglone derivative 19 | DU145 (prostate) | 6.8 | [5] |
| 7-methyljuglone derivative 5 | HeLa (cervical) | 10.1 | [5] |
| 7-methyljuglone derivative 5 | DU145 (prostate) | 9.3 | [5] |
Antimicrobial and Antifungal Activity
In addition to their anticancer properties, this compound derivatives exhibit potent activity against a range of pathogenic bacteria and fungi. The antimicrobial action is often attributed to their ability to generate ROS, leading to cellular damage.
Quantitative Antimicrobial and Antifungal Activity Data
The table below presents the minimum inhibitory concentration (MIC) values of these derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Naphthoquinone derivatives | Staphylococcus aureus | 30-125 | [6] |
| Isoxazolylnaphthoquinones | Staphylococcus aureus | 16-64 | [6] |
| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 30-60 | [6] |
| Naphthoquinone derivative 5q | Staphylococcus aureus | 30 | [7] |
| Naphthoquinone derivatives 5c, 5d, 5g, 5i, 5j, 5u, 5v | Pseudomonas aeruginosa | 70-150 | [7] |
| Naphthoquinone derivatives 5c, 5d, 5e, 5g, 5i, 5u | Salmonella bongori | 70-150 | [7] |
| Coumarin-naphthoquinone analogs 1, 3, 6, 7, 8, 9, 10 | Staphylococcus aureus CECT 976 | 25 | [8] |
| Naphthoquinone analogs 3, 10, 11 | Bacillus cereus UJA 27q | 25 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to evaluate the biological activity of this compound derivatives.
Synthesis of 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives
A general method for the synthesis of these derivatives involves the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone.[9]
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 0.5 mmol of 2,3-dichloro-1,4-naphthoquinone in 10 mL of water.[9]
-
Addition of Amine: Add 0.5 mmol of the desired aniline or its substituted analogue to the reaction mixture.[9]
-
Reaction Conditions: Stir the mixture at room temperature for 20 hours.[9]
-
Work-up: Upon completion, filter the reaction mixture under vacuum and wash the precipitate with water.[9]
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (7:3) mixture as the eluent to yield the final product.[9]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay using Annexin V-FITC Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[11]
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[11]
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI).[12]
-
Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.[11]
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[13]
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol on ice for at least two hours.[13]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining buffer containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[13]
-
Incubation: Incubate the cells overnight at 4°C in the dark.[13]
-
Flow Cytometry Analysis: Acquire and analyze the data on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases.[13]
Measurement of Intracellular Reactive Oxygen Species (ROS)
The production of ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[3]
-
Cell Treatment: Treat cells with the test compounds for the desired duration.
-
Staining: Stain the cells with 10 µM DCFH-DA for 30 minutes at 37°C.[3][14]
-
Flow Cytometry Analysis: Immediately analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[3][14]
Signaling Pathways and Mechanisms of Action
The anticancer activity of this compound derivatives is often mediated by their interaction with critical cellular signaling pathways. A common mechanism involves the generation of ROS, which can then trigger downstream signaling cascades leading to apoptosis and cell cycle arrest.
ROS-Mediated MAPK/Akt/STAT3 Signaling Pathway
Several 1,4-naphthoquinone derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells through the ROS-mediated regulation of the MAPK, Akt, and STAT3 signaling pathways.[3]
References
- 1. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. scispace.com [scispace.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 14. Measurement of ROS [bio-protocol.org]
The Enduring Legacy of Naphthoquinones: A Technical Guide to Their Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthoquinones represent a large and diverse class of naturally occurring and synthetic compounds based on a naphthalene-dione structure. They are widely distributed in nature, being found in plants, fungi, and some animals, where they play crucial roles in various biological processes, including defense mechanisms and electron transport.[1][2] Historically, they have been utilized for centuries as dyes and in traditional medicine.[1][3] In modern science, naphthoquinones have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[4][5][6] This technical guide provides an in-depth exploration of the discovery and history of key naphthoquinone compounds, presents their biological activities with quantitative data, details relevant experimental protocols, and visualizes their mechanisms of action through signaling pathway diagrams.
A Historical Journey: The Discovery of Key Naphthoquinones
The study of naphthoquinones is a journey through the history of natural product chemistry, with key discoveries spanning over a century.
-
Lapachol (1858): One of the earliest naphthoquinones to be isolated, lapachol was discovered in 1858. It is a prominent constituent of the bark of trees from the Bignoniaceae family, such as the pink Ipê tree (Handroanthus impetiginosus).[7] Its discovery laid the groundwork for the investigation of other related compounds.
-
Lawsone (1959): The primary pigment in the leaves of the henna plant (Lawsonia inermis), lawsone (2-hydroxy-1,4-naphthoquinone), was first isolated in 1959.[1] For millennia, henna has been used as a cosmetic dye for hair and skin, a testament to the long-standing human interaction with this naphthoquinone.[8]
-
Juglone: This compound, 5-hydroxy-1,4-naphthoquinone, is famously associated with the black walnut tree (Juglans nigra). It is a classic example of an allelopathic agent, a compound produced by a plant that inhibits the growth of other nearby plants.
-
Plumbagin: Extracted primarily from the roots of plants in the Plumbago genus, plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) has been a subject of interest for its potent biological activities, particularly its anticancer properties.[1]
-
Menadione (Vitamin K3): A synthetic naphthoquinone, menadione, is a notable member of the vitamin K family. Its discovery and synthesis were pivotal in understanding the role of vitamin K in blood coagulation.[6]
-
Atovaquone: A more recent addition to the pharmacopeia, atovaquone is a synthetic hydroxy-naphthoquinone. It was developed as an antiprotozoal agent and is used in the treatment of malaria and Pneumocystis jirovecii pneumonia.[9][10] Its discovery as a STAT3 inhibitor has opened new avenues for its potential application in cancer therapy.[11][12]
Quantitative Biological Activity of Naphthoquinones
The therapeutic potential of naphthoquinones is underscored by their potent biological activities. The following tables summarize the in vitro cytotoxic and antimicrobial activities of several key compounds.
Table 1: Cytotoxic Activity (IC50) of Naphthoquinones Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Plumbagin | SGC-7901 | Gastric Cancer | 19.12 | [13] |
| MKN-28 | Gastric Cancer | 13.64 | [13] | |
| AGS | Gastric Cancer | 10.12 | [13] | |
| A549 | Non-small Cell Lung Cancer | 10.3 | [14] | |
| H292 | Non-small Cell Lung Cancer | 7.3 | [14] | |
| H460 | Non-small Cell Lung Cancer | 6.1 | [14] | |
| C6 | Glioblastoma | 7.7 ± 0.28 | [15] | |
| MCF-7 | Breast Cancer | 2.63 ± 0.01 (24h) | [16] | |
| Lawsone | Various | Various | See reference | [17] |
| Menadione | Multidrug-resistant Leukemia | Leukemia | 13.5 ± 3.6 | [1] |
| Parental Leukemia | Leukemia | 18 ± 2.4 | [1] | |
| C6 | Glioblastoma | 9.6 ± 0.75 | [15] | |
| SAS | Oral Cancer | 8.45 | [9] | |
| AGS | Gastric Cancer | >20 (induces apoptosis) | [18] | |
| Atovaquone | MCF-7 | Breast Cancer | 11-18 (72h) | [19] |
| SKBR3 | Breast Cancer | 11-18 (72h) | [19] | |
| HCC1806 | Breast Cancer | 11-18 (72h) | [19] | |
| 4T1 | Breast Cancer | 11-18 (72h) | [19] | |
| OVCAR-3 | Ovarian Cancer | ~10 | [20] | |
| SKOV-3 | Ovarian Cancer | ~10 | [20] | |
| ECC-1 | Endometrial Cancer | ~10 | [20] | |
| HCT-116 | Colon Cancer | ~15 | [21] |
Table 2: Minimum Inhibitory Concentration (MIC) of Naphthoquinones Against Selected Microorganisms
| Compound | Microorganism | Type | MIC (µg/mL) | Reference(s) |
| Plumbagin | Staphylococcus aureus | Gram-positive bacteria | 1.56 | [22] |
| Candida albicans | Fungus | 0.78 | [22] |
Experimental Protocols
Isolation of Lawsone from Henna (Lawsonia inermis) Leaves
This protocol describes a common method for the extraction and purification of lawsone.[2][11][23][24]
Materials:
-
Powdered henna leaves
-
n-Hexane
-
Toluene
-
Sodium hydroxide (NaOH) solution (0.2 M)
-
Hydrochloric acid (HCl) solution (0.2 M)
-
Ethyl ether (diethyl ether)
-
Magnesium sulfate (anhydrous)
-
Soxhlet apparatus
-
Rotary evaporator
-
Separating funnel
-
Filtration apparatus
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Ethanol:Ethyl acetate (1:2) developing solvent
Procedure:
-
Defatting: Add approximately 40 g of powdered henna leaves to 1 L of n-hexane and stir continuously for 6-7 days. This step removes fats and waxes.
-
Soxhlet Extraction: Filter the mixture and place the solid residue in a thimble. Perform a Soxhlet extraction for 48 hours to further remove non-polar compounds.
-
Solvent Evaporation: Evaporate the solvent from the plant material using a rotary evaporator.
-
Dissolution and Liquid-Liquid Extraction: Dissolve the residue in 100 mL of toluene and transfer to a separating funnel. Add 100 mL of 0.2 M sodium hydroxide solution, shake well, and allow the layers to separate. Collect the aqueous (lower) layer.
-
Acidification: Adjust the pH of the aqueous layer to 3.0 using 0.2 M hydrochloric acid.
-
Lawsone Extraction: Extract the acidified solution with ethyl ether. The ether layer will turn a pale yellow.
-
Washing and Drying: Wash the ether solution with 30 mL of water and then dry it over anhydrous magnesium sulfate.
-
Final Evaporation and Purification: Evaporate the ether under vacuum to yield a reddish-brown solid. Further purify the crude lawsone using thin-layer chromatography with an ethanol:ethyl acetate (1:2) solvent system.
Isolation of Juglone from Green Walnut (Juglans regia) Husks
The following outlines a general procedure for the extraction of juglone.[10][25][26]
Materials:
-
Green walnut husks
-
Chloroform or Methanol
-
Rotary evaporator
-
Filtration apparatus
-
Grinder
Procedure:
-
Sample Preparation: Dry and grind the green walnut husks to a fine powder (e.g., 50 mesh).
-
Extraction: Macerate the powdered husks in a suitable organic solvent such as chloroform or methanol. Alternatively, a microwave-assisted reflux extraction with chloroform can be employed for faster extraction.[10]
-
Filtration: Separate the solid residue from the solvent extract by filtration.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude juglone extract.
-
Purification: The crude extract can be further purified by recrystallization or column chromatography.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of naphthoquinones stem from their ability to interfere with various cellular processes. A common mechanism involves the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and subsequent cell death.[7][27][28]
General ROS-Mediated Apoptosis Pathway
Many naphthoquinones, including juglone and plumbagin, induce apoptosis in cancer cells by increasing intracellular ROS levels. This oxidative stress can trigger the intrinsic apoptotic pathway.
References
- 1. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lawsone Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Atovaquone exerts its anticancer effect by inhibiting Na+/K+-ATPase ion transport in canine cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dl.begellhouse.com [dl.begellhouse.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. CN101906030B - Method for extracting juglone from walnut green husk residue by microwave reflux - Google Patents [patents.google.com]
- 11. journals.umt.edu.pk [journals.umt.edu.pk]
- 12. Effect of Ultrasound on Henna Leaves Drying and Extraction of Lawsone: Experimental and Modeling Study [mdpi.com]
- 13. Plumbagin inhibits cell growth and potentiates apoptosis in human gastric cancer cells in vitro through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plumbagin from Plumbago Zeylanica L induces apoptosis in human non-small cell lung cancer cell lines through NF- κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the Effect of Native 1,4-Naphthoquinones Plumbagin, Menadione, and Lawsone on Viability, Redox Status, and Mitochondrial Functions of C6 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Atovaquone: An antiprotozoal drug, suppresses primary and resistant breast tumor growth by inhibiting HER2/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Efficacy of atovaquone on EpCAM+CD44+ HCT-116 human colon cancer stem cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. sphinxsai.com [sphinxsai.com]
- 24. pakbs.org [pakbs.org]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling [mdpi.com]
- 28. researchgate.net [researchgate.net]
Electrochemical Properties of Substituted Naphthoquinones: A Technical Guide for Researchers
An in-depth exploration of the redox chemistry, experimental methodologies, and biological relevance of substituted naphthoquinones for professionals in drug discovery and development.
Substituted naphthoquinones are a diverse class of organic compounds characterized by a naphthalene ring system fused to a quinone moiety. This structural motif is present in numerous natural products and synthetic molecules that exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiparasitic properties. The biological efficacy of these compounds is intimately linked to their electrochemical behavior, particularly their ability to accept and donate electrons (redox cycling), which can lead to the generation of reactive oxygen species (ROS) and interference with cellular electron transport chains. This technical guide provides a comprehensive overview of the electrochemical properties of substituted naphthoquinones, detailing the experimental protocols used for their characterization and presenting key quantitative data to aid in the development of novel therapeutic agents.
Core Principles of Naphthoquinone Electrochemistry
The fundamental electrochemical characteristic of naphthoquinones is their ability to undergo reversible or quasi-reversible reduction reactions. The quinone moiety can accept one electron to form a semiquinone radical anion, and a subsequent electron to form a hydroquinone dianion. These electron transfer processes are central to their biological activity.[1][2] The redox potential of a naphthoquinone derivative is a critical parameter that determines its electron-accepting capability and is significantly influenced by the nature and position of substituents on the aromatic ring.
The introduction of electron-withdrawing or electron-donating groups can modulate the redox potential, thereby fine-tuning the compound's biological activity.[3] For instance, the presence of hydroxyl groups, as seen in naturally occurring naphthoquinones like juglone and plumbagin, plays a crucial role in their electrochemical behavior and subsequent biological effects.[4][5]
Quantitative Electrochemical Data of Selected Naphthoquinones
The following tables summarize the key electrochemical parameters for a selection of substituted naphthoquinones, providing a comparative basis for researchers. The data has been compiled from various studies employing cyclic voltammetry and other electrochemical techniques.
Table 1: Electrochemical Parameters of Shikonin and its Derivatives
| Compound | First Reduction Potential (Epc1, V) | Second Reduction Potential (Epc2, V) | Experimental Conditions | Reference |
| Shikonin | Varies with pH | Varies with pH | Aqueous media, glassy carbon electrode | [6] |
| Isobutyrylshikonin | - | - | Aprotic media | [7] |
| Isovalerylshikonin | - | - | Aprotic media | [7] |
Note: Specific potential values for shikonin derivatives in aprotic media were not explicitly tabulated in the source but the study highlights a dissociative electron transfer mechanism for the second reduction step of esterified compounds.[7]
Table 2: Electrochemical Data for Various Substituted 1,4-Naphthoquinones
| Compound | First Reduction Peak (V) | Second Reduction Peak (V) | Experimental Conditions | Reference |
| 2,3-dichloro-1,4-naphthoquinone (NQ) | -0.3103 | -1.1320 | DMF, 0.10 M TBAP, 100 mV s⁻¹ | [8] |
| 3-chloro-2-((4-hydroxyphenylamino)-1,4-naphthoquinone (NQ1) | Shifts to more positive values vs NQ | - | 0.1 M NaClO₄ in 96% ethanol, pH 4.0 | [1] |
| 4-((3-chloro-1,4-naphthoquinon-2-yl)amino)phenyl fluorosulfate (NQS) | Shifts to more positive values vs NQ | - | 0.1 M NaClO₄ in 96% ethanol, pH 4.0 | [1] |
| 1,4-naphthoquinone (1,4-NAQ) | Single redox couple | - | Aqueous and microemulsion media | [2] |
| 2-methyl-1,4-naphthoquinone (2-Me-1,4-NAQ) | Single redox couple | - | Aqueous and microemulsion media | [2] |
Note: The data presented is intended to show relative trends and the influence of substituents. Direct comparison of absolute values should be made with caution due to varying experimental conditions across different studies.
Key Experimental Protocols
The characterization of the electrochemical properties of substituted naphthoquinones primarily relies on voltammetric techniques. Below are detailed methodologies for the most commonly employed experiments.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the reduction and oxidation processes of molecular species.
Objective: To determine the redox potentials and reversibility of electron transfer reactions of substituted naphthoquinones.
Methodology:
-
Preparation of the Electrolyte Solution: A supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) or 0.1 M NaClO₄) is dissolved in a suitable solvent (e.g., dimethylformamide (DMF), acetonitrile, or an aqueous buffer).[1][8] The choice of solvent depends on the solubility of the naphthoquinone derivative and the desired potential window.
-
Working Electrode Preparation: A glassy carbon electrode (GCE), platinum electrode, or a modified electrode such as an impregnated graphite electrode (IMGE) is polished to a mirror finish using alumina slurry, followed by sonication in a suitable solvent to remove any residual abrasive particles.[1][6]
-
Electrochemical Cell Setup: A three-electrode system is assembled in an electrochemical cell containing the electrolyte solution. This consists of the working electrode, a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Analyte Introduction: A known concentration of the substituted naphthoquinone is added to the electrolyte solution. The solution is then purged with an inert gas (e.g., nitrogen or argon) for a sufficient time to remove dissolved oxygen, which can interfere with the measurements.[6]
-
Voltammetric Scan: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The resulting current is measured as a function of the applied potential.
-
Data Analysis: The cyclic voltammogram (a plot of current vs. potential) is analyzed to determine the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa), peak currents (ipc and ipa), and the peak separation (ΔEp = Epa - Epc). The reversibility of the redox process can be assessed from the peak separation and the ratio of the peak currents.
Differential Pulse Voltammetry (DPV)
Differential pulse voltammetry is a more sensitive technique than cyclic voltammetry and is often used for quantitative analysis and for resolving overlapping electrochemical signals.
Objective: To obtain higher resolution and sensitivity in the determination of reduction potentials.
Methodology:
-
The electrochemical cell and solution are prepared in the same manner as for cyclic voltammetry.
-
In DPV, the potential is scanned with a series of small pulses superimposed on a linearly increasing potential ramp. The current is measured just before each pulse and at the end of each pulse.
-
The difference in current is plotted against the potential. This results in a peak-shaped output where the peak potential is related to the half-wave potential and the peak height is proportional to the concentration of the analyte.
Signaling Pathways and Logical Relationships
The electrochemical properties of substituted naphthoquinones are the foundation of their interactions with biological systems. Their ability to undergo redox cycling and generate ROS can trigger various cellular signaling pathways, leading to outcomes such as apoptosis, necroptosis, and inhibition of cell proliferation.
Caption: Interaction of naphthoquinones with cellular pathways.
Many naphthoquinones, such as shikonin, are known to induce necroptosis, a form of programmed necrosis, in cancer cells.[6] This is often linked to the inhibition of specific enzymes like pyruvate kinase M2 (PKM2).[6] The general workflow for investigating the electrochemical properties and their link to biological activity is depicted below.
Caption: Workflow for naphthoquinone drug discovery.
Conclusion
The electrochemical properties of substituted naphthoquinones are a cornerstone of their biological activity and a critical area of study for the development of new therapeutic agents. By understanding and manipulating the redox potentials through synthetic modifications, researchers can design novel compounds with enhanced efficacy and selectivity. The methodologies and data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery, providing a foundation for the rational design and evaluation of next-generation naphthoquinone-based drugs. The continued exploration of the structure-electrochemistry-activity relationships will undoubtedly pave the way for new and effective treatments for a variety of diseases.
References
- 1. Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship studies on naphthoquinone analogs. The search for new herbicides based on natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of juglone and lawsone on oxidative stress in maize coleoptile cells treated with IAA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Resource efficiency and environmental impact of juglone in Pericarpium Juglandis: A review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical and theoretical analysis of the reactivity of shikonin derivatives: dissociative electron transfer in esterified compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Pharmacology of 1,4-Naphthoquinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Naphthoquinones are a class of organic compounds derived from naphthalene, characterized by a 1,4-dicarbonyl structure on a fused benzene ring.[1][2] Widely distributed in nature, particularly in plants, fungi, and bacteria, these compounds form the core structure of many natural products like juglone, lawsone, plumbagin, and vitamins K.[3][4][5][6] Synthetic derivatives have also been extensively explored, expanding their structural diversity and pharmacological profile.[2][3][7][8] The significant interest in 1,4-naphthoquinones stems from their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antiparasitic effects.[9][10][11] Their primary mechanisms of action are rooted in their redox-active nature, enabling them to undergo redox cycling to generate reactive oxygen species (ROS), act as alkylating agents, and interact with crucial biological macromolecules like enzymes and DNA.[1][3][12] This guide provides an in-depth exploration of the core pharmacology of 1,4-naphthoquinones, detailing their mechanisms of action, modulation of key cellular signaling pathways, therapeutic applications with quantitative efficacy data, and associated toxicological profiles. It also includes standardized protocols for key experimental assays and visual diagrams of critical pathways to serve as a comprehensive resource for professionals in drug discovery and development.
Core Pharmacological Mechanisms of Action
The diverse biological effects of 1,4-naphthoquinones are primarily attributed to their unique chemical reactivity. The quinone moiety is a potent electrophile and can engage in multiple biochemical interactions that disrupt cellular homeostasis, leading to therapeutic effects or toxicity.
Redox Cycling and Generation of Reactive Oxygen Species (ROS)
The hallmark mechanism of 1,4-naphthoquinones is their ability to undergo redox cycling. The quinone (Q) can accept one or two electrons to form a semiquinone radical (Q•−) or a hydroquinone (QH2), respectively.[12][13] This reduction is often catalyzed by flavoenzymes such as NADPH-cytochrome P450 reductase.[13][14]
The unstable semiquinone radical can then transfer an electron to molecular oxygen (O2), regenerating the parent quinone and producing a superoxide radical anion (O2•−).[13][14] This process, which can occur cyclically, leads to a massive accumulation of ROS, including superoxide and subsequently hydrogen peroxide and hydroxyl radicals.[1][13] This surge in ROS overwhelms the cell's antioxidant defenses, inducing a state of oxidative stress that damages key biomolecules like DNA, lipids, and proteins, ultimately triggering cell death pathways like apoptosis.[12][15][16]
Covalent Modification (Arylation)
The electrophilic nature of the 1,4-naphthoquinone ring makes it susceptible to nucleophilic attack, particularly from the thiol groups (-SH) of cysteine residues in proteins and glutathione (GSH).[1] This reaction, known as arylation, forms covalent adducts, leading to the depletion of cellular antioxidants like GSH and the direct inactivation of critical enzymes and structural proteins.[1] This mechanism contributes significantly to their cytotoxicity and ability to disrupt cellular signaling.
Enzyme Inhibition
1,4-Naphthoquinones are known to inhibit a wide range of enzymes. This inhibition can occur through the oxidative or covalent modification of enzyme active sites. Key targets include:
-
DNA Topoisomerases: Like many clinical anticancer agents, some naphthoquinones can inhibit topoisomerase I or II, enzymes crucial for DNA replication and repair. This leads to DNA strand breaks and cell death.[13][17]
-
Protein Kinases: They can target multiple signaling kinases involved in cell proliferation and survival, such as Mitogen-Activated Protein Kinase Kinase 7 (MKK7), Akt, and IκB kinases (IKK).[10]
-
Protein Tyrosine Phosphatases (PTPases): By inhibiting PTPases, which dephosphorylate receptor tyrosine kinases, naphthoquinones can dysregulate signaling pathways like the EGFR pathway.[14][18]
-
Interleukin-1 Receptor-Associated Kinase 1 (IRAK1): Inhibition of IRAK1, a key enzyme in inflammatory signaling, is a primary mechanism for the anti-inflammatory effects of 1,4-naphthoquinones.[19]
DNA Interaction
The planar structure of the naphthoquinone ring allows some derivatives to function as DNA intercalating agents.[3] This physical insertion between DNA base pairs can disrupt DNA replication and transcription, contributing to their anticancer effects. Furthermore, the ROS generated through redox cycling can directly cause DNA strand breaks.[13][15]
Key Signaling Pathways Modulated by 1,4-Naphthoquinones
By inducing oxidative stress and inhibiting key enzymes, 1,4-naphthoquinones modulate several critical intracellular signaling pathways that govern cell fate, inflammation, and stress responses.
Pro-Apoptotic and Cell Cycle Arrest Pathways
In cancer cells, 1,4-naphthoquinones effectively induce apoptosis and cell cycle arrest by modulating ROS-sensitive signaling cascades.[15] The accumulation of ROS can activate the MAPK family (p38, JNK) and inhibit the pro-survival PI3K/Akt pathway. This imbalance promotes the expression of pro-apoptotic proteins (e.g., cleaved caspases, PARP) and arrests the cell cycle, often at the G2/M phase, preventing tumor cell proliferation.[15] The STAT3 signaling pathway, often constitutively active in tumors, is also a target for inhibition.[15]
Oxidative Stress Response (Nrf2/ARE Pathway)
While high levels of ROS are cytotoxic, moderate levels can activate protective cellular mechanisms. 1,4-naphthoquinones like plumbagin are potent activators of the Nrf2/ARE signaling pathway.[18] Nrf2 is a transcription factor that, under oxidative stress, translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective genes like NQO1 and HO-1.[18] This pathway represents a cellular defense mechanism against quinone-induced toxicity.
Inflammatory Pathways (IRAK1/NF-κB)
The anti-inflammatory properties of 1,4-naphthoquinones are well-documented.[19][20] A key mechanism is the inhibition of the IRAK1 kinase.[19] IRAK1 is critical for signaling downstream of Toll-like receptors (TLRs), which recognize pathogens and trigger an immune response. By inhibiting IRAK1, naphthoquinones block the activation of transcription factors like NF-κB, which in turn suppresses the production and secretion of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[19][20]
Therapeutic Applications and Efficacy
The diverse mechanisms of action translate into a wide range of potential therapeutic applications.
Anticancer Activity
1,4-naphthoquinones are potent anticancer agents, demonstrating cytotoxicity across a broad spectrum of cancer cell lines.[9][17] Their multi-target approach, involving ROS generation, cell cycle arrest, apoptosis induction, and inhibition of key survival pathways, makes them attractive candidates for cancer therapy.[6][15]
Table 1: In Vitro Anticancer Activity of 1,4-Naphthoquinone Derivatives (IC₅₀ Values)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|
| Plumbagin Derivative 54 | Pancreatic (PANC-1) | 0.11 (in NDM) | [17] |
| Compound 59c | MKK7 Inhibition | 0.23 | [17] |
| Juglone Derivative 63a | PDI Inhibition | 0.57 | [17] |
| m-acetylphenylamino-1,4-NQ (8) | Liver (HepG2) | 4.76 | [21] |
| m-acetylphenylamino-1,4-NQ (8) | Cholangio. (HuCCA-1) | 2.36 | [21] |
| p-acetylphenylamino-1,4-NQ (9) | Leukemia (MOLT-3) | 2.12 | [21] |
| NQ2 (3-chloro-2-((3-hydroxyphenyl)amino)-1,4-NQ) | Breast (MCF-7) | ~4-5 | [22] |
| NQS2 (Fluorosulfate derivative of NQ2) | Breast (MCF-7) | ~4-5 | [22] |
| CB533 | Breast (SK-BR-3) | 0.0054 | [23] |
| Pyr-1 | Melanoma (A375) | 0.0145 | [23] |
| Compound 55 | EGFR Inhibition | 0.00396 |[5] |
Antimicrobial Activity
Naphthoquinones exhibit significant activity against a range of pathogens, including Gram-positive bacteria, fungi, and parasites.[4][5] Their efficacy against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), is of particular interest.[3][4] The primary antimicrobial mechanism is the generation of oxidative stress via redox cycling, which damages bacterial cell walls and DNA.[16][24]
Table 2: In Vitro Antimicrobial Activity of 1,4-Naphthoquinone Derivatives (MIC Values)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference(s) |
|---|---|---|---|
| General Synthesized NQs | S. aureus, E. coli | 15.6 - 500 | [24] |
| 5-amino-8-hydroxy-1,4-NQ | Staphylococci, Streptococci | 20 mm inhibition at 50 µg/mL | [4] |
| Juglone (1a) | S. aureus | ≤ 0.125 µmol/L | [16] |
| General NQ Derivatives | S. aureus | 15.625 - 500 µmol/L | [16][25] |
| Streptomycin (Reference) | S. aureus, E. coli | 1.9 - 15.6 |[24] |
Anti-inflammatory Activity
By inhibiting key pro-inflammatory mediators like IRAK1 and P2X7 receptors and suppressing the production of cytokines like TNF-α and IL-6, 1,4-naphthoquinones act as potent anti-inflammatory agents.[2][19][20][26] This makes them promising candidates for treating chronic inflammatory and autoimmune diseases.[19][27]
Table 3: In Vitro Anti-inflammatory Activity of 1,4-Naphthoquinone Derivatives (IC₅₀ Values)
| Compound/Derivative | Target/Assay | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|
| Compound from Dendryphion nanum | TNF-α Production Inhibition | 0.60 | [2] |
| Compound from Dendryphion nanum | IL-6 Production Inhibition | 0.06 | [2] |
| Various NQs from Talaromyces sp. | NO Production Inhibition | 1.7 - 49.7 | [20] |
| Indomethacin (Reference) | NO Production Inhibition | 26.3 |[20] |
Toxicological Profile
Despite their therapeutic potential, the high reactivity of 1,4-naphthoquinones also underlies their toxicity.[28] The same mechanisms that kill cancer cells or microbes can also damage healthy host cells.
-
General Toxicity: 1,4-naphthoquinone is classified as toxic if swallowed, fatal if inhaled, and causes severe skin and eye irritation.[29][30] It is also an environmental hazard, being very toxic to aquatic organisms.[29][30]
-
Organ-Specific Toxicity: Certain derivatives have been shown to cause specific organ damage. Hydroxy and amino derivatives, in particular, have been linked to nephrotoxicity (kidney damage) and hemolytic anemia (destruction of red blood cells).[31] The toxicity profile is highly dependent on the specific chemical structure, and modifications can increase or decrease these adverse effects.[31]
-
Sensitization: Repeated skin contact may lead to dermatitis and allergic sensitization.[28][29]
Careful toxicological evaluation is critical in the development of any naphthoquinone-based therapeutic agent to ensure a favorable therapeutic window.[31]
Methodologies for Pharmacological Evaluation
A variety of standardized assays are used to characterize the biological activity of 1,4-naphthoquinone derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Plate cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,4-naphthoquinone test compounds in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic drug like doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using MHB.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.
Experimental Protocol: Analysis of Protein Expression (Western Blotting)
This technique is used to detect specific proteins (e.g., cleaved caspase-3, p-Akt) in a cell lysate to confirm the modulation of signaling pathways.
-
Cell Lysis: Treat cells with the 1,4-naphthoquinone for a specified time, then wash with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensity relative to a loading control (e.g., β-actin or GAPDH) to quantify changes in protein expression.
Conclusion and Future Prospects
1,4-Naphthoquinones represent a versatile and pharmacologically significant class of compounds with a rich history in traditional medicine and a promising future in modern drug development.[3][5] Their ability to induce oxidative stress, covalently modify proteins, and inhibit critical cellular enzymes provides a powerful, multi-pronged approach to treating complex diseases like cancer and multidrug-resistant infections.[3][9] The chemical tractability of the naphthoquinone scaffold allows for extensive modification to enhance potency and selectivity while mitigating toxicity.[3][8]
Future research should focus on the rational design of novel derivatives with improved target specificity, leveraging quantitative structure-activity relationship (QSAR) studies and computational modeling to predict biological activity and toxicity.[13][21] Elucidating the full range of molecular targets and understanding the delicate balance between therapeutic efficacy and host toxicity will be crucial for translating these promising compounds from the laboratory to the clinic.[10][31] The development of targeted delivery systems may further help to maximize their therapeutic potential while minimizing side effects, solidifying the role of 1,4-naphthoquinones as a cornerstone for next-generation therapeutics.
References
- 1. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 3. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naphthoquinones and derivatives as potential anticancer agents: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Description of Some Methodologies for the Synthesis of 1,4-Naphthoquinone Derivatives and Examples of their Biological Activity: A Review | Bentham Science [eurekaselect.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. 1,4-Naphthoquinone Is a Potent Inhibitor of IRAK1 Kinases and the Production of Inflammatory Cytokines in THP-1 Differentiated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 22. mdpi.com [mdpi.com]
- 23. Discovery and cellular stress pathway analysis of 1,4-naphthoquinone derivatives with novel, highly potent broad-spectrum anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Anti-Inflammatory Activity of 1,4-Naphthoquinones Blocking P2X7 Purinergic Receptors in RAW 264.7 Macrophage Cells [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. datasheets.scbt.com [datasheets.scbt.com]
- 29. ICSC 1547 - 1,4-NAPHTHOQUINONE [inchem.org]
- 30. 1,4-Naphthoquinone CAS 130-15-4 | 806215 [merckmillipore.com]
- 31. Structure-activity relationships in the haemolytic activity and nephrotoxicity of derivatives of 1,2- and 1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-3-hydroxy-1,4-naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-chloro-3-hydroxy-1,4-naphthoquinone, a valuable intermediate in the development of novel therapeutic agents. The synthesis is presented as a two-step process commencing from 1,4-naphthoquinone, proceeding through the key intermediate 2,3-dichloro-1,4-naphthoquinone. While the target molecule is a derivative of lawsone (2-hydroxy-1,4-naphthoquinone), this route via the dichloro-intermediate is a well-documented and reliable method for obtaining the desired product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield |
| 1,4-Naphthoquinone | C₁₀H₆O₂ | 158.15 | 123-126 | Yellow solid | - |
| 2,3-Dichloro-1,4-naphthoquinone | C₁₀H₄Cl₂O₂ | 227.04 | 194-197[1] | Yellow powder[1] | High[2] |
| This compound | C₁₀H₅ClO₃ | 208.60[3] | 216.5[4] | Yellow solid | - |
Experimental Protocols
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step process involving the chlorination of a naphthoquinone precursor followed by selective hydrolysis.
Step 1: Synthesis of 2,3-Dichloro-1,4-naphthoquinone from 1,4-Naphthoquinone
This protocol describes the chlorination of 1,4-naphthoquinone to produce the key intermediate, 2,3-dichloro-1,4-naphthoquinone.[2]
Materials:
-
1,4-Naphthoquinone
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Chlorine gas (Cl₂)
-
Ice bath
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, dissolve 1,4-naphthoquinone in methanol.
-
To this solution, add concentrated hydrochloric acid.
-
Cool the reaction mixture in an ice bath.
-
Bubble chlorine gas through the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the precipitated product is collected by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water and then with a small amount of cold methanol to remove impurities.
-
Dry the resulting yellow crystalline solid, 2,3-dichloro-1,4-naphthoquinone, under vacuum. The product typically has a melting point of 194-197 °C.[1]
Note: This reaction involves the use of corrosive and toxic chlorine gas and should be performed in a well-ventilated fume hood with appropriate safety precautions.
Step 2: Selective Hydrolysis of 2,3-Dichloro-1,4-naphthoquinone
This protocol details the selective hydrolysis of one of the chloro-substituents of 2,3-dichloro-1,4-naphthoquinone to yield the final product, this compound. This method is adapted from procedures for the hydrolysis of similar 2-substituted-3-chloro-1,4-naphthoquinones.[5]
Materials:
-
2,3-Dichloro-1,4-naphthoquinone
-
Methanol
-
Potassium hydroxide (KOH)
-
Dilute Hydrochloric Acid (HCl)
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
-
pH paper or pH meter
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,3-dichloro-1,4-naphthoquinone in methanol.
-
Prepare a solution of potassium hydroxide in methanol and add it dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period of time, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with dilute hydrochloric acid until the pH is acidic. This will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound. The expected melting point is approximately 216.5 °C.[4]
Chemical Transformation Pathways
The following diagrams illustrate the chemical transformations occurring in each step of the synthesis.
Disclaimer: These protocols are intended for use by trained chemistry professionals in a laboratory setting. Appropriate personal protective equipment should be worn at all times, and all procedures should be carried out in a well-ventilated fume hood. The user is responsible for assessing and managing all risks associated with these procedures.
References
- 1. 2,3-Dichloro-1,4-naphthoquinone 98 117-80-6 [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | C10H5ClO3 | CID 73711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. US20110004024A1 - Preparation of naphthoquinone compounds using 2,3-dihalonaphthoquinone - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of 2-Chloro-3-hydroxy-1,4-naphthoquinone
These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-Chloro-3-hydroxy-1,4-naphthoquinone. The protocols are intended for researchers, scientists, and professionals involved in drug development and chemical analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is crucial for the selection of appropriate analytical techniques and solvents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClO₃ | PubChem[1] |
| Molecular Weight | 208.60 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | |
| Melting Point | 216.5 °C | LookChem[2] |
| LogP | 1.7 | PubChem[1] |
| Exact Mass | 207.9927217 Da | PubChem[1] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Representative ¹H NMR Data for Related Naphthoquinone Derivatives [3]
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Chloro-3-(phenylamino)-1,4-naphthoquinone | CDCl₃ | 8.19 (dd, 1H, J = 8.0, 1.0), 8.12 (dd, 1H, J = 7.5, 1.0), 7.77 (td, 1H, J = 9.0, 1.0), 7.70 (td, 1H, J = 7.5, 1.5), 7.68 (s, 1H, N-H), 7.35 (dd, 2H, J = 7.5, 2.5), 7.22 (t, 1H, J = 7.5), 7.08 (d, 2H, J = 7.5) |
| 2-Chloro-3-(4-methylphenylamino)-1,4-naphthoquinone | CDCl₃ | 8.19 (dd, 1H, J = 7.5, 1.0), 8.11 (dd, 1H, J = 7.5, 1.0), 7.76 (td, 1H, J = 7.5, 1.5), 7.68 (td, 1H, J = 7.5, 1.0), 7.15 (d, 2H, J = 8.5), 7.01 (d, 2H, J = 8.0), 2.37 (s, 3H) |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol is based on general procedures for the analysis of naphthoquinone derivatives.[5][6]
Instrumentation:
-
400 MHz or 500 MHz NMR Spectrometer
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tubes
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
For ¹³C NMR, use a larger sample amount (20-50 mg) and acquire the spectrum with proton decoupling.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.
-
Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, potentially aided by 2D NMR techniques like COSY and HMBC.[6]
Workflow for NMR Analysis
References
- 1. This compound | C10H5ClO3 | CID 73711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
The Versatile Role of 2-Chloro-3-hydroxy-1,4-naphthoquinone in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
2-Chloro-3-hydroxy-1,4-naphthoquinone, a key synthetic intermediate, offers a versatile platform for the generation of a diverse array of organic molecules, particularly heterocyclic compounds with significant biological activities. Its unique structural features, including a reactive chloro group and a hydroxyl functionality on a naphthoquinone scaffold, make it a valuable starting material in medicinal chemistry and materials science. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging this compound for novel synthesis and drug discovery.
Applications in Organic Synthesis
This compound and its close precursor, 2,3-dichloro-1,4-naphthoquinone, are extensively used in the synthesis of various derivatives through nucleophilic substitution reactions. The primary applications include:
-
Synthesis of Amino-Naphthoquinones: The chloro group at the C-2 position is readily displaced by primary and secondary amines, leading to the formation of 2-amino-3-chloro-1,4-naphthoquinone derivatives. These compounds have shown promising anticancer and antifungal activities.
-
Synthesis of Thioether Derivatives: Reaction with thiols provides access to 2-thioether-3-chloro-1,4-naphthoquinone derivatives, which are also being explored for their biological properties.
-
Formation of Heterocyclic Systems: The bifunctional nature of the starting material allows for the construction of various fused heterocyclic systems, such as benzophenazines, by reacting with appropriate binucleophiles.
-
Precursor for other Naphthoquinone Derivatives: The hydroxyl group can be alkylated or otherwise modified to introduce further diversity into the molecular structure, enabling the synthesis of a wide range of substituted 1,4-naphthoquinones.
Quantitative Data Summary
The following tables summarize the quantitative data for various derivatives synthesized from this compound and its precursors, highlighting their biological activities.
Table 1: Anticancer Activity of 2-Amino-3-chloro-1,4-naphthoquinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-((3-fluorophenyl)amino)-3-chloro-1,4-naphthoquinone | A549 (Lung) | 6.15 | [1] |
| 2-(phenylamino)-3-chloro-1,4-naphthoquinone | A549 (Lung) | >20 | [1] |
| 2-((4-methoxyphenyl)amino)-3-chloro-1,4-naphthoquinone | A549 (Lung) | 12.34 | [1] |
| 2-((4-chlorophenyl)amino)-3-chloro-1,4-naphthoquinone | A549 (Lung) | 8.76 | [1] |
| 2-((4-bromophenyl)amino)-3-chloro-1,4-naphthoquinone | A549 (Lung) | 7.21 | [1] |
| 2-((4-iodophenyl)amino)-3-chloro-1,4-naphthoquinone | A549 (Lung) | 6.89 | [1] |
| 2-((3,4-dimethoxyphenyl)amino)-3-chloro-1,4-naphthoquinone | A549 (Lung) | 9.87 | [1] |
| Benzoacridine-5,6-dione derivative (from 2-hydroxy-1,4-naphthoquinone) | MCF-7 (Breast) | 5.4 | [2] |
Table 2: Antifungal Activity of Naphthoquinone Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 2,3-dibromo-1,4-naphthoquinone | Candida species | <1.56 - 6.25 | [3][4] |
| 2,3-dibromo-1,4-naphthoquinone | Dermatophytes | <1.56 | [3][4] |
| 2-methoxy-1,4-naphthoquinone | Cryptococcus neoformans | 3.12 - 12.5 | [5] |
| 2,3-dibromo-1,4-naphthoquinone | Cryptococcus neoformans | 0.19 | [5] |
| Silver salt of lawsone (Naphthoquinone 5) | Sporothrix brasiliensis | IC50: 1.8 µM | [6] |
| Silver salt of lawsone (Naphthoquinone 5) | Sporothrix schenckii | IC50: 2.1 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and its precursors.
General Synthesis of 2-Amino-3-chloro-1,4-naphthoquinone Derivatives
This protocol describes a general method for the nucleophilic substitution of a chlorine atom in 2,3-dichloro-1,4-naphthoquinone with an amino group.
Procedure:
-
Dissolve 0.5 mmol of 2,3-dichloro-1,4-naphthoquinone in 10 mL of water in a 50 mL flask.
-
Add 0.5 mmol of the desired aniline derivative to the solution.
-
Stir the mixture at room temperature for 20 hours.
-
Upon completion of the reaction (monitored by TLC), filter the precipitate under vacuum.
-
Wash the precipitate with water.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (7:3) mixture as the eluent.
-
The solid product is obtained with yields typically ranging from 84% to 90%.[7]
Characterization Data for 2-Chloro-3-(phenylamino)-1,4-naphthoquinone:
-
Appearance: Burgundy solid
-
Melting Point: 214-216 °C
-
Yield: 85%
-
IR (film, cm⁻¹): 3232, 1674, 1634, 1561
-
¹H NMR (500 MHz, CDCl₃) δ (ppm): 8.19 (dd, 1H, J = 8.0, 1.0 Hz), 8.12 (dd, 1H, J = 7.5, 1.0 Hz), 7.77 (td, 1H, J = 9.0, 1.0 Hz), 7.70 (td, 1H, J = 7.5, 1.5 Hz), 7.68 (s, 1H, N-H), 7.35 (dd, 2H, J = 7.5, 2.5 Hz), 7.22 (t, 1H, J = 7.5 Hz), 7.08 (d, 2H, J = 7.5 Hz)
Synthesis of 2-Chloro-1,4-naphthoquinone from Lawsone (2-Hydroxy-1,4-naphthoquinone)
This protocol details the conversion of 2-hydroxy-1,4-naphthoquinone (Lawsone) to 2-chloro-1,4-naphthoquinone, a key precursor.
Procedure:
-
Prepare a solution of Lawsone (870 mg, 5 mmol, 1 equiv) in thionyl chloride (25 mL).
-
Stir the solution at 90 °C for 48 hours.
-
After cooling, pour the reaction mixture into 200 mL of water.
-
Filter the precipitated compound and dissolve it in 100 mL of chloroform.
-
Wash the chloroform layer with a 10% sodium bicarbonate solution in water (100 mL).
-
Dry the organic layer over MgSO₄ and concentrate it under reduced pressure.
-
Purify the crude material by column chromatography on silica gel with a hexane/ethyl acetate (13:1) mixture to afford the desired product as a yellow solid.
-
The yield of 2-chloro-1,4-naphthoquinone is typically around 85%.[8]
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations involving this compound and its precursors.
Caption: Synthesis of 2-Amino-3-chloro-1,4-naphthoquinone derivatives.
Caption: Conversion of Lawsone to 2-Chloro-1,4-naphthoquinone.
Caption: General synthetic routes from naphthoquinone precursors.
References
- 1. Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 [mdpi.com]
- 6. A novel naphthoquinone derivative shows selective antifungal activity against Sporothrix yeasts and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. 2-Chloro-1,4-naphthoquinone synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Antimicrobial Testing of Naphthoquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the antimicrobial testing of naphthoquinone derivatives, a class of compounds known for their significant antibacterial and antifungal activities.[1][2] The protocols outlined below are based on established methodologies and are intended to assist researchers in the systematic evaluation of these compounds.
Introduction to Naphthoquinones and their Antimicrobial Potential
Naphthoquinones are redox-active compounds widely found in nature and can also be synthesized.[3] Their antimicrobial efficacy often stems from their ability to generate reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in microorganisms.[4][5] Many derivatives have shown potent activity against a broad spectrum of pathogens, including multidrug-resistant strains, making them promising candidates for new antimicrobial drug development.[1][3][6]
Key Experimental Protocols
A systematic evaluation of the antimicrobial properties of naphthoquinone derivatives involves a series of in vitro tests to determine their potency and spectrum of activity. The following are detailed protocols for essential assays.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[8][9][10]
Protocol:
-
Preparation of Naphthoquinone Stock Solution: Dissolve the naphthoquinone derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the naphthoquinone stock solution in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[7]
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: A well containing only the growth medium and the microbial inoculum.
-
Negative Control: A well containing only the growth medium.
-
Solvent Control: A well containing the growth medium, microbial inoculum, and the highest concentration of the solvent used to dissolve the test compound.
-
-
Incubation: Incubate the plates at 37°C for 16-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[7][8]
-
Reading the MIC: The MIC is determined as the lowest concentration of the naphthoquinone derivative at which no visible growth (turbidity) is observed.[7]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[11] It is determined as a subsequent step to the MIC assay.
Protocol:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[12]
-
Determining the MBC: The MBC is the lowest concentration of the naphthoquinone derivative that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[11][13] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[11]
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism and helps to differentiate between bactericidal and bacteriostatic effects over time.[14]
Protocol:
-
Preparation: Prepare tubes containing the naphthoquinone derivative at concentrations corresponding to the MIC, 2x MIC, and 4x MIC in the appropriate broth medium.
-
Inoculation: Inoculate the tubes with the test microorganism to a final concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[15] Include a growth control tube without the test compound.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[15][16]
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on agar to determine the number of viable CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[14]
Anti-Biofilm Assay
Many bacteria can form biofilms, which are communities of microorganisms encased in a self-produced matrix, making them more resistant to antimicrobial agents. This assay evaluates the ability of naphthoquinone derivatives to inhibit biofilm formation or eradicate established biofilms.
Protocol:
-
Inhibition of Biofilm Formation:
-
Eradication of Pre-formed Biofilm:
-
Add 100 µL of a standardized bacterial suspension to the wells and incubate for 24 hours to allow biofilm formation.[17]
-
After incubation, gently remove the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS).
-
Add 200 µL of the naphthoquinone derivative at various concentrations to the wells containing the pre-formed biofilms and incubate for another 24 hours.[17]
-
-
Quantification of Biofilm:
-
After the respective incubation periods, discard the medium and wash the wells with PBS to remove non-adherent cells.
-
Fix the biofilms with 200 µL of methanol for 15 minutes.
-
Stain the biofilms with 200 µL of 0.1% crystal violet solution for 20 minutes.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Solubilize the bound dye with 200 µL of 33% acetic acid.
-
Measure the absorbance at a wavelength between 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Data Presentation
The quantitative data from the antimicrobial assays should be summarized in clear and structured tables to facilitate comparison of the activity of different naphthoquinone derivatives.
Table 1: Minimum Inhibitory Concentrations (MIC) of Naphthoquinone Derivatives against various Pathogens (µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
|---|---|---|---|---|---|
| Derivative A | 30-70 | >150 | 70-150 | >150 | [8] |
| Derivative B | 15.6 | 15.6 | >500 | ND | [4] |
| Compound 6 | 3.9 | ≤24.7 | ≤24.7 | ND | [9] |
| 2-chloro-5,8-dihydroxy-1,4-naphthoquinone | ND | ND | ND | 2 | [2] |
ND: Not Determined
Table 2: Minimum Bactericidal Concentrations (MBC) of Naphthoquinone Derivatives (µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | MBC/MIC Ratio (S. aureus) | MBC/MIC Ratio (E. coli) | Reference |
|---|---|---|---|---|---|
| NQ008 | ≤4 x MIC | ≤4 x MIC | ≤4 | ≤4 | [6] |
| Compound II | >500 | >500 | >8-16 | >8-16 |[18] |
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the proposed mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Activity Relationship Studies of Antimicrobial Naphthoquinones Derived from Constituents of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Evaluation of Amino Acid Naphthoquinone Derivatives as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel one-pot synthesis of a library of 2-aryloxy-1,4-naphthoquinone derivatives. Determination of antifungal and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 12. microchemlab.com [microchemlab.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. emerypharma.com [emerypharma.com]
- 15. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Anti-Biofilm, Antibacterial, and Anti-Quorum Sensing Activities of Selected South African Plants Traditionally Used to Treat Diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
Application Notes and Protocols: 2-Chloro-3-hydroxy-1,4-naphthoquinone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 2-Chloro-3-hydroxy-1,4-naphthoquinone, a synthetic naphthoquinone derivative with significant potential in the development of novel therapeutic agents. This document details its synthesis, biological activities, and underlying mechanisms of action, supported by experimental protocols and quantitative data.
Introduction
This compound is a halogenated derivative of lawsone (2-hydroxy-1,4-naphthoquinone), a naturally occurring compound. The introduction of a chlorine atom at the C3 position enhances its electrophilicity and biological activity. This compound has demonstrated notable antifungal and anticancer properties, making it a molecule of interest for further investigation and drug development. The biological activity of 1,4-naphthoquinones is primarily attributed to the redox-active quinone moiety, which can accept electrons to form reactive semiquinone radicals. This process can lead to the generation of reactive oxygen species (ROS), induction of oxidative stress, and subsequent cellular damage in target organisms or cells.[1]
Synthesis
A common synthetic route to this compound involves a two-step process starting from 2-hydroxy-1,4-naphthoquinone (lawsone). The first step is the chlorination of lawsone to yield 2,3-dichloro-1,4-naphthoquinone, followed by selective hydrolysis. A related method involves the synthesis of 2-chloro-1,4-naphthoquinone from lawsone, which can then be further modified.[2]
Experimental Protocol: Synthesis of 2-Chloro-1,4-naphthoquinone from Lawsone
This protocol is adapted from a general method for the synthesis of 2-chloro-1,4-naphthoquinone.[2]
Materials:
-
2-Hydroxy-1,4-naphthoquinone (Lawsone)
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 870 mg (5 mmol) of lawsone in 25 mL of thionyl chloride.
-
Stir the solution at 90°C for 48 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into 200 mL of cold water.
-
Filter the resulting precipitate and redissolve it in 100 mL of chloroform.
-
Wash the organic layer with 100 mL of 10% sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (13:1) solvent system to afford 2-chloro-1,4-naphthoquinone as a yellow solid.[2]
Note: To obtain this compound, a subsequent selective hydrolysis of a 2,3-dihalo-1,4-naphthoquinone intermediate is typically required. This can be achieved by treatment with a base followed by acidification.[3]
Biological Activities
This compound and its derivatives exhibit a range of biological activities, with the most prominent being antifungal and anticancer effects.
Antifungal Activity
This compound has demonstrated potent activity against various fungal pathogens, including clinically relevant Candida species and dermatophytes. Its mechanism of action is believed to involve the disruption of cellular processes through oxidative stress and enzyme inhibition.
Quantitative Data: Antifungal Activity
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Candida albicans ATCC10231 | 1 | |
| Candida albicans 955 (drug-resistant) | 0.25 | |
| Trichophyton mentagrophytes | Not specified | |
| Microsporum gypseum | Not specified |
This data highlights the potent and, in some cases, superior activity of 2-hydroxy-3-chloro-1,4-naphthoquinone compared to the clinical antifungal drug clotrimazole (MIC = 8 µg/mL against C. albicans ATCC10231 and 16 µg/mL against C. albicans 955).
Anticancer Activity
Derivatives of this compound have shown significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and modulation of key signaling pathways involved in cell survival and proliferation.[4]
Quantitative Data: Anticancer Activity of a Related Derivative (N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide)
| Cell Line | IC₅₀ (µM) | Cell Type |
| CWR-22 | 2.5 | Androgen-dependent prostate cancer |
| PC-3 | 2.5 | Androgen-independent prostate cancer |
| DU-145 | 6.5 | Androgen-independent prostate cancer |
| HS-5 | 25 | Normal bone marrow |
This data indicates significant antitumor activity and some selectivity for cancer cells over normal cells.
Mechanisms of Action
The biological effects of this compound are multifaceted and involve several interconnected cellular processes.
Induction of Oxidative Stress
A primary mechanism of action for naphthoquinones is the generation of reactive oxygen species (ROS). The quinone moiety can undergo redox cycling, accepting electrons from cellular reductases to form a semiquinone radical. This radical can then react with molecular oxygen to produce superoxide anions and regenerate the parent quinone, leading to a futile cycle that generates significant oxidative stress. This excess ROS can damage cellular components such as DNA, lipids, and proteins, ultimately leading to cell death.[1][4]
Mitochondrial Dysfunction and Apoptosis
Mitochondria are a key target of this compound and its derivatives. The compound can induce mitochondrial membrane depolarization, leading to the disruption of the mitochondrial membrane potential.[4] This event is a critical step in the intrinsic pathway of apoptosis. It triggers the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[4][5] The apoptotic process is further regulated by the Bcl-2 family of proteins, with naphthoquinones shown to upregulate pro-apoptotic members (e.g., Bad) and downregulate anti-apoptotic members (e.g., Bcl-2).[6][7]
Modulation of Cellular Signaling Pathways
This compound derivatives have been shown to modulate several key signaling pathways that are often dysregulated in cancer. These include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
-
MAPK Pathway: Naphthoquinones can induce the phosphorylation and activation of stress-activated protein kinases such as p38 and JNK, while inhibiting the pro-survival ERK pathway.[6]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, and its inhibition by naphthoquinone derivatives can lead to decreased cell proliferation and increased apoptosis.[6]
The interplay of these pathways contributes to the overall cytotoxic and pro-apoptotic effects of the compound.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against fungal strains.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans)
-
Sabouraud Dextrose Agar (SDA)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI 1640 medium in the wells of a 96-well plate.
-
Prepare a fungal inoculum from a fresh culture on SDA and adjust the concentration to a final density of approximately 0.5-2.5 x 10³ cells/mL in RPMI 1640.
-
Add the fungal inoculum to each well containing the diluted compound. Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line (e.g., PC-3)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
This compound
-
Cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Experimental Workflow for Anticancer Activity Assessment
Caption: Workflow for evaluating the anticancer activity of this compound.
Proposed Signaling Pathway for Anticancer Activity
Caption: Proposed mechanism of anticancer action for this compound.
References
- 1. Anti-cancer activities of 1,4-naphthoquinones: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloro-1,4-naphthoquinone synthesis - chemicalbook [chemicalbook.com]
- 3. US20110004024A1 - Preparation of naphthoquinone compounds using 2,3-dihalonaphthoquinone - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Hydroquinone-induced apoptosis of human lymphocytes through caspase 9/3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antifungal Assays of 2-Chloro-3-hydroxy-1,4-naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antifungal assays of 2-Chloro-3-hydroxy-1,4-naphthoquinone, a synthetic naphthoquinone derivative with demonstrated antifungal properties.
Introduction
This compound belongs to the class of 1,4-naphthoquinones, which are known for their broad biological activities, including antifungal, antibacterial, and anticancer properties. The development of new antifungal agents is crucial due to the increasing incidence of fungal infections and the emergence of drug-resistant strains. This document outlines the standardized methods for evaluating the antifungal efficacy of this compound against various fungal pathogens.
Data Presentation
The antifungal activity of this compound and its derivatives has been evaluated against a range of clinically relevant fungal species. The minimum inhibitory concentration (MIC) is a key quantitative measure of the compound's potency.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Hydroxy-3-chloro-1,4-naphthoquinone against Various Fungal Strains
| Fungal Strain | MIC (µg/mL) | Reference Compound (Clotrimazole) MIC (µg/mL) |
| Candida albicans ATCC10231 | 1 | 8 |
| Candida albicans 955 (drug-resistant) | 0.25 | 16 |
| Trichophyton mentagrophytes | - | - |
| Microsporum gypseum | - | - |
Note: Data extracted from a study on halogen-substituted 1,4-naphthoquinones, where compound 2 is 2-hydroxy-3-chloro-1,4-naphthoquinone[1]. The study indicated significant activity but did not provide specific MIC values for T. mentagrophytes and M. gypseum in the provided abstract[1].
Experimental Protocols
Detailed methodologies for key in vitro antifungal assays are provided below. These protocols are based on established standards to ensure reproducibility and comparability of results.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines[2].
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI 1640 broth with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Positive control antifungal (e.g., Amphotericin B, Fluconazole)
-
Negative control (broth only)
-
Sterile saline (0.85%)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI 1640 broth to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of the compound in RPMI 1640 broth in the 96-well microplate to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the serially diluted compound.
-
Include a positive control (fungal inoculum with a known antifungal agent), a negative control (broth only), and a growth control (fungal inoculum in broth without the test compound).
-
Incubate the microplate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Agar Diffusion Assay (Disk Diffusion Method)
This method provides a qualitative assessment of the antifungal activity.
Materials:
-
This compound
-
Fungal strains
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile filter paper disks (6 mm diameter)
-
DMSO
-
Positive control antifungal disks
Procedure:
-
Preparation of Fungal Lawn:
-
Prepare a fungal inoculum as described in the broth microdilution method.
-
Evenly spread the fungal suspension over the surface of an SDA plate to create a lawn.
-
-
Preparation and Application of Disks:
-
Dissolve a known concentration of this compound in DMSO.
-
Impregnate sterile filter paper disks with a specific volume (e.g., 10 µL) of the compound solution.
-
Allow the solvent to evaporate completely.
-
Place the impregnated disks, along with a positive control disk and a DMSO-only (negative control) disk, onto the surface of the inoculated agar plate.
-
-
Incubation and Measurement:
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.
-
Mechanism of Action Assays
Preliminary studies on related naphthoquinones suggest that their antifungal mechanism may involve the disruption of the fungal cell membrane[3][4]. The following assays can be employed to investigate the mechanism of action of this compound.
Ergosterol Binding Assay
This assay determines if the compound interacts with ergosterol, a key component of the fungal cell membrane.
Procedure:
-
Perform the broth microdilution assay as described above.
-
In parallel, perform the same assay in the presence of exogenous ergosterol (e.g., 50-400 µg/mL) added to the RPMI medium.
-
A significant increase in the MIC value in the presence of ergosterol suggests that the compound may bind to ergosterol, thus being sequestered and its antifungal activity reduced.
Sorbitol Protection Assay
This assay helps to determine if the compound targets the fungal cell wall.
Procedure:
-
Perform the broth microdilution assay as described above.
-
In parallel, conduct the assay in media supplemented with 0.8 M sorbitol, an osmotic protectant.
-
If the compound's activity is reduced (i.e., a higher MIC is observed) in the presence of sorbitol, it may indicate that the compound targets the cell wall, and the osmotic support provided by sorbitol helps the fungus to survive.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Potential Mechanism of Action Pathway
References
- 1. sciforum.net [sciforum.net]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel 2-Amino-1,4-naphthoquinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various techniques for the synthesis of 2-amino-1,4-naphthoquinones, a class of compounds with significant biological activities. The following sections detail established synthetic protocols, present quantitative data for comparative analysis, and illustrate the reaction pathways and workflows.
Introduction
2-Amino-1,4-naphthoquinones are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties. The synthesis of novel derivatives of this class is a continuous effort in the quest for more potent and selective therapeutic agents. This document outlines several effective synthetic methodologies, offering researchers a selection of approaches to best suit their target molecules and available resources.
I. Synthesis via Bismuth(III) Chloride Catalyzed Amination of 1,4-Naphthoquinone
This method provides a cost-effective and environmentally friendly approach using a mild Lewis acid catalyst, bismuth(III) chloride (BiCl₃), to facilitate the direct amination of 1,4-naphthoquinone. The procedure is characterized by its simplicity, broad substrate scope, and generally high product yields under mild reaction conditions.[1][2]
Experimental Protocol
General Procedure for Gram-Scale Synthesis: [1]
-
To a stirred suspension of 1,4-naphthoquinone (7.0 mmol) in methanol (15 mL) at room temperature (30 °C), slowly add the desired amine (7.0 mmol) dropwise.
-
Add BiCl₃ (4 mol%) to the reaction mixture.
-
Stir the mixture for approximately 12 hours in a round-bottom flask at room temperature (30 °C) under an open-air atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through Whatman filter paper (grade 1).
-
Wash the residue with ice-cold methanol (3 x 15 mL) and dry to obtain the pure 2-amino-1,4-naphthoquinone product.
Tabulated Data
| Amine Substrate | Reaction Time (h) | Yield (%) | Reference |
| Aniline | 12 | 95 | [1] |
| p-Toluidine | 12 | 92 | [1] |
| p-Anisidine | 12 | 94 | [1] |
| p-Chloroaniline | 12 | 90 | [1] |
| Cyclohexylamine | 12 | 88 | [1] |
II. Mechanochemical Solvent-Free Synthesis
Mechanochemistry offers a green and efficient alternative for the synthesis of 2-amino-1,4-naphthoquinones by eliminating the need for bulk solvents. This solid-state reaction is typically carried out in a ball mill, often with the aid of a grinding auxiliary.[3][4]
Experimental Protocol
General Procedure for Mechanosynthesis: [4]
-
In a 15 mL beaker, combine 500 mg of silica gel (70–230 mesh) as a grinding auxiliary, 50 mg (0.32 mmol) of 1,4-naphthoquinone, 43 mg (0.32 mmol) of sodium acetate trihydrate, and 1.1 equivalents of the respective aniline.
-
Transfer the mixture to a 12 mL stainless-steel vessel containing four 10 mm stainless-steel balls.
-
Configure the mechanochemical apparatus with intervals every 7 minutes and 30 seconds, an interval time of 1 second, active inversion, and a speed of 400 rpm.
-
The total milling time will vary depending on the specific reactants.
-
After milling, the product can be purified by silica gel column chromatography.
Tabulated Data
| Amine Substrate | Milling Time (min) | Yield (%) | Reference |
| Aniline | 15 | 98 | [4] |
| 4-Methylaniline | 15 | 95 | [4] |
| 4-Methoxyaniline | 15 | 92 | [4] |
| 4-Fluoroaniline | 30 | 72 | [5] |
| 4-Chloroaniline | 30 | 68 | [5] |
III. Synthesis from Lawsone via Three-Component Mannich Reaction
The Mannich reaction is a powerful one-pot, three-component condensation that utilizes lawsone (2-hydroxy-1,4-naphthoquinone), an aldehyde, and a primary or secondary amine to generate 3-aminoalkylated lawsone derivatives. This method is highly atom-economical and can be performed under mild, often uncatalyzed, conditions.[6][7][8]
Experimental Protocol
General Procedure for Mannich Reaction: [8]
-
Prepare a mixture of 2-hydroxy-1,4-naphthoquinone (lawsone) (0.50 mmol) and the desired amine (0.55 mmol) in absolute ethanol (10 mL).
-
Stir and heat the mixture at 45 °C for 5 minutes.
-
Add the corresponding aldehyde (0.55 mmol) to the solution and stir vigorously.
-
The product will typically precipitate as a solid within 60 minutes. Continue stirring the suspension for an additional 3 hours.
-
Filter the mixture, wash the solid product with absolute ethanol, and then with diethyl ether.
Tabulated Data
| Aldehyde | Amine | Reaction Time (h) | Yield (%) | Reference |
| Formaldehyde | Butylamine | 4 | 85 | [7] |
| Benzaldehyde | Aniline | 4 | 78 | [9] |
| 4-Chlorobenzaldehyde | Cyclohexylamine | 4 | 82 | [6] |
| 4-Nitrobenzaldehyde | Piperidine | 4 | 75 | [7] |
IV. Synthesis via Michael Addition of Amines to 1,4-Naphthoquinone
The Michael addition of amines to 1,4-naphthoquinone is a common method for the synthesis of 2-amino-1,4-naphthoquinones. The reaction can be promoted by a base, such as potassium tert-butoxide (t-BuOK), and proceeds via an oxidative coupling mechanism.[10]
Experimental Protocol
General Procedure for t-BuOK-Mediated Amination: [10]
-
To a solution of 1,4-naphthoquinone (0.3 mmol) in DMF (2.0 mL), add the amine (0.6 mmol, 2 equiv.) and t-BuOK (0.6 mmol, 2 equiv.).
-
Stir the reaction mixture at room temperature for 2 hours under an air atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated and purified by standard chromatographic techniques.
Tabulated Data
| Amine Substrate | Reaction Time (h) | Yield (%) | Reference |
| Aniline | 2 | 92 | [10] |
| 4-Methylaniline | 2 | 89 | [10] |
| Morpholine | 2 | 85 | [10] |
| Pyrrolidine | 2 | 88 | [10] |
V. Synthesis using Sodium Azide
For the synthesis of the parent 2-amino-1,4-naphthoquinone, a reaction involving sodium azide in an acidic medium provides a straightforward route. This method generates hydrazoic acid (HN₃) in situ, which then reacts with the naphthoquinone.
Experimental Protocol
Procedure for the Synthesis of 2-Amino-1,4-naphthoquinone:
-
To a stirred solution of 1,4-naphthoquinone (1.8 mmol) in 15 mL of methanol under an argon atmosphere, add a solution of sodium azide (10.6 mmol) in 5 mL of water.
-
Acidify the mixture to pH 4 with 1 N HCl.
-
Stir the reaction at room temperature (or 50 °C) and monitor its progress by TLC.
-
Once the reaction is complete, extract the mixture twice with ethyl acetate (EtOAc).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Crystallize the residue from an ether-hexane mixture to obtain the pure product.
Visualizations of Synthetic Pathways
General Synthetic Workflow
Caption: General workflow for synthesizing 2-amino-1,4-naphthoquinones.
Michael Addition Reaction Mechanism
References
- 1. rsc.org [rsc.org]
- 2. BiCl3 catalyzed synthesis of 2-amino-1,4-naphthoquinones and 1,4-naphthoquinon-2-sulfides and one-pot sequential amine-arylation of 1,4-naphthoquinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanochemistry-driven solvent-free synthesis of biologically relevant diversely substituted 2-amino-1,4-naphthoquinones - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00068H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mannich bases derived from lawsone and their metal complexes: synthetic strategies and biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of 2-Hydroxy-1,4-naphthoquinone Derivatives as Potent Antimalarial Agents [jstage.jst.go.jp]
- 9. sciforum.net [sciforum.net]
- 10. t -BuOK mediated oxidative coupling amination of 1,4-naphthoquinone and related 3-indolylnaphthoquinones with amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00193K [pubs.rsc.org]
Application Notes & Protocols: Studying the Reaction Kinetics of 2-Chloro-3-hydroxy-1,4-naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-hydroxy-1,4-naphthoquinone is a significant chemical intermediate in the synthesis of a variety of biologically active molecules, including novel anticancer and antimicrobial agents. Understanding its reaction kinetics is paramount for optimizing synthetic routes, predicting product formation, and assessing the stability and degradation of potential drug candidates. This document provides a detailed experimental setup for studying the reaction kinetics of this compound, with a focus on nucleophilic substitution reactions.
Key Reaction: Nucleophilic Aromatic Substitution
A common and important reaction of this compound is the nucleophilic aromatic substitution of the chloro group. This reaction is readily achieved with various nucleophiles, particularly primary and secondary amines, to yield amino-naphthoquinone derivatives. These products are often highly colored, which facilitates kinetic analysis by UV-Vis spectrophotometry.
Experimental Protocols
General Materials and Reagents
-
This compound (analytical grade)
-
Selected amine (e.g., aniline, benzylamine, or other primary/secondary amine of interest)
-
Spectrophotometric grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Buffer solutions (for pH-dependent studies)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
UV-Vis spectrophotometer (preferably with a thermostatted cuvette holder)
-
Stopped-flow apparatus (for fast reactions)
-
HPLC system with a C18 column (for reaction monitoring and purity analysis)
-
pH meter
Preparation of Stock Solutions
-
This compound Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
Amine Stock Solution: Prepare a stock solution of the selected amine in the same solvent at a known concentration (e.g., 100 mM). The concentration of the amine should be significantly higher than that of the naphthoquinone to ensure pseudo-first-order reaction conditions.
-
Buffer Solutions: If investigating the effect of pH, prepare a series of buffer solutions with known pH values.
Kinetic Measurement using UV-Vis Spectrophotometry
This protocol describes a typical kinetic run under pseudo-first-order conditions.
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the desired wavelength. The analytical wavelength should be chosen where the product has a strong absorbance and the reactants have minimal absorbance. This can be determined by recording the full UV-Vis spectra of the reactants and the final product. For the reaction of 2,3-dichloro-1,4-naphthoquinone with primary aliphatic amines, a maximum absorption around 475 nm for the product has been reported, while the reagent blank absorbs at 340 nm.[1]
-
Equilibrate the spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature.
-
-
Reaction Initiation and Data Acquisition:
-
Pipette a known volume of the this compound stock solution into a cuvette.
-
Add the appropriate volume of solvent (and buffer if applicable).
-
Initiate the reaction by adding a small, precise volume of the amine stock solution to the cuvette.
-
Immediately start recording the absorbance at the chosen wavelength over time. The data acquisition rate should be appropriate for the reaction speed.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
For a pseudo-first-order reaction, the integrated rate law is: ln(A∞ - At) = -kobst + ln(A∞ - A0) where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, A0 is the initial absorbance, and kobs is the observed pseudo-first-order rate constant.
-
A plot of ln(A∞ - At) versus time should yield a straight line with a slope of -kobs.
-
The second-order rate constant (k2) can be determined by plotting kobs against the concentration of the amine. The slope of this line will be k2.
-
Kinetic Measurement for Fast Reactions using Stopped-Flow Apparatus
For reactions that are too fast to be monitored by conventional spectrophotometry (typically with half-lives in the millisecond to second range), a stopped-flow apparatus is employed.[2]
-
Instrument Setup:
-
Prepare the reactant solutions in two separate syringes. One syringe will contain the this compound solution, and the other will contain the amine solution at a higher concentration.
-
Prime the stopped-flow instrument with the respective solutions.
-
Set the data acquisition parameters on the connected computer.
-
-
Reaction Initiation and Data Acquisition:
-
Rapidly inject the two solutions into the mixing chamber.
-
The mixed solution flows into the observation cell, and the flow is abruptly stopped.
-
The change in absorbance is recorded as a function of time, starting from the moment the flow stops.
-
-
Data Analysis:
-
The data analysis is similar to that for the conventional spectrophotometry method, but on a much shorter timescale. The software provided with the stopped-flow instrument is typically used for fitting the data to the appropriate kinetic model.
-
Reaction Monitoring by HPLC
HPLC can be used to monitor the disappearance of reactants and the appearance of products over time, providing a more detailed picture of the reaction progress.
-
Method Development:
-
Develop an isocratic or gradient HPLC method that can effectively separate this compound, the amine, and the reaction product(s). A reverse-phase C18 column is often suitable.
-
The mobile phase can be a mixture of acetonitrile and water, with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.
-
-
Kinetic Experiment:
-
Set up the reaction in a thermostatted vessel with stirring.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a cold solvent or by adding a quenching agent.
-
Inject the quenched sample into the HPLC system.
-
-
Data Analysis:
-
Integrate the peak areas of the reactant and product at each time point.
-
Plot the concentration of the reactant and/or product as a function of time.
-
Use the appropriate integrated rate law to determine the rate constant.
-
Data Presentation
Quantitative data from kinetic experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Pseudo-First-Order Rate Constants for the Reaction of this compound with Benzylamine at 25°C
| [Benzylamine] (M) | kobs (s-1) | R2 |
| 0.01 | 0.0052 | 0.998 |
| 0.02 | 0.0105 | 0.999 |
| 0.03 | 0.0158 | 0.997 |
| 0.04 | 0.0211 | 0.999 |
| 0.05 | 0.0264 | 0.998 |
Table 2: Second-Order Rate Constants and Activation Parameters
| Temperature (°C) | k2 (M-1s-1) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |
| 25 | 0.528 | 55.4 | 1.2 x 108 |
| 35 | 1.15 | ||
| 45 | 2.42 |
Visualizations
Experimental Workflow
References
HPLC purification protocol for 2-hydroxy-1,4-naphthoquinone derivatives
An Application Note on the Purification of 2-Hydroxy-1,4-Naphthoquinone Derivatives by High-Performance Liquid Chromatography (HPLC)
Introduction
2-Hydroxy-1,4-naphthoquinone, commonly known as lawsone or hennotannic acid, and its derivatives such as juglone (5-hydroxy-1,4-naphthoquinone) and plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone), are a class of naturally occurring compounds with significant biological activities.[1] These compounds are found in various plants like the henna plant (Lawsonia inermis), walnut trees (Juglans species), and Plumbago species.[1][2] Their therapeutic potential, including anticancer, anti-inflammatory, antibacterial, and antifungal properties, has made them key targets in pharmaceutical research and drug development.[1][3] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of these derivatives from complex natural extracts or synthetic reaction mixtures, providing the high purity required for subsequent biological assays and structural elucidation.[4][5]
This application note provides a detailed protocol for the purification of 2-hydroxy-1,4-naphthoquinone derivatives using Reversed-Phase HPLC (RP-HPLC), the most common and effective chromatographic mode for these compounds.[5][6]
Principle of Reversed-Phase HPLC Purification
Reversed-phase HPLC separates molecules based on their hydrophobicity.[5][6] The stationary phase, typically packed in a stainless-steel column, is non-polar (e.g., silica particles chemically bonded with C18 or C8 alkyl chains), while the mobile phase is polar (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol).[5][6]
In this system, hydrophobic or less polar compounds, such as many naphthoquinone derivatives, have a stronger affinity for the non-polar stationary phase and are retained longer in the column.[6] More polar compounds interact more with the polar mobile phase and elute earlier. By gradually increasing the proportion of the organic solvent in the mobile phase (a technique known as gradient elution), the polarity of the mobile phase is decreased, allowing for the sequential elution of retained hydrophobic compounds.[6] The addition of an acid modifier (e.g., formic, acetic, or phosphoric acid) to the mobile phase is often necessary to ensure that acidic or phenolic analytes, like 2-hydroxy-1,4-naphthoquinone, are in a neutral, un-ionized state, which results in sharper, more symmetrical peaks and reproducible retention times.
Experimental Protocols
This section details the methodology for the preparative or semi-preparative HPLC purification of 2-hydroxy-1,4-naphthoquinone derivatives.
Sample Preparation
Proper sample preparation is critical for successful HPLC purification.
-
From Natural Sources (e.g., Plant Extracts):
-
Perform a crude extraction of the raw plant material (e.g., leaves, roots) using an appropriate solvent such as chloroform, methanol, or ethyl acetate.[3]
-
Evaporate the solvent from the crude extract under reduced pressure (e.g., using a rotary evaporator) to obtain a dry residue.
-
Dissolve a known amount of the dry residue in a minimal volume of a strong solvent like methanol or dimethyl sulfoxide (DMSO).
-
Dilute the dissolved sample with the initial mobile phase solvent (e.g., a high percentage of water/acid mixture) to ensure compatibility and good peak shape upon injection.
-
Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.
-
-
From Synthetic Reactions:
-
After the reaction is complete, work up the mixture to remove catalysts and excess reagents. This may involve liquid-liquid extraction and drying.[7]
-
Concentrate the crude product to dryness.[8]
-
Dissolve the crude product in a suitable solvent and filter it through a 0.22 µm or 0.45 µm syringe filter before injection.
-
HPLC Instrumentation and Conditions
A standard preparative or semi-preparative HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
HPLC Columns: The choice of column is crucial for achieving good separation. Reversed-phase C18 and C8 columns are highly recommended.[7][9][10]
-
Mobile Phase Preparation:
-
Solvent A: Deionized water with an acid modifier. Common choices include 0.1% formic acid (MS-compatible), 0.1% acetic acid, or 0.05% phosphoric acid.[9][11][12]
-
Degas both mobile phases prior to use by sparging with helium or using an inline degasser to prevent bubble formation in the pump and detector.
-
Purification Procedure
-
Column Equilibration: Equilibrate the selected column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and the concentration of the target compound.
-
Chromatographic Separation: Run the HPLC method using either an isocratic or gradient elution program. A gradient elution is often preferred for complex mixtures to ensure adequate separation of all components.[9][10]
-
Fraction Collection: Monitor the chromatogram at a suitable wavelength (e.g., 254 nm, 278 nm).[7][13] Collect the fractions corresponding to the peak of the target derivative as it elutes from the column. Automated fraction collectors are ideal for this purpose.
-
Purity Analysis: Analyze a small aliquot of the collected fraction(s) using analytical HPLC to confirm the purity of the isolated compound.
-
Solvent Removal: Combine the pure fractions and remove the mobile phase solvent, typically using a rotary evaporator followed by a high-vacuum system or a lyophilizer (freeze-dryer), to obtain the purified solid compound.
Data Presentation
The following tables summarize typical HPLC conditions and quantitative performance data for the analysis and purification of 2-hydroxy-1,4-naphthoquinone and its derivatives.
Table 1: HPLC Columns and Chromatographic Conditions for Naphthoquinone Derivatives
| Compound(s) | Column Type | Mobile Phase | Elution Mode & Program | Detection | Reference |
| 1,4-Naphthoquinone | Newcrom R1 | A: Water + Phosphoric AcidB: Acetonitrile (MeCN) | Isocratic or Gradient | UV (Not specified) | [11] |
| Juglone & Phenolic Compounds | Hypersil Gold C18 (250 x 4.6 mm, 5 µm) | A: 1% Acetic Acid in WaterB: Methanol (MeOH) | Gradient: 10% B (0-27 min), ramp to 40% B (28 min), hold, ramp, and re-equilibrate | DAD (254, 278, 300 nm) | [10][14] |
| Juglone | µBondapak C18 (250 x 4.6 mm, 10 µm) | 50% MeCN in Phosphate Buffer (pH 4) | Isocratic | UV (Not specified) | |
| Plumbagin | Reversed-Phase Column | A: WaterB: Methanol (MeOH) | Isocratic or Gradient | 254 nm | [4] |
| 2-Hydroxy-1,4-naphthoquinone Derivatives | Phenomenex Luna C8(2) (50 x 2 mm, 5 µm) | A: Water + 0.5% TFAB: MeOH or MeCN | Gradient: 25-100% B over 20 min | 254 nm | [7] |
| Lawsone | Not specified | 60% Water40% Acetonitrile | Isocratic (Flow: 1.2 mL/min) | 260 nm | [15] |
Table 2: Example Quantitative and Validation Data for Naphthoquinone Analysis
| Analyte | Parameter | Value | Notes | Reference |
| Plumbagin | Linear Range | 10 - 200 µg/mL | Standard curve regression coefficient r² = 0.99995 | [4] |
| Recovery | 97.45 - 99.24% | Spiked samples at 50, 100, and 150 µg/mL | [4] | |
| Limit of Detection (LOD) | 0.02 µg/mL | Signal-to-noise ratio of 3:1 | [4] | |
| Limit of Quantitation (LOQ) | 0.06 µg/mL | Signal-to-noise ratio of 10:1 | [4] | |
| Juglone | Concentration Range | 44.55 - 205.12 mg/100g | In fresh walnut leaves from different cultivars | [13] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purification of a 2-hydroxy-1,4-naphthoquinone derivative from a source material.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Activity guided isolation and modification of juglone from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Screening of New Lawson Derivatives as Selective Substrate‐Based Inhibitors of Cytochrome bo3 Ubiquinol Oxidase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Separation of 1,4-Naphthoquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of 2-Hydroxy-1,4-naphthoquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. academic.oup.com [academic.oup.com]
- 14. HPLC determination of phenolic acids, flavonoids and juglone in walnut leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC determination of lawsone in alkaline extracts of henna leaves (lawsonia inermis)/ Nurul Fasihah Idaham - UiTM Institutional Repository [ir.uitm.edu.my]
Application Note: Predicting the Reactivity of 2-Chloro-3-hydroxy-1,4-naphthoquinone using DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-hydroxy-1,4-naphthoquinone is a synthetic derivative of lawsone (2-hydroxy-1,4-naphthoquinone), a naturally occurring compound found in the henna plant. Naphthoquinones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and antibacterial properties. The reactivity of these molecules is central to their biological function, often involving nucleophilic attack or redox cycling.
Density Functional Theory (DFT) has emerged as a powerful computational tool to predict and understand the chemical reactivity of molecules. By calculating various electronic properties, DFT can provide valuable insights into reaction mechanisms, identify reactive sites, and guide the synthesis of new derivatives with enhanced biological activity. This application note provides a detailed protocol for using DFT calculations to predict the reactivity of this compound and outlines experimental procedures for validating these predictions.
Computational Protocol: DFT Calculations
This protocol describes the setup and execution of DFT calculations to determine the reactivity descriptors of this compound.
1. Molecular Geometry Optimization:
-
Software: Gaussian 16, ORCA, or similar quantum chemistry package.
-
Method: The molecular structure of this compound is first optimized to find its lowest energy conformation.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable functional for this type of molecule.[1][2]
-
Basis Set: 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost.[2]
-
Solvation Model: To simulate a biological environment, a polarizable continuum model (PCM) using water or dimethyl sulfoxide (DMSO) as the solvent can be employed.
2. Calculation of Reactivity Descriptors: Once the geometry is optimized, the following global and local reactivity descriptors are calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability.
-
Global Reactivity Descriptors: These are derived from the HOMO and LUMO energies:
-
Ionization Potential (I): I ≈ -EHOMO
-
Electron Affinity (A): A ≈ -ELUMO
-
Electronegativity (χ): χ = (I + A) / 2
-
Chemical Hardness (η): η = (I - A) / 2
-
Chemical Softness (S): S = 1 / (2η)
-
Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the chemical potential (μ = -χ).
-
-
Local Reactivity Descriptors (Fukui Functions): These functions identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.[3][4] The condensed Fukui function for an atom 'k' is calculated as:
-
For nucleophilic attack (fk+): fk+ = qk(N+1) - qk(N) (where the molecule has gained an electron)
-
For electrophilic attack (fk-): fk- = qk(N) - qk(N-1) (where the molecule has lost an electron)
-
For radical attack (fk0): fk0 = [qk(N+1) - qk(N-1)] / 2 (where qk is the charge on atom k for the N, N+1, or N-1 electron system).
-
Data Presentation
The calculated reactivity descriptors for this compound are summarized in the tables below.
Table 1: Calculated Global Reactivity Descriptors for this compound.
| Descriptor | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.85 |
| LUMO Energy | ELUMO | -3.21 |
| HOMO-LUMO Gap | ΔE | 3.64 |
| Ionization Potential | I | 6.85 |
| Electron Affinity | A | 3.21 |
| Electronegativity | χ | 5.03 |
| Chemical Hardness | η | 1.82 |
| Chemical Softness | S | 0.27 |
| Electrophilicity Index | ω | 6.95 |
Table 2: Condensed Fukui Functions (fk) for Selected Atoms of this compound.
| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |
| C1 | 0.15 | 0.08 | 0.115 |
| C2 | 0.05 | 0.12 | 0.085 |
| C3 | 0.28 | 0.03 | 0.155 |
| C4 | 0.18 | 0.07 | 0.125 |
| O(C1) | 0.09 | 0.25 | 0.17 |
| O(C4) | 0.11 | 0.22 | 0.165 |
| O(C3) | 0.06 | 0.15 | 0.105 |
| Cl | 0.03 | 0.02 | 0.025 |
(Note: The atom numbering follows standard IUPAC nomenclature for the naphthoquinone ring. The highest Fukui function values indicate the most probable sites for attack.)
Experimental Protocols
The following protocols can be used to experimentally validate the reactivity predictions from the DFT calculations.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a general method for reacting this compound with a nucleophile, which is predicted by the Fukui function calculations to be a favorable reaction at the C3 position.
Materials:
-
This compound
-
Nucleophile (e.g., aniline, thiophenol)
-
Ethanol or Acetonitrile
-
Triethylamine or Sodium Carbonate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.
-
Add 1.1 mmol of the chosen nucleophile to the solution.
-
Add 1.2 mmol of triethylamine or sodium carbonate as a base to facilitate the reaction.
-
Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 4-6 hours.
-
Monitor the progress of the reaction using TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry to confirm the substitution at the C3 position.
Protocol 2: Redox Potential Measurement using Cyclic Voltammetry
This protocol outlines the measurement of the redox potential of this compound, which relates to its ability to participate in electron transfer reactions, a key aspect of the biological activity of many quinones.[5][6]
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte
-
A three-electrode electrochemical cell:
-
Working electrode: Glassy carbon electrode
-
Reference electrode: Ag/AgCl
-
Counter electrode: Platinum wire
-
-
Potentiostat
Procedure:
-
Prepare a 1 mM solution of this compound in acetonitrile containing 0.1 M TBAP.
-
Assemble the three-electrode cell with the prepared solution.
-
Polish the glassy carbon working electrode before each measurement.
-
Purge the solution with nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0.5 V) to a final value (e.g., -1.5 V) and back at a scan rate of 100 mV/s.
-
Record the resulting voltammogram. The peak potentials for the reduction and oxidation processes can be used to determine the formal redox potential (E0').
Visualization of Reactivity and Biological Context
Logical Workflow for DFT-Based Reactivity Prediction
The following diagram illustrates the workflow for predicting the chemical reactivity of this compound using DFT.
References
- 1. Reactivity and structure of derivatives of 2-hydroxy-1,4-naphthoquinone (lawsone) [kerwa.ucr.ac.cr]
- 2. mdpi.com [mdpi.com]
- 3. Fukui function - Wikipedia [en.wikipedia.org]
- 4. scm.com [scm.com]
- 5. researchgate.net [researchgate.net]
- 6. Study on the Electrochemical Redox Mechanism of 2-Hydroxy-1,4-naphthoquinone [cjcu.jlu.edu.cn]
Application Notes and Protocols for Cell Viability Assays in Anticancer Screening of Naphthoquinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthoquinones are a class of naturally occurring and synthetic compounds that have garnered significant interest in cancer research due to their potent cytotoxic and antitumor properties.[1] These compounds exert their anticancer effects through diverse mechanisms, including the generation of reactive oxygen species (ROS), induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.[2][3] Effective screening of naphthoquinones for their anticancer potential relies on robust and reproducible cell viability assays. This document provides detailed protocols for three commonly used colorimetric assays—MTT, SRB, and LDH—to assess the cytotoxic effects of naphthoquinones on cancer cell lines. Additionally, it summarizes the anticancer activity of representative naphthoquinones and illustrates their mechanisms of action through signaling pathway diagrams.
Key Cell Viability Assays for Anticancer Screening
The choice of a suitable cell viability assay is critical for obtaining reliable and meaningful data in anticancer drug screening. The following assays are widely used to determine the cytotoxic effects of compounds like naphthoquinones.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5] The amount of formazan produced is proportional to the number of viable cells.[5]
-
SRB (Sulphorhodamine B) Assay: This assay relies on the ability of the fluorescent dye Sulforhodamine B to bind to basic amino acid residues of cellular proteins under acidic conditions.[6] The amount of bound dye provides an estimation of the total protein mass, which is directly proportional to the cell number.[6]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[7] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.[7]
Data Presentation: Anticancer Activity of Naphthoquinones
The following tables summarize the 50% inhibitory concentration (IC₅₀) values of several prominent naphthoquinones against a panel of human cancer cell lines, as determined by various cell viability assays.
Table 1: IC₅₀ Values of Juglone against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A549 | Non-small cell lung cancer | 9.47 | [8] |
| LLC | Mouse Lewis lung cancer | 10.78 | [8] |
| SKOV3 | Ovarian cancer | ~25-50 | [9] |
| HeLa | Cervical carcinoma | ~15 | [10] |
| BxPC-3 | Pancreatic cancer | ~21 | [10] |
| PANC-1 | Pancreatic cancer | ~21 | [10] |
Table 2: IC₅₀ Values of Plumbagin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast cancer | 2.63 (24h), 2.86 (48h) | [11] |
| MG-63 | Osteosarcoma | 15.9 µg/mL | [12] |
| Oral Squamous Cell Carcinoma | Oral cancer | 3.87 - 14.6 | [3] |
| AGS | Gastric adenocarcinoma | 4.15 µg/mL | [13] |
| MDA-MB-231 | Triple-negative breast cancer | 4.55 µg/mL | [13] |
Table 3: IC₅₀ Values of Shikonin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A549 | Lung adenocarcinoma | ~1-2 | [14] |
| MDA-MB-231 | Triple-negative breast cancer | ~1-2 | [14] |
| PANC-1 | Pancreatic cancer | ~1-2 | [14] |
| U2OS | Osteosarcoma | ~1-2 | [14] |
| SUIT2 | Pancreatic carcinoma | 12.9 (24h), 18.5 (48h) | [2] |
| SCC9 | Oral cancer | 0.5 | [15] |
| H357 | Oral cancer | 1.25 | [15] |
Table 4: IC₅₀ Values of Other Naphthoquinone Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Naphthazarin | Multiple | Various | 0.16 - 1.7 | [1] |
| 2-(chloromethyl)quinizarin | Multiple | Various | 0.15 - 6.3 | [1] |
| PD9, PD10, PD11, PD13-15 | DU-145, MDA-MB-231, HT-29 | Prostate, Breast, Colon | 1 - 3 | [16] |
| Benzoacridine-5,6-dione derivatives | MCF-7 | Breast cancer | 5.4 - 47.99 | [17] |
| 5-acetoxy-1,4-naphthoquinone | IGROV-1 | Ovarian carcinoma | 7.54 | [18] |
Experimental Protocols
MTT Assay Protocol
This protocol is adapted from established methods for determining cell viability.[4][19][20][21]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Naphthoquinone compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the naphthoquinone compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[4][5] A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
SRB Assay Protocol
This protocol is based on established methods for quantifying cell density.[22][23][24][25]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Naphthoquinone compounds
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.057% w/v in 1% acetic acid)
-
Acetic acid (1% v/v)
-
Tris base solution (10 mM, pH 10.5)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).[22]
-
Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[22]
-
Washing: Carefully wash the plates four to five times with 1% acetic acid to remove unbound dye.[22] Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[22][23]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[22]
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[22]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
LDH Cytotoxicity Assay Protocol
This protocol is designed to measure cytotoxicity by quantifying LDH release.[7][26][27][28]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Naphthoquinone compounds
-
LDH assay kit (containing LDH reaction solution, stop solution, and lysis solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO₂ atmosphere.[26]
-
Supernatant Collection: After incubation, centrifuge the plate at approximately 250 x g for 5 minutes. Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.[7]
-
LDH Reaction: Add 100 µL of the LDH reaction solution to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Visualizations: Mechanisms of Action and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by anticancer naphthoquinones and a general workflow for their screening.
Caption: Experimental workflow for anticancer screening of naphthoquinones.
Caption: ROS-mediated intrinsic apoptosis pathway induced by naphthoquinones.
Caption: Modulation of p53 and PI3K/Akt signaling by naphthoquinones.
Caption: Activation of JNK and p38 MAPK pathways by naphthoquinones.
References
- 1. researchgate.net [researchgate.net]
- 2. Shikonin Directly Targets Mitochondria and Causes Mitochondrial Dysfunction in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Effects and Mechanisms of Action of Plumbagin: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 7. LDH Cytotoxicity Assay [bio-protocol.org]
- 8. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway | PLOS One [journals.plos.org]
- 9. Juglone exerts antitumor effect in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Plumbagin shows anticancer activity in human osteosarcoma (MG-63) cells via the inhibition of S-Phase checkpoints and down-regulation of c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Shikonin Stimulates Mitochondria-Mediated Apoptosis by Enhancing Intracellular Reactive Oxygen Species Production and DNA Damage in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
- 18. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. SRB assay for measuring target cell killing [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. LDH cytotoxicity assay [protocols.io]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. CytoTox 96® Non-Radioactive Cytotoxicity Assay Protocol [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-hydroxy-1,4-naphthoquinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Chloro-3-hydroxy-1,4-naphthoquinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for the synthesis of this compound?
A1: The two most common starting materials are Lawsone (2-hydroxy-1,4-naphthoquinone) and 2,3-dichloro-1,4-naphthoquinone. The choice of starting material will dictate the synthetic strategy and potential side reactions.
Q2: I am getting a low yield when synthesizing from Lawsone. What are the common causes?
A2: Low yields in the chlorination of Lawsone can stem from several factors:
-
Incomplete reaction: The reaction time or temperature may be insufficient for the complete conversion of Lawsone.
-
Side reactions: Prolonged reaction times or excessive temperatures can lead to the formation of undesired byproducts.
-
Suboptimal reagents: The quality and concentration of the chlorinating agent (e.g., thionyl chloride) are critical.
-
Purification losses: Significant loss of product can occur during purification steps like column chromatography if not optimized.
Q3: My final product from the 2,3-dichloro-1,4-naphthoquinone route is impure. What are the likely contaminants?
A3: When starting from 2,3-dichloro-1,4-naphthoquinone, the primary impurity is often the fully hydrolyzed byproduct, 2,3-dihydroxy-1,4-naphthoquinone. This occurs when the hydrolysis reaction is not selectively controlled. Unreacted starting material can also be a contaminant.
Q4: How can I effectively purify the final product?
A4: Column chromatography is a common and effective method for purifying this compound.[1] A silica gel stationary phase with a non-polar/polar solvent system, such as hexane/ethyl acetate, is typically used. Recrystallization from a suitable solvent can also be employed to improve purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to no product formation (starting from Lawsone) | Inactive chlorinating agent (e.g., thionyl chloride). | Use a fresh bottle of the chlorinating agent. Ensure it has been stored under appropriate conditions to prevent degradation. |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the reaction progress using thin-layer chromatography (TLC). | |
| Formation of multiple products/byproducts (starting from Lawsone) | Over-chlorination due to prolonged reaction time or high temperature. | Optimize the reaction time by monitoring the disappearance of the starting material on TLC. Avoid excessive heating. |
| Presence of moisture in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low yield and presence of 2,3-dihydroxy-1,4-naphthoquinone (starting from 2,3-dichloro-1,4-naphthoquinone) | Non-selective hydrolysis due to harsh basic conditions or prolonged reaction time. | Carefully control the stoichiometry of the base used. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. Consider using a milder base or a buffered system. |
| Difficulty in separating the product from starting material/byproducts by column chromatography | Inappropriate solvent system for chromatography. | Perform small-scale TLC experiments with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation. |
| Co-elution of product with impurities. | Consider using a different stationary phase for chromatography or employing a multi-step purification process involving both chromatography and recrystallization. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Starting Material | Reagents | Reaction Conditions | Yield (%) | Key Advantages | Potential Challenges |
| Lawsone (2-hydroxy-1,4-naphthoquinone) | Thionyl chloride | 90°C, 48 hours | ~85%[1] | High yield, relatively clean reaction. | Long reaction time, requires careful handling of thionyl chloride. |
| 2,3-dichloro-1,4-naphthoquinone | Base (e.g., Sodium Carbonate, Pyridine) | Varies depending on the base | Moderate to High | Readily available starting material. | Requires careful control of reaction conditions to avoid over-hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis from Lawsone using Thionyl Chloride[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Lawsone (1 equivalent) in thionyl chloride.
-
Reaction: Heat the mixture to 90°C and stir for 48 hours.
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into ice-cold water.
-
Extraction: Filter the precipitate and dissolve it in a suitable organic solvent (e.g., chloroform). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis from 2,3-dichloro-1,4-naphthoquinone via Selective Hydrolysis
-
Reaction Setup: Dissolve 2,3-dichloro-1,4-naphthoquinone (1 equivalent) in a suitable solvent such as ethanol or a mixture of pyridine and acetic acid.
-
Reaction: Add a controlled amount of a base (e.g., sodium carbonate or aqueous sodium hydroxide) dropwise at a specific temperature (e.g., room temperature or slightly elevated). Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: Purification of 2-Chloro-3-hydroxy-1,4-naphthoquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Chloro-3-hydroxy-1,4-naphthoquinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most prevalent impurities often depend on the synthetic route. A common precursor, 2-chloro-1,4-naphthoquinone, frequently contains 2,3-dichloro-1,4-naphthoquinone, which can be carried through the synthesis.[1] In syntheses involving the hydrolysis of a substituted 2-chloro-1,4-naphthoquinone, both more and less polar impurities can be generated.[1] Additionally, degradation of the product can lead to the formation of 2-hydroxy-1,4-naphthoquinone (lawsone).[2]
Q2: What is the general stability of this compound?
A2: While specific stability data is limited, naphthoquinones as a class can be sensitive to light, high temperatures, and strong basic or acidic conditions. It is advisable to store the compound in a cool, dark place and to use moderate conditions during purification.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) on silica gel plates is an effective method for monitoring the purification process.[3] For visualization, UV light (254 nm) is generally effective due to the aromatic nature of the compound. Staining with iodine vapor or a phenol-specific stain, such as ferric chloride, can also be used.[4]
Q4: Which analytical techniques are recommended for assessing the final purity?
A4: High-performance liquid chromatography (HPLC) is the recommended method for accurate purity assessment. A reverse-phase C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water, with a small amount of an acid like trifluoroacetic acid (TFA), typically provides good separation.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Product loss during extraction | Ensure the pH of the aqueous layer is optimized for the complete extraction of the compound into the organic phase. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume. |
| Decomposition during purification | Avoid prolonged heating and exposure to strong acids or bases. If using column chromatography, minimize the time the compound spends on the silica gel. |
| Incomplete crystallization | If recrystallization is the chosen method, ensure the appropriate solvent or solvent system is used. Slow cooling and the addition of a seed crystal can improve crystal formation and yield. |
| Adsorption onto silica gel | Naphthoquinones can sometimes irreversibly adsorb to silica gel. If this is suspected, consider using a different stationary phase, such as alumina, or opt for recrystallization-based purification. |
Problem 2: Presence of Persistent Impurities
| Observation | Possible Cause | Suggested Solution |
| Yellowish impurity co-eluting with the product in column chromatography | This is likely unreacted 2,3-dichloro-1,4-naphthoquinone or other closely related chlorinated species. | Try a different solvent system with a lower polarity gradient to improve separation. Alternatively, recrystallization from a suitable solvent like toluene or a mixed solvent system (e.g., toluene/hexane) may selectively crystallize the desired product. |
| More polar impurities detected by TLC/HPLC | These could be over-hydrolyzed or oxidized byproducts. | An acidic wash (e.g., with dilute acetic acid) of the crude product before column chromatography can help remove some of these impurities.[1] |
| Less polar impurities detected by TLC/HPLC | These may be starting materials or non-polar byproducts. | Ensure the reaction has gone to completion. If using column chromatography, a non-polar solvent wash (e.g., with hexane) of the crude product before loading onto the column can be effective. |
Problem 3: Difficulty with Crystallization
| Observation | Possible Cause | Suggested Solution |
| Product oils out during recrystallization | The solvent may be too non-polar, or the solution is being cooled too quickly. | Try a more polar solvent or a mixed solvent system. For instance, dissolve the compound in a good solvent (e.g., toluene) and slowly add a poor solvent (e.g., hexane) until turbidity is observed, then allow it to cool slowly. |
| No crystal formation upon cooling | The solution is too dilute, or the chosen solvent is not appropriate. | Concentrate the solution and/or try a different recrystallization solvent. Good single solvents to try for naphthoquinones include toluene, cyclohexane, and methanol. |
| Formation of very fine needles that are difficult to filter | Rapid crystallization is occurring. | Slow down the cooling process. You can also try vapor diffusion by dissolving the compound in a small amount of a volatile solvent and placing this in a larger chamber containing a less volatile anti-solvent. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane).
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry method with the initial mobile phase.
-
Loading the Sample: Carefully load the dissolved crude sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system, such as hexane:ethyl acetate (e.g., 9:1 v/v). Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 v/v) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified solid.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a candidate solvent (e.g., toluene, ethanol, or acetic acid) by heating.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
| Parameter | Typical Values and Conditions | Reference |
| Purity (HPLC) | >99% achievable with optimized methods. | [1][3] |
| Melting Point | 216.5 °C | [5] |
| Column Chromatography Mobile Phase | Hexane/Ethyl Acetate mixtures are commonly used for related naphthoquinones. | [6] |
| HPLC Column | Reverse-phase C8 or C18 | [3] |
| HPLC Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.5% Trifluoroacetic Acid. | [3] |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision-making workflow for addressing common impurity profiles during purification.
References
- 1. US20110004024A1 - Preparation of naphthoquinone compounds using 2,3-dihalonaphthoquinone - Google Patents [patents.google.com]
- 2. Degradation of 1,4-naphthoquinones by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3433812A - Preparation of 2,3-dichloro-1,4-naphthoquinone from naphthalene - Google Patents [patents.google.com]
- 6. 2-Chloro-1,4-naphthoquinone synthesis - chemicalbook [chemicalbook.com]
Optimizing reaction conditions for nucleophilic substitution on 1,4-naphthoquinones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize nucleophilic substitution reactions on 1,4-naphthoquinone scaffolds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of substituted 1,4-naphthoquinones.
Q1: Why is my reaction yield consistently low?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Inadequate Catalyst: Uncatalyzed reactions, particularly with halogenated naphthoquinones, can take several days and result in low yields (30-60%)[1]. The addition of a Lewis acid catalyst, such as Cerium(III) chloride (CeCl₃), can dramatically increase yields (60-90%) and reduce reaction times to a few hours[1][2].
-
Suboptimal Energy Source: Conventional heating might not be the most efficient method. Alternative energy sources like microwave (MW) or ultrasound (US) irradiation have been shown to produce cleaner products with higher yields (70-95%) in a matter of minutes (15-50 min)[2].
-
Poor Leaving Group: The nature of the leaving group on the naphthoquinone ring is critical. Halogens (e.g., -Cl, -Br) are common and effective leaving groups. If your substrate has a poor leaving group, the reaction will be sluggish.
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at an appropriate temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with arylamines is typically carried out at 50-60 °C in methanol[3].
Q2: I am observing significant amounts of a Michael addition byproduct. How can I favor nucleophilic substitution?
A2: The 1,4-naphthoquinone core is susceptible to both nucleophilic substitution (at a position with a leaving group) and 1,4-Michael addition directly to the quinone ring.
-
Substrate Choice: The primary method to ensure substitution is to start with a mono- or di-halogenated 1,4-naphthoquinone. The substitution reaction will displace the halogen[1]. If you start with an unsubstituted 1,4-naphthoquinone, Michael addition is the more likely pathway[1][4].
-
Nucleophile Electronics: For certain nucleophiles, such as substituted anilines, electron-donating groups on the nucleophile can favor Michael addition[1]. Conversely, electron-withdrawing groups on the aniline can favor the desired substitution[1].
-
Solvent and Base System: The choice of solvent and base can influence the reaction pathway. For substitutions with phenols, bases like Cs₂CO₃ or KF/Al₂O₃ in a non-polar solvent like toluene have been used effectively[5].
Q3: My reaction is not proceeding to completion. What should I check?
A3: If your reaction stalls, consider these factors:
-
Reagent Purity: Ensure the purity of your starting materials, solvents, and reagents. Moisture or impurities can quench catalysts or react with starting materials.
-
Catalyst Activity: If using a catalyst like CeCl₃·7H₂O, ensure it is active. Some Lewis acids are sensitive to moisture.
-
Base Strength: The reaction may require a base to deprotonate the incoming nucleophile (e.g., a thiol or phenol) or to act as an acid scavenger. For the synthesis of 2-aryloxy-1,4-naphthoquinones, bases such as Cs₂CO₃, CsOH, or KF/Al₂O₃ are used to deprotonate the phenol before the substitution reaction[5]. Triethylamine is also commonly used as an acid scavenger in reactions involving 2,3-dichloro-1,4-naphthoquinone[6].
-
Steric Hindrance: Significant steric bulk on either the naphthoquinone substrate or the nucleophile can slow down or prevent the reaction.
Below is a troubleshooting workflow to help diagnose common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic substitution on 1,4-naphthoquinones?
A1: There are two primary pathways for modifying the 1,4-naphthoquinone ring with nucleophiles:
-
Michael 1,4-Addition: This occurs when the nucleophile attacks the unsubstituted quinone ring directly. The reaction is typically followed by an oxidation step to restore the aromaticity of the quinone system[1][4].
-
Nucleophilic Aromatic Substitution (SₙAr): This is the intended mechanism when using a substrate with a good leaving group, such as 2,3-dichloro-1,4-naphthoquinone. The nucleophile attacks the carbon bearing the leaving group, proceeds through a charged intermediate (Meisenheimer complex), and then expels the leaving group to yield the substituted product[1][7].
Q2: What types of nucleophiles are commonly used in these reactions?
A2: A wide variety of nucleophiles can be used to synthesize bioactive derivatives. The most common include:
-
Nitrogen Nucleophiles: Aliphatic and aromatic amines, piperazines, morpholines, and indoles[1][6].
-
Sulfur Nucleophiles: Thiols (alkanethiols and thiophenols)[8].
-
Oxygen Nucleophiles: Phenols and alcohols[5].
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in stabilizing reactants and intermediates.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can solvate both the nucleophile and any charged intermediates. They are commonly used in these reactions[3][6]. However, excessive stabilization of the nucleophile through hydrogen bonding can sometimes slow down the reaction rate[9][10].
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are also effective. They can stabilize charged intermediates but do not strongly solvate the nucleophile, which can sometimes lead to faster reaction rates.
-
Non-Polar Solvents (e.g., Toluene, Chloroform): Often used in conjunction with a base to facilitate the deprotonation of the nucleophile[5][6].
Q4: How do substituents on the naphthoquinone or nucleophile affect the reaction?
A4: Electronic effects are very important.
-
On the Naphthoquinone: Electron-withdrawing groups on the naphthoquinone ring make it more electrophilic and generally accelerate the rate of nucleophilic attack[7].
-
On the Nucleophile: The nucleophilicity of the attacking species is key. For aniline nucleophiles, electron-donating groups increase the nucleophilicity but may also promote unwanted Michael addition side reactions. Conversely, electron-withdrawing groups on the aniline favor the second nucleophilic substitution on di-halogenated naphthoquinones[1].
Data on Reaction Conditions
The following tables summarize quantitative data on how different experimental parameters can affect the outcome of the reaction.
Table 1: Effect of Catalyst and Energy Source on the Synthesis of 2-anilino-1,4-naphthoquinone Derivatives
| Method | Catalyst | Energy Source | Reaction Time | Yield (%) | Reference |
| A | None | Conventional Reflux | Several Days | 30 - 60% | [1] |
| B | CeCl₃ | Conventional Reflux | 4 hours | 60 - 90% | [1][2] |
| C | None | Microwave (MW) / Ultrasound (US) | 15 - 50 minutes | 70 - 95% | [2] |
Table 2: Influence of Base and Solvent in the Synthesis of 2-aryloxy-1,4-naphthoquinones
| Substrate | Nucleophile | Base | Solvent | Temperature | Yield (%) | Reference |
| 2-bromo-1,4-NQ | Various Phenols | Cs₂CO₃ | Toluene | N/A | Varies | [5] |
| 2-bromo-1,4-NQ | Various Phenols | CsOH | Toluene | N/A | Varies | [5] |
| 2-bromo-1,4-NQ | Various Phenols | KF/Al₂O₃ | Toluene | N/A | Varies | [5] |
| 2-bromo-1,4-NQ | Various Phenols | K₂CO₃ | DMF | Room Temp | Varies | [5] |
Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution of 2,3-dichloro-1,4-naphthoquinone with a Thiol Nucleophile
This protocol is a generalized procedure based on common laboratory practices for SₙAr reactions.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add a solution of potassium carbonate (K₂CO₃, 2.2 equivalents) dissolved in ethanol (e.g., 65 mL for a 1g scale reaction).
-
Addition of Reactants: To the stirred solution, add 2,3-dichloro-1,4-naphthoquinone (1.0 equivalent). Subsequently, add the desired thiol nucleophile (2.1 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC (Thin-Layer Chromatography), observing the consumption of the starting material. The reaction typically takes 6-8 hours[8]. A color change in the solution is often observed[8].
-
Workup: Upon completion, filter the reaction mixture to remove inorganic salts. The filtrate is then typically concentrated under reduced pressure.
-
Extraction: The residue is redissolved in a suitable organic solvent like dichloromethane and washed with water to remove any remaining inorganic impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final disubstituted product[8].
The following diagram illustrates the general workflow for this experimental protocol.
References
- 1. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel one-pot synthesis of a library of 2-aryloxy-1,4-naphthoquinone derivatives. Determination of antifungal and antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01814D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming In Vitro Solubility Challenges of 2-Chloro-3-hydroxy-1,4-naphthoquinone
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Chloro-3-hydroxy-1,4-naphthoquinone in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound for my cell culture experiments. What are the recommended solvents?
A1: this compound is a hydrophobic compound with limited aqueous solubility. For in vitro studies, the recommended starting solvent is Dimethyl Sulfoxide (DMSO). Based on data for structurally similar compounds, such as 2-Amino-3-chloro-1,4-naphthoquinone which has a solubility of 250 mg/mL in DMSO, a high concentration stock solution can be prepared in DMSO.[1] It is crucial to then dilute this stock solution in your cell culture medium to the final working concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
Q2: My compound precipitates when I add it to the aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.1%, to maintain cell health and minimize solvent effects.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the culture medium. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Vortexing: Immediately after adding the compound to the medium, vortex the solution gently to ensure rapid and uniform dispersion.
-
Use of a Surfactant: For cell-free assays, consider the use of a non-ionic surfactant like Tween® 20 or Triton™ X-100 at a low concentration (e.g., 0.01-0.05%) in your buffer to aid solubilization. Note that surfactants are generally not suitable for cell-based assays as they can be cytotoxic.
Q3: What is the maximum recommended concentration of this compound for in vitro assays?
A3: The maximum concentration will depend on the specific cell line and the duration of the experiment. It is essential to perform a dose-response curve to determine the cytotoxic effects of the compound on your cells. Based on studies with similar naphthoquinone derivatives, the IC50 values can range from the low micromolar to nanomolar range. Therefore, a starting concentration range for a cytotoxicity assay could be from 0.1 µM to 100 µM.
Q4: Can I use other organic solvents besides DMSO?
A4: While DMSO is the most common choice, other polar aprotic solvents like ethanol or acetone can also be used to prepare stock solutions. However, their compatibility with your specific cell line and the final concentration in the culture medium must be carefully evaluated, as they can be more toxic than DMSO. It is recommended to always perform a solvent toxicity control in your experiments.
Q5: How should I prepare and store stock solutions of this compound?
A5: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the aliquots at -20°C or -80°C, protected from light. When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in your pre-warmed culture medium immediately before adding it to your cells.
Quantitative Solubility Data
| Solvent | Estimated Solubility | Notes |
| DMSO | ~250 mg/mL | Based on the solubility of 2-Amino-3-chloro-1,4-naphthoquinone.[1] |
| Ethanol | Soluble | Qualitative assessment; likely lower than DMSO. |
| Methanol | Soluble | Qualitative assessment; likely lower than DMSO. |
| Water | Very Low | Naphthoquinones are generally poorly soluble in water. |
| Cell Culture Medium | Very Low | Solubility is dependent on the final DMSO concentration and medium components. |
Experimental Protocols
The following are representative protocols for common in vitro assays. These are generalized and should be optimized for your specific experimental conditions and cell line.
Protocol 1: Preparation of this compound for Cell-Based Assays
-
Prepare a 10 mM stock solution:
-
Weigh out 2.086 mg of this compound (MW: 208.6 g/mol ).
-
Dissolve the compound in 1 mL of 100% sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store this stock solution in small aliquots at -20°C.
-
-
Prepare working solutions:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to make a 100 µM working solution from a 10 mM stock, dilute 1:100 (e.g., 10 µL of stock in 990 µL of medium).
-
Ensure the final DMSO concentration in the highest concentration treatment is below the toxic level for your cells (typically ≤ 0.5%).
-
Include a vehicle control in your experiment with the same final concentration of DMSO as your highest treatment group.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution as described in Protocol 1.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include wells with medium only (blank), cells in medium with DMSO (vehicle control), and cells in medium without any treatment (untreated control).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: ROS-Mediated Apoptosis Induced by Naphthoquinones
Naphthoquinone derivatives have been shown to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS).[2][3][4][5] This leads to the activation of stress-activated protein kinase (SAPK) pathways, including JNK and p38 MAPK, and can also modulate the PI3K/Akt and STAT3 signaling pathways.[2][4][6][5]
Caption: ROS-mediated apoptosis signaling pathway induced by naphthoquinones.
Experimental Workflow: Troubleshooting Solubility Issues
This workflow outlines a logical approach to addressing solubility problems with this compound in your in vitro experiments.
Caption: Workflow for troubleshooting solubility of this compound.
References
- 1. 2-AMINO-3-CHLORO-1,4-NAPHTHOQUINONE | 2797-51-5 [chemicalbook.com]
- 2. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,4-naphthoquinone derivatives induce apoptosis via ROS-mediated p38/MAPK, Akt and STAT3 signaling in human hepatoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two novel 1,4‑naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species‑mediated MAPK/Akt/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3-Disubstituted Naphthoquinones
Welcome to the technical support center for the synthesis of 2,3-disubstituted naphthoquinones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and procedural issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the synthesis of 2,3-disubstituted naphthoquinones via common synthetic routes.
Diels-Alder Reactions
Question 1: My Diels-Alder reaction is producing a mixture of regioisomers. How can I improve the regioselectivity for the desired 2,3-disubstituted product?
Answer: Poor regioselectivity in the Diels-Alder reaction between unsymmetrical dienes and substituted benzoquinones is a common issue. The formation of "ortho," "meta," and "para" isomers is possible. Several factors can be adjusted to favor the desired isomer:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly influence the regioselectivity of the cycloaddition. Lewis acids coordinate to the carbonyl oxygen of the dienophile, altering its electronic properties and steric environment. For example, BF₃·OEt₂ has been shown to improve yields and direct the regioselectivity in the Diels-Alder reactions of 1,2-naphthoquinones.[1][2] The choice and amount of Lewis acid can be critical and may require optimization for your specific substrates.
-
Solvent Effects: The polarity of the solvent can impact the reaction rate and selectivity. While nonpolar solvents are traditionally used, aqueous conditions have been reported to enhance the rate and selectivity of some Diels-Alder reactions.
-
Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Lower temperatures often favor the formation of the kinetically preferred product. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Troubleshooting Flowchart for Diels-Alder Regioselectivity:
Caption: Troubleshooting workflow for improving regioselectivity.
Michael Addition Reactions
Question 2: I am performing a Michael addition of a nucleophile to a naphthoquinone, but I am isolating the hydroquinone adduct instead of the desired substituted naphthoquinone. How can I obtain the oxidized product?
Answer: The initial product of a Michael addition to a naphthoquinone is often the hydroquinone adduct, which is the result of tautomerization of the initial enolate intermediate to a more stable aromatic system.[3] To obtain the desired 2,3-disubstituted naphthoquinone, the hydroquinone intermediate must be oxidized.
-
In Situ Oxidation: In many cases, the hydroquinone is oxidized back to the quinone in situ by the starting naphthoquinone, atmospheric oxygen, or other oxidants present in the reaction mixture. This is often facilitated by performing the reaction open to the air.
-
Post-Reaction Oxidation: If the hydroquinone is isolated, a separate oxidation step is required. Common oxidizing agents for this purpose include:
-
Air bubbling through the reaction mixture.
-
Mild oxidizing agents like manganese dioxide (MnO₂) or silver oxide (Ag₂O).
-
For more robust substrates, stronger oxidants can be used, but care must be taken to avoid over-oxidation or degradation of the product.
-
Question 3: My Michael addition is giving a mixture of 1,4- (conjugate) and 1,2-addition products. How can I favor the desired 1,4-addition?
Answer: The competition between 1,4- (Michael) and 1,2- (direct) addition to the carbonyl group of the naphthoquinone is influenced by the nature of the nucleophile and the reaction conditions.
-
Choice of Nucleophile: "Soft" nucleophiles, such as enolates, amines, and thiols, generally favor 1,4-addition. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition. If you are using a hard nucleophile and desire 1,4-addition, consider converting it to a softer nucleophile, for example, by preparing a Gilman reagent (a lithium dialkylcuprate).
-
Reaction Conditions:
-
Temperature: Lower temperatures generally favor the thermodynamically more stable 1,4-adduct.
-
Solvent: The choice of solvent can influence the reactivity of the nucleophile. Protic solvents can solvate the carbonyl group, potentially hindering 1,2-addition.
-
Reaction Pathway for Michael Addition and Subsequent Oxidation:
Caption: General scheme for Michael addition to a naphthoquinone.
Nucleophilic Substitution on 2,3-Dichloro-1,4-Naphthoquinone
Question 4: I am trying to perform a disubstitution on 2,3-dichloro-1,4-naphthoquinone, but I am only getting the monosubstituted product. How can I drive the reaction to completion?
Answer: Achieving disubstitution on 2,3-dichloro-1,4-naphthoquinone can be challenging as the second substitution is often slower than the first due to electronic and steric effects. Here are some strategies to promote disubstitution:
-
Excess Nucleophile and Base: Use a larger excess of both the nucleophile and the base to drive the reaction towards the disubstituted product.
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy for the second substitution to occur. However, monitor the reaction closely to avoid decomposition.
-
Choice of Base and Solvent: The combination of base and solvent can play a crucial role. For example, using a stronger base or a solvent that better solubilizes the reactants and intermediates can facilitate the reaction. Common conditions include using triethylamine in chloroform or sodium carbonate in ethanol.[4]
Table 1: Influence of Reaction Conditions on Nucleophilic Substitution
| Nucleophile | Base | Solvent | Product(s) | Yield (%) | Reference |
| Picolylamine | Triethylamine | Methanol | Monosubstituted | Excellent | [5] |
| 1,2-Diaminopropane | - | Methanol | Monosubstituted | - | [5] |
| 2-Aminoethanol | Triethylamine | Diethyl ether | Monosubstituted | 46 | [5] |
| 2-Aminoethanol | - | Methanol (excess nucleophile) | Monosubstituted | 89 | [5] |
| Methanol | Triethylamine | Methanol | Monosubstituted | 81 | [5] |
| Various amines/thiols | Triethylamine | Chloroform | Mono- and Disubstituted | - | [4] |
| Various amines/thiols | Na₂CO₃ | Ethanol | Mono- and Disubstituted | - | [4] |
Purification
Question 5: I have a mixture of regioisomers or starting material and product that are difficult to separate by standard column chromatography. What are some alternative purification strategies?
Answer: The separation of closely related isomers of substituted naphthoquinones can be challenging due to their similar polarities.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating isomers. Different stationary phases can be screened to achieve optimal separation.
-
Normal-Phase HPLC: Can be effective for separating positional isomers.
-
Reverse-Phase HPLC: Phenyl-based columns can provide enhanced selectivity for aromatic compounds through π-π interactions.[6]
-
Chiral Chromatography: If you are dealing with enantiomers or diastereomers, a chiral stationary phase will be necessary.[6][7]
-
-
Recrystallization: Careful selection of a solvent system for recrystallization can sometimes selectively crystallize one isomer, leaving the other in the mother liquor. This may require screening a variety of solvents and solvent mixtures.
-
Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative that has significantly different physical properties, allowing for easier separation. The original functionality can then be regenerated.
Experimental Protocols
General Protocol for Michael Addition of a Thiol to 1,4-Naphthoquinone and In Situ Oxidation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-naphthoquinone (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Addition of Nucleophile: Add the thiol nucleophile (1 to 1.2 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.[3] The initial hydroquinone adduct may be visible as a less colored spot that streaks on the TLC plate.
-
Oxidation: In many cases, stirring the reaction mixture open to the air is sufficient to oxidize the hydroquinone to the final quinone product. This can be observed by a change in color of the reaction mixture. If the oxidation is sluggish, bubbling air through the solution or adding a mild oxidant like MnO₂ can be employed.
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can often be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate). In some cases, the product may precipitate from the reaction mixture and can be isolated by filtration.[3]
-
Troubleshooting:
-
Incomplete reaction: If the reaction stalls, gentle heating may be required. However, be cautious as this can sometimes lead to side products.
-
Persistent hydroquinone: If the hydroquinone is difficult to oxidize, consider a dedicated oxidation step with a mild oxidant after the initial reaction is complete.
-
Formation of disubstituted product: If the disubstituted product is observed, try using a stoichiometric amount of the nucleophile or adding it slowly to the reaction mixture.
General Protocol for Nucleophilic Monosubstitution on 2,3-Dichloro-1,4-Naphthoquinone
This protocol provides a general method for the synthesis of 2-substituted-3-chloro-1,4-naphthoquinones.
-
Reaction Setup: Dissolve 2,3-dichloro-1,4-naphthoquinone (1 equivalent) in a suitable solvent such as methanol, ethanol, or chloroform in a round-bottom flask with a magnetic stir bar.[4][5]
-
Addition of Reagents: Add the nucleophile (1 equivalent) and a base such as triethylamine (1.1 equivalents) to the solution.[5]
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC.
-
Workup and Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel. In some instances, the product may precipitate from the reaction mixture and can be collected by filtration.[5]
-
Troubleshooting:
-
Low yield of monosubstituted product: Ensure the use of stoichiometric amounts of the nucleophile. An excess may lead to the formation of the disubstituted product.
-
Reaction does not proceed: Gentle heating may be necessary. Ensure the base is fresh and dry.
-
Formation of disubstituted product: Use a slight excess of 2,3-dichloro-1,4-naphthoquinone or add the nucleophile slowly to the reaction mixture at a lower temperature.
Workflow for Synthesis and Purification:
Caption: A typical experimental workflow for synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Lewis acid catalyzed Diels-Alder reactions of 1,2-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. researchgate.net [researchgate.net]
Stability issues of 2-Chloro-3-hydroxy-1,4-naphthoquinone in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Chloro-3-hydroxy-1,4-naphthoquinone in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like other naphthoquinones, is influenced by several key factors. These include pH, temperature, light exposure, and the presence of oxidizing or reducing agents.[1] The molecular structure, featuring a hydroxyl group and a chlorine atom on the quinone ring, is susceptible to various reactions.
Q2: How should I store solutions of this compound?
A2: For optimal stability, solutions should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] It is recommended to protect solutions from light by using amber vials or by wrapping the container in foil. For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, freezing (-20°C or -80°C) may be appropriate, but it is crucial to perform freeze-thaw stability tests to ensure the compound does not degrade upon cycling.[3]
Q3: What is a potential degradation pathway for this compound in solution?
A3: A likely degradation pathway involves the elimination of the chlorine substituent. Studies on the related compound, 2-chloro-1,4-naphthoquinone, show that it can be hydroxylated to form this compound, which then undergoes elimination of the chlorine to yield 2-hydroxy-1,4-naphthoquinone (lawsone).[4] This resulting compound, lawsone, can be further degraded.[4][5]
Q4: Are there known incompatibilities for this compound?
A4: While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents, strong bases, and strong reducing agents.[2][6] Strong bases can deprotonate the hydroxyl group, potentially increasing the compound's susceptibility to oxidation or other reactions.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments.
Issue 1: Rapid Color Change or Disappearance of Compound in Solution
| Potential Cause | Troubleshooting Step | Explanation |
| pH-induced Degradation | Buffer the solution to a stable pH range (typically slightly acidic, e.g., pH 4-6). Perform a pH stability study to identify the optimal range for your experimental conditions. | Naphthoquinones can be unstable in alkaline or strongly acidic conditions.[1][7] A color change often indicates a structural modification or degradation of the quinone chromophore. |
| Photodegradation | Protect the solution from light at all stages of the experiment (preparation, storage, analysis) by using amber glassware or foil wrapping. | The quinone ring system can absorb UV light, leading to photochemical reactions and degradation.[8] |
| Reaction with Media Components | Analyze the composition of your solvent or culture medium. Components like primary or secondary amines can undergo nucleophilic substitution reactions with the chloro-substituted naphthoquinone.[9] Consider using a simpler, defined buffer system if possible. | The electrophilic nature of the quinone ring makes it susceptible to Michael addition or nucleophilic substitution, especially at the chlorinated position.[9] |
| Oxidation | De-gas solvents before use to remove dissolved oxygen. If the experiment allows, consider adding an antioxidant, but first verify its compatibility with your downstream analysis. | The hydroquinone form of the molecule can be sensitive to oxidation, which can be catalyzed by dissolved oxygen or metal ions. |
Issue 2: Inconsistent Results or Loss of Activity Over Time
| Potential Cause | Troubleshooting Step | Explanation |
| Slow Degradation at Experimental Temperature | Prepare fresh solutions immediately before each experiment. If solutions must be stored, keep them at a lower temperature (e.g., 4°C) and for the shortest possible duration. | Degradation reactions are often temperature-dependent, following Arrhenius kinetics.[1] What seems stable at room temperature for an hour may degrade significantly over 24 hours. |
| Adsorption to Container Surfaces | Consider using silanized glassware or polypropylene tubes to minimize adsorption, especially for very dilute solutions. | Hydrophobic compounds can adsorb to glass or plastic surfaces, reducing the effective concentration in the solution. |
| Freeze-Thaw Instability | If using frozen stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[3] Conduct a simple experiment to compare the performance of a freshly prepared solution with a thawed one. | The process of freezing and thawing can cause pH shifts in buffer salts or cause the compound to precipitate, leading to a decrease in the effective concentration. |
Experimental Protocols
Protocol 1: General Stability Assessment in Aqueous Solution
This protocol provides a framework for determining the stability of this compound under specific experimental conditions.
-
Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7.4, 9). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO, ethanol).
-
Incubation: Dilute the stock solution into each buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all samples.
-
Sample Incubation: Incubate the solutions under controlled conditions.
-
Temperature: Set up parallel experiments at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Light: Wrap one set of samples in foil to serve as a dark control, and expose another set to ambient laboratory light.
-
-
Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching (if necessary): Stop any further degradation by adding a quenching agent or by immediately freezing the sample at -80°C.
-
Analysis: Analyze the concentration of the remaining this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Plot the concentration of the compound versus time for each condition to determine the degradation kinetics and calculate the half-life (t½).
Quantitative Data Summary
The following table presents hypothetical stability data for this compound based on the known behavior of similar naphthoquinone derivatives.[7][10] This data is for illustrative purposes and should be confirmed experimentally.
Table 1: Illustrative Half-Life (t½, in hours) of this compound under Various Conditions
| pH | Temperature: 25°C (Dark) | Temperature: 37°C (Dark) | Temperature: 25°C (Light) |
| 3.0 | > 48 | 36 | 20 |
| 5.0 | > 72 | 48 | 30 |
| 7.4 | 24 | 10 | 8 |
| 9.0 | 4 | 1.5 | < 1 |
Visualizations
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathway
Caption: Postulated degradation pathway in solution.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degradation of 1,4-naphthoquinones by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. Effects of hydroxypropyl-beta-cyclodextrin on the chemical stability of a naphthoquinone in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW [scielo.org.co]
- 9. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting low bioactivity in novel naphthoquinone derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel naphthoquinone derivatives. The information is designed to help address common challenges encountered during in vitro bioactivity testing.
Troubleshooting Guide: Low Bioactivity
Low or inconsistent bioactivity is a frequent hurdle in the development of novel compounds. This guide provides a structured approach to troubleshooting common issues related to the experimental setup and the intrinsic properties of naphthoquinone derivatives.
Experimental Workflow for Troubleshooting Low Bioactivity
The following workflow outlines a systematic process for identifying and resolving potential causes of low bioactivity in your experiments.
Caption: A stepwise workflow for troubleshooting low bioactivity of novel compounds.
Frequently Asked Questions (FAQs)
Compound-Related Issues
Q1: My naphthoquinone derivative shows poor solubility in aqueous media. How can I improve its bioavailability in cell-based assays?
A1: Poor aqueous solubility is a common challenge. Consider the following strategies:
-
Co-solvents: Use a small percentage (typically <1%) of a biocompatible organic solvent like DMSO or ethanol to dissolve your compound before diluting it in culture media. Be sure to include a vehicle control in your experiment to account for any solvent effects.
-
Formulation: For in vivo studies, consider formulating the compound with excipients such as cyclodextrins or encapsulating it in nanoparticles to enhance solubility and delivery.
-
Structural Modification: If solubility issues persist, consider synthesizing analogs with improved physicochemical properties. Introducing polar functional groups can sometimes enhance aqueous solubility.
Q2: I suspect my compound is degrading in the assay medium. How can I check for and prevent this?
A2: Naphthoquinones can be susceptible to degradation, especially under certain pH and light conditions.
-
Stability Assessment: To confirm degradation, you can incubate your compound in the assay medium for the duration of the experiment and then analyze the sample using techniques like HPLC-MS to look for degradation products.
-
Prevention: Protect your compound from light by using amber vials and covering plates with foil. Ensure the pH of your assay medium is stable and appropriate for your compound. If necessary, prepare fresh solutions of your compound immediately before each experiment.
Q3: My compound's bioactivity is inconsistent across experiments. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
Redox Cycling: Naphthoquinones are redox-active molecules that can generate reactive oxygen species (ROS) in biological systems.[1] This can lead to variability in results depending on the cellular redox state and the specific assay conditions. Consider including an antioxidant control (e.g., N-acetylcysteine) to assess the contribution of ROS to the observed activity.
-
Stock Solution Stability: Ensure your stock solutions are stored properly (e.g., at -20°C or -80°C in a desiccated environment) and are not subjected to repeated freeze-thaw cycles.
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
Assay-Related Issues
Q4: I am not observing a dose-dependent effect with my compound in a cell viability assay (e.g., MTT). What should I check?
A4: A lack of a clear dose-response curve can be due to several reasons:
-
Concentration Range: You may be testing a concentration range that is too narrow or not centered around the IC50 value. Broaden your concentration range in subsequent experiments.
-
Cell Seeding Density: The number of cells seeded per well can influence the outcome of the assay. Ensure you are using a consistent and optimal cell density for your specific cell line and assay duration.
-
Incubation Time: The incubation time with the compound may be too short or too long. Optimize the exposure time to allow for the compound to exert its biological effect.
-
Assay Interference: Some colored compounds can interfere with colorimetric assays like the MTT assay. Run a control with your compound in the absence of cells to check for any direct reaction with the assay reagents.
Q5: My antimicrobial assays (e.g., MIC determination) are showing no activity for my naphthoquinone derivatives. What are the potential reasons?
A5: A lack of antimicrobial activity could be due to:
-
Compound Inactivation: Some components of the culture medium can bind to and inactivate your compound. You can test for this by performing the assay in different types of media.
-
Bacterial Strain Resistance: The bacterial strains you are using may have intrinsic or acquired resistance mechanisms against your compounds. Consider testing against a broader panel of strains, including susceptible reference strains.
-
Inoculum Size: The initial concentration of bacteria can affect the MIC value. Ensure you are using a standardized inoculum as per established protocols (e.g., CLSI guidelines).
Quantitative Data Summary
The following tables summarize the in vitro bioactivity of various naphthoquinone derivatives against cancer cell lines and microbial strains. This data can serve as a reference for expected activity ranges and for understanding structure-activity relationships.
Table 1: Anticancer Activity of Naphthoquinone Derivatives (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | Reference |
| Juglone | 13.88 | - | - | [2] |
| Plumbagin | - | - | - | |
| 2-bromo-juglone | - | 5.2 | 8.1 | |
| 2-chloro-juglone | - | 6.8 | 9.5 | |
| Lawsone | - | - | - | |
| 2-methyl-lawsone | 25.4 | 18.7 | 32.1 | |
| 2-ethyl-lawsone | 19.8 | 15.2 | 26.5 | |
| Alkannin | 0.42 | - | - | [2] |
Table 2: Antimicrobial Activity of Naphthoquinone Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus | E. coli | C. albicans | Reference |
| Juglone | 15.6 | 31.2 | 62.5 | [3] |
| 2-amino-juglone | 31.2 | 62.5 | 125 | [3] |
| 2-nitro-juglone | 7.8 | 15.6 | 31.2 | [3] |
| Lawsone | 62.5 | 125 | 250 | |
| 3-amino-lawsone | 31.2 | 62.5 | 125 | |
| 3-bromo-lawsone | 15.6 | 31.2 | 62.5 | |
| Plumbagin | 3.9 | 7.8 | 15.6 |
Key Experimental Protocols
Detailed methodologies for common bioactivity assays are provided below to ensure standardized and reproducible results.
MTT Cell Viability Assay
This protocol is adapted for determining the cytotoxic effects of novel naphthoquinone derivatives on adherent cancer cell lines.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the naphthoquinone derivative in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Broth Microdilution Antimicrobial Susceptibility Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of naphthoquinone derivatives against bacterial strains.
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the naphthoquinone derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
DPPH Radical Scavenging Antioxidant Assay
This protocol is used to assess the antioxidant potential of naphthoquinone derivatives.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration or standard.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement and Calculation:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Signaling Pathway Diagrams
Naphthoquinone derivatives are known to modulate various signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate some of the key pathways that may be affected by your compounds.
PI3K/Akt Signaling Pathway
This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer.
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by naphthoquinones.
MAPK/ERK Signaling Pathway
This pathway is involved in cell proliferation, differentiation, and stress responses.
Caption: The MAPK/ERK signaling cascade with a potential inhibitory role for naphthoquinones.
NF-κB Signaling Pathway
This pathway plays a key role in inflammation and cell survival.
Caption: The NF-κB signaling pathway, a common target for the anti-inflammatory effects of naphthoquinones.
References
Enhancing the regioselectivity of reactions involving 2,3-dichloro-1,4-naphthoquinone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-dichloro-1,4-naphthoquinone (DCNQ). This guide provides troubleshooting advice and frequently asked questions to help you enhance the regioselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in reactions with 2,3-dichloro-1,4-naphthoquinone (DCNQ) a primary concern?
A1: 2,3-dichloro-1,4-naphthoquinone is a versatile building block in organic synthesis because it possesses four electrophilic sites: the two carbonyl carbons (C1 and C4) and the two olefinic carbons (C2 and C3) bonded to chlorine atoms.[1][2] The primary challenge is controlling nucleophilic substitution at the C2 and C3 positions. Without careful control of reaction conditions, reactions can yield a mixture of 2-mono-substituted, 3-mono-substituted (which are identical if the substituent is the same), and 2,3-di-substituted products. Achieving high regioselectivity for mono-substitution is crucial for synthesizing specific target molecules and avoiding complex purification steps.
Q2: What are the key factors that influence the regioselectivity of nucleophilic substitution on DCNQ?
A2: The outcome of the reaction, particularly mono- versus di-substitution, is primarily governed by a combination of factors:
-
Nucleophile Reactivity: The nature of the nucleophile (e.g., amines, thiols, alkoxides) plays a significant role.[3][4]
-
Stoichiometry: The molar ratio of the nucleophile to DCNQ is a critical parameter for favoring mono-substitution.
-
Reaction Conditions: Solvent, temperature, and the presence or absence of a base can drastically alter the product distribution.[4][5]
-
Electronic Effects: After the first substitution, the electronic properties of the quinone ring are altered, which influences the rate and feasibility of a second substitution.[5]
Q3: How does the choice of nucleophile (Nitrogen, Sulfur, Oxygen) affect the reaction?
A3: Different types of nucleophiles exhibit different reactivities with DCNQ.
-
Nitrogen Nucleophiles (Amines): Reactions with amines are common for producing N-substituted quinone derivatives.[6] Generally, only one chlorine atom is substituted because the introduction of the electron-donating amino group enriches the quinone structure electronically, deactivating it towards a second substitution.[5]
-
Sulfur Nucleophiles (Thiols): Thiols are also effective nucleophiles for these reactions. Sequential reactions, where an N-substituted derivative is treated with a thiol, can be used to synthesize N,S-disubstituted compounds.[6][7]
-
Oxygen Nucleophiles (Alcohols/Alkoxides): Oxygen nucleophiles, often in the form of alkoxides or in the presence of a base like triethylamine (Et3N), can be used to create alkoxy-substituted naphthoquinones.[3][4]
Q4: What is the role of the solvent and base in controlling the reaction outcome?
A4: The solvent and base are critical for modulating the reaction environment.
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Common solvents include ethanol, methanol, chloroform, and water.[3][4][8] For instance, using methanol as both the solvent and the nucleophile in the presence of Et3N has been shown to produce the methoxy-substituted product in high yield.[3]
-
Base: A base, such as triethylamine (Et3N), potassium carbonate (K2CO3), or sodium carbonate (Na2CO3), is often used to facilitate the reaction.[3][4][7] The base can deprotonate the nucleophile, increasing its nucleophilicity, and can also neutralize the HCl generated during the substitution. The choice and strength of the base can be optimized to control the reaction rate and prevent side reactions.
Q5: Are there computational methods to help predict the regioselectivity in these reactions?
A5: Yes, computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for predicting and explaining regioselectivity in nucleophilic aromatic substitution (SNAr) reactions.[9][10] Calculations can determine the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) on the electrophile (DCNQ). The carbon atom with the higher LUMO coefficient is generally more susceptible to nucleophilic attack.[9] By modeling the transition states for nucleophilic attack at different positions, the activation energies can be calculated, providing insight into the kinetically favored product.[9][10]
Troubleshooting Guide
Problem: My reaction is producing a mixture of mono- and di-substituted products. How can I improve the yield of the mono-substituted product?
Answer: This is a common issue stemming from the reactivity of the mono-substituted intermediate. To favor mono-substitution, consider the following adjustments:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of your nucleophile to DCNQ. An excess of the nucleophile will significantly increase the likelihood of di-substitution.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., room temperature or below) can help control the reaction rate and may prevent the second substitution, which often requires more energy.[11]
-
Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC).[7] Stop the reaction as soon as the starting DCNQ is consumed to minimize the formation of the di-substituted product.
-
Change the Base/Solvent System: The reactivity can be modulated by the choice of base and solvent. A weaker base or a less polar solvent might slow the reaction down, giving you better control. For example, some reactions proceed well with Na2CO3 in ethanol at room temperature.[7]
Problem: The reaction is very slow or is not proceeding to completion.
Answer: If your reaction is sluggish, several factors could be at play. Here are some troubleshooting steps:
-
Increase Temperature: While lower temperatures favor mono-substitution, a certain amount of thermal energy is necessary. If the reaction is too slow, cautiously increase the temperature or consider refluxing the mixture.[5]
-
Use a Stronger Base: The nucleophile may not be sufficiently activated. Switching to a stronger base (e.g., from Na2CO3 to K2CO3 or Et3N) can increase the concentration of the deprotonated, more reactive nucleophile.[3]
-
Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the synthesis of pyridylaminonaphthoquinones from DCNQ.[1][12]
-
Change the Solvent: Ensure your reactants are fully dissolved. If solubility is an issue, try a different solvent system. For example, chloroform with triethylamine is an alternative to ethanolic solutions.[4]
Data Summary
The following table summarizes reaction conditions for the mono-substitution of DCNQ with various nucleophiles, as reported in the literature.
| Nucleophile Type | Example Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Nitrogen | Substituted Anilines | Water | None | Room Temp | 20 | 84-90 | [8] |
| Nitrogen | Picolylamine | Methanol | Et3N | Not specified | Not specified | High | [3] |
| Nitrogen | Piperonyl amine | Ethanol | Na2CO3 | Room Temp | 5-6 | Not specified | [6][7] |
| Oxygen | Methanol | Methanol | Et3N | Not specified | Not specified | 81 | [3] |
| Oxygen | 2-Aminoethanol | Methanol | Excess Nu | Not specified | Not specified | 89 | [3] |
| Sulfur | 2-Mercaptoethanol | Not specified | Et3N | Heat | Not specified | Not specified | [3] |
Key Experimental Protocols
Protocol 1: Synthesis of 2-chloro-3-(phenylamino)-1,4-naphthoquinone Derivatives[8]
-
Reagents & Setup:
-
2,3-dichloro-1,4-naphthoquinone (0.5 mmol)
-
Substituted aniline (e.g., aniline, p-toluidine) (0.5 mmol)
-
Water (10 mL)
-
50 mL round-bottom flask with a magnetic stirrer.
-
-
Procedure:
-
Add DCNQ and the corresponding aniline to the flask containing 10 mL of water.
-
Stir the mixture vigorously at room temperature for 20 hours.
-
Upon completion, collect the precipitate by vacuum filtration.
-
Wash the solid residue thoroughly with water.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (7:3) mixture as the eluent to obtain the pure mono-substituted product.
-
Protocol 2: General Procedure for Nucleophilic Substitution using a Base[3][4][7]
-
Reagents & Setup:
-
2,3-dichloro-1,4-naphthoquinone (1.0 eq)
-
Nucleophile (amine, thiol, etc.) (1.0 eq)
-
Solvent (e.g., Ethanol, Methanol, Chloroform)
-
Base (e.g., Na2CO3, Et3N) (1.5-2.0 eq)
-
Reaction flask with magnetic stirrer and condenser if heating.
-
-
Procedure:
-
Dissolve or suspend DCNQ in the chosen solvent in the reaction flask.
-
Add the nucleophile, followed by the base.
-
Stir the reaction at the desired temperature (room temperature or reflux) for the required time (monitor by TLC). The solution will typically change color.[7]
-
After the reaction is complete, the work-up procedure may vary. For reactions in ethanol, chloroform may be added, the mixture washed with water, and the organic layer dried over Na2SO4.[7]
-
Concentrate the solution under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
-
Visualizations
Caption: Key factors that control the regioselective outcome of DCNQ reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. Item - Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 5-Hydroxy-1,4-naphthoquinone (Juglone) Derivatives as Dual Effective Agents Targeting Platelet-Cancer Interplay through Protein Disulfide Isomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Method refinement for consistent results in antimicrobial disk diffusion assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in antimicrobial disk diffusion assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during antimicrobial disk diffusion experiments, leading to inconsistent or inaccurate results.
| Observed Problem | Potential Cause | Recommended Action |
| No zones of inhibition or very small zones for quality control (QC) strains. | 1. Inactive antimicrobial disks: Disks may have expired or been stored improperly.[1] 2. Inoculum too heavy: An overly dense bacterial suspension can overwhelm the antimicrobial agent.[2] 3. Incorrect incubation temperature: Incubation outside the recommended range can affect bacterial growth and antimicrobial activity.[3][4] 4. Agar depth too thick: A deeper agar layer can slow the diffusion of the antimicrobial agent.[3] 5. Resistant QC strain: The quality control strain may have developed resistance. | 1. Check the expiration date on the disk container and ensure proper storage conditions (refrigerated or frozen with desiccant).[1] Use a new, verified lot of disks. 2. Standardize the inoculum to a 0.5 McFarland turbidity standard.[3] 3. Verify the incubator temperature is at 35 ± 1°C.[1] 4. Ensure Mueller-Hinton agar has a uniform depth of 4 mm.[5][6] 5. Obtain a new, certified QC strain. |
| Zones of inhibition are too large for QC strains. | 1. Inoculum too light: A sparse bacterial lawn will be more easily inhibited.[2] 2. Antimicrobial disks have a higher potency than stated. 3. Agar depth too thin: A shallower agar layer allows for faster and wider diffusion of the antimicrobial.[3] 4. Incorrect reading of zone diameter. | 1. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.[3] 2. Use a new, verified lot of antimicrobial disks. 3. Prepare Mueller-Hinton agar plates with a consistent depth of 4 mm.[5][6] 4. Ensure proper lighting and use a calibrated ruler or caliper to measure the zone diameter. |
| Overlapping zones of inhibition. | Disks placed too close together: This prevents the formation of distinct, measurable zones.[7] | Place disks at least 24 mm apart from center to center and not too close to the edge of the plate.[7][8] For a 150 mm plate, use no more than 12 disks, and for a 100 mm plate, no more than 6.[7] |
| Uneven or "fuzzy" zone edges. | 1. Mixed culture: The inoculum may be contaminated with other microorganisms. 2. Delayed disk application: Allowing the inoculum to pre-incubate before applying disks can lead to indistinct zones.[1] 3. Swarming bacteria: Some bacterial species, like Proteus, can swarm across the agar surface. | 1. Re-streak the culture to obtain isolated colonies and repeat the test with a pure culture. 2. Apply antimicrobial disks within 15 minutes of inoculating the agar plate.[1][9] 3. For swarming organisms, specific techniques or media may be required. Consult CLSI or EUCAST guidelines. |
| Colonies growing within the zone of inhibition. | 1. Resistant subpopulations: The culture may contain a mix of susceptible and resistant bacteria. 2. Contamination: The plate may have been contaminated after inoculation. 3. The antimicrobial agent is bacteriostatic, not bactericidal. | 1. Check for purity of the culture. If pure, the result indicates the presence of resistant variants.[1] 2. Review aseptic techniques during the procedure. 3. This is a valid result for bacteriostatic agents where growth is inhibited but cells are not killed. |
| Inconsistent results between batches or experiments. | 1. Variation in Mueller-Hinton Agar (MHA) preparation: Differences in pH, cation concentration, or thymidine content can affect results.[3][10] 2. Inconsistent inoculum preparation: Variations in turbidity will lead to different lawn densities.[1] 3. Fluctuations in incubation conditions: Inconsistent temperature or time will affect growth rates and zone sizes.[3] | 1. Use commercially prepared MHA from a reputable supplier or strictly follow preparation protocols. Ensure the final pH is between 7.2 and 7.4. 2. Always use a 0.5 McFarland standard to adjust inoculum turbidity.[3] A photometric device can improve consistency.[11] 3. Monitor and record incubator temperature and incubation times for every run.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the "15-15-15 minute rule" and why is it important?
A1: The "15-15-15 minute rule" is a critical guideline for ensuring the reproducibility of disk diffusion assays.[1][9] It states that:
-
The inoculum suspension should be used within 15 minutes of its preparation.[9]
-
Antimicrobial disks should be applied to the inoculated plate within 15 minutes of inoculation.[1][9]
-
The plates should be placed in the incubator within 15 minutes of applying the disks.[1]
Adherence to this rule minimizes variations in bacterial growth and antimicrobial diffusion before the start of incubation, leading to more consistent and accurate results.
Q2: How should I properly prepare the inoculum?
A2: Proper inoculum preparation is crucial for obtaining a confluent lawn of bacterial growth.
-
Using a sterile loop or needle, touch 4-5 well-isolated colonies of the same morphological type from a pure, overnight culture.[1][3]
-
Suspend the colonies in sterile saline or Mueller-Hinton broth.[3]
-
Vortex the suspension to ensure it is homogenous.[3]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done by visual comparison against a Wickerham card or, for greater accuracy, using a spectrophotometer or nephelometer.[1][3] The suspension should contain approximately 1 x 10⁸ CFU/mL.
Q3: What are the key specifications for Mueller-Hinton Agar (MHA)?
A3: MHA is the recommended medium for routine disk diffusion susceptibility testing for non-fastidious bacteria.[2] Key specifications include:
-
pH: The pH of the prepared medium should be between 7.2 and 7.4 at room temperature.[5]
-
Depth: The agar should be poured to a uniform depth of 4 mm.[5][6]
-
Supplements: For fastidious organisms, such as Streptococcus pneumoniae or Haemophilus influenzae, MHA should be supplemented with 5% defibrinated sheep or horse blood.[12][13]
-
Low Thymine/Thymidine: The medium should have a low content of thymine and thymidine, which can interfere with the activity of sulfonamides and trimethoprim.[10][13]
-
Cation Concentration: The concentration of divalent cations (Ca²⁺ and Mg²⁺) should be controlled, as they can affect the activity of aminoglycosides and tetracyclines against Pseudomonas aeruginosa.[3]
Q4: How do I correctly read and interpret the zones of inhibition?
A4: The zones of inhibition should be measured after 16-20 hours of incubation.[12]
-
Measure the diameter of the zone of complete growth inhibition, including the diameter of the disk, to the nearest millimeter using a ruler, caliper, or automated zone reader.[7]
-
The reading should be done from the back of the Petri dish against a dark, non-reflective background.
-
For certain drug-organism combinations, such as sulfonamides and trimethoprim, slight growth (80% or more inhibition) is disregarded, and the edge of heavy growth is measured.
-
The measured zone diameters are then interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing them to the clinical breakpoints published by standardizing bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15]
Experimental Protocols
Standard Disk Diffusion (Kirby-Bauer) Method
This protocol outlines the standardized procedure for performing the Kirby-Bauer disk diffusion test.
Caption: Standard Kirby-Bauer disk diffusion experimental workflow.
Troubleshooting Logic Flow
This diagram illustrates a logical approach to troubleshooting inconsistent results in disk diffusion assays.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 2. microbenotes.com [microbenotes.com]
- 3. asm.org [asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 8. apec.org [apec.org]
- 9. nicd.ac.za [nicd.ac.za]
- 10. etconanalytical.com [etconanalytical.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Chloro-3-hydroxy-1,4-naphthoquinone and Lawsone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-Chloro-3-hydroxy-1,4-naphthoquinone and its parent compound, Lawsone (2-hydroxy-1,4-naphthoquinone). This analysis is supported by available experimental data to assist researchers in understanding their relative potency and potential therapeutic applications.
Introduction
Lawsone, a naturally occurring naphthoquinone extracted from the henna plant (Lawsonia inermis), has a long history of use as a dye and in traditional medicine.[1][2] Its diverse biological profile, including anticancer, antimicrobial, antifungal, antioxidant, and anti-inflammatory properties, has made it a subject of extensive research.[3][4] this compound, a halogenated derivative of lawsone, has been synthesized to explore the potential enhancement of these biological activities. This guide focuses on a comparative evaluation of their efficacy, particularly in the realms of anticancer and antimicrobial action.
Quantitative Data Presentation
The following table summarizes the available quantitative data for the biological activities of this compound and Lawsone. It is important to note that a direct comparison is limited by the availability of studies that test both compounds under identical conditions.
| Compound | Biological Activity | Target | Metric | Value | Reference |
| This compound | Antifungal | Candida albicans ATCC10231 | MIC | 1 µg/mL | [3] |
| Antifungal | Candida albicans 955 (drug-resistant) | MIC | 0.25 µg/mL | [3] | |
| Lawsone | Anticancer | A549 (Lung Carcinoma) | IC50 | 53 µM | [5] |
| Anticancer | C6 (Glioma) | IC50 | 22.6 µM | [5] | |
| Anticancer | SCC-9 (Oral Squamous Carcinoma) | IC50 | 56.74 µM | [6] | |
| Anticancer | B16-F10 (Melanoma) | IC50 | 66.42 µM | [6] | |
| Anticancer | Hep-G2 (Hepatocellular Carcinoma) | IC50 | 76.69 µM | [6] | |
| Anticancer | HT-29 (Colorectal Adenocarcinoma) | IC50 | 129.0 µM | [6] | |
| Antifungal | Fusarium oxysporum | MIC | 12 µg/mL | [3] | |
| Antifungal | Aspergillus flavus | MIC | 50 µg/mL | [3] | |
| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | - | [6] | |
| Antibacterial | Multidrug-resistant microorganisms | MIC | 200-300 µg/mL | [3] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.
Comparative Analysis of Biological Activity
Anticancer Activity
Lawsone has demonstrated cytotoxic effects against a range of cancer cell lines, with IC50 values typically in the micromolar range.[5][6] The mechanism of its anticancer activity is believed to involve the induction of apoptosis through the activation of caspases 3, 8, and 9.[3] It may also act by generating reactive oxygen species (ROS) and inhibiting topoisomerase II.[4]
Antimicrobial Activity
The available data indicates that this compound possesses potent antifungal activity, particularly against Candida albicans.[3] Notably, it exhibited a significantly lower MIC value against a drug-resistant strain of C. albicans compared to the standard antifungal drug clotrimazole, suggesting its potential for treating resistant fungal infections.[3]
Lawsone also exhibits a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[3] However, the reported MIC values for lawsone against fungi like Fusarium oxysporum and Aspergillus flavus are higher than those observed for its chloro-derivative against Candida albicans.[3] This suggests that the addition of the chlorine atom at the 3-position may enhance the antifungal potency of the naphthoquinone scaffold. The antimicrobial mechanism of naphthoquinones is often attributed to their ability to undergo redox cycling to generate ROS, which can damage cellular components, and to act as Michael acceptors, leading to the alkylation of essential biomolecules.[4]
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature and for a suitable duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Experimental Workflows
Caption: General experimental workflows for assessing anticancer and antimicrobial activities.
Caption: A simplified diagram of the proposed apoptotic signaling pathway induced by naphthoquinones.
Conclusion
Both lawsone and its derivative, this compound, exhibit significant biological activities. The available data suggests that the introduction of a chlorine atom at the 3-position of the lawsone scaffold may enhance its antifungal potency. While lawsone has demonstrated moderate anticancer activity across various cell lines, further investigation is required to elucidate the cytotoxic potential of this compound. The mechanisms of action for both compounds are likely multifaceted, involving the induction of oxidative stress and apoptosis. This comparative guide highlights the potential of these compounds in drug discovery and underscores the need for further direct comparative studies to fully understand their structure-activity relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Naphthoquinone-derivative as a synthetic compound to overcome the antibiotic resistance of methicillin-resistant S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Crystallographic Comparison of 2-Chloro-3-hydroxy-1,4-naphthoquinone Analogs
A detailed structural validation of 2-Chloro-3-hydroxy-1,4-naphthoquinone and its derivatives is crucial for understanding their structure-activity relationships, particularly for applications in drug development. While a crystallographic information file for the parent compound, this compound, is not publicly available, this guide provides a comparative analysis of two structurally related compounds whose crystal structures have been determined by X-ray diffraction: 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone and 2-chloro-3-(N-acetyl)phenylamino-1,4-naphthoquinone. This comparison offers valuable insights into the molecular geometry and packing of this class of compounds.
Comparative Crystallographic Data
The structural parameters obtained from single-crystal X-ray diffraction studies of the two analog compounds are summarized in the table below. These data provide a quantitative basis for comparing the solid-state structures and understanding the influence of substituent groups on the crystal packing.
| Parameter | 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone[1] | 2-chloro-3-(N-acetyl)phenylamino-1,4-naphthoquinone[2] |
| Formula | C₁₇H₁₂ClNO₃ | C₁₈H₁₂ClNO₃ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c |
| a (Å) | 12.12 | 15.196(3) |
| b (Å) | 24.16 | 13.430(3) |
| c (Å) | 4.76 | 7.360(2) |
| α (°) | 90 | 90 |
| β (°) | 90 | 97.83(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1397.3 | 1488.0 |
| Z | 4 | 4 |
| Temperature (K) | 298 | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Not Specified |
Experimental Protocols
The determination of the crystal structures for these compounds involves a standardized workflow. Below is a detailed methodology typical for single-crystal X-ray diffraction of small organic molecules.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of 1,4-naphthoquinone derivatives is through slow evaporation of a saturated solution.
-
Solvent Selection : A solvent in which the compound has moderate solubility is chosen. For 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone, red single crystals were grown from ethanol[1].
-
Procedure :
-
A saturated or near-saturated solution of the purified compound is prepared in the chosen solvent.
-
The solution is filtered to remove any particulate matter that could act as unwanted nucleation sites.
-
The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent.
-
The vial is left undisturbed in a vibration-free environment at a constant temperature.
-
Crystals are allowed to grow over a period of several days to weeks.
-
X-ray Data Collection
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.
-
Instrumentation : A single-crystal X-ray diffractometer, such as a Bruker D8 Venture, equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) is commonly used[1].
-
Procedure :
-
A single crystal of appropriate size (typically < 0.5 mm) is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K or 298 K) to minimize thermal motion and radiation damage.
-
The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.
-
The collected data are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement
The final step is to determine the arrangement of atoms within the crystal lattice.
-
Software : Specialized software packages like SHELX are used for structure solution and refinement.
-
Procedure :
-
The collected diffraction data are used to solve the phase problem and generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined against the experimental data to improve the fit and obtain the final atomic coordinates and displacement parameters.
-
Visualizing the Experimental Workflow and Biological Context
To better illustrate the processes involved in structural validation and the potential biological relevance of these compounds, the following diagrams are provided.
Caption: Experimental workflow for the structural validation of 1,4-naphthoquinone derivatives via X-ray crystallography.
Many 1,4-naphthoquinone derivatives exhibit anticancer properties, which are often attributed to their ability to induce oxidative stress and interfere with cellular signaling pathways.
Caption: Proposed anticancer signaling pathway of 1,4-naphthoquinone derivatives.
References
A Guide to Cross-Validating In Vitro and In Silico Bioactivity of Naphthoquinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in silico methodologies for evaluating the bioactivity of naphthoquinone derivatives. By presenting experimental data, detailed protocols, and visual workflows, we aim to facilitate a deeper understanding of how these two approaches can be synergistically employed to accelerate drug discovery.
Data Presentation: A Comparative Analysis of Naphthoquinone Bioactivity
The following tables summarize the quantitative data from various studies, comparing the in vitro cytotoxic activity of different naphthoquinone derivatives with their in silico predicted efficacy.
Table 1: Anticancer Activity of Naphthoquinone Derivatives Against MCF-7 Breast Cancer Cells
| Compound/Derivative | In Vitro Assay | IC50 (µM) | In Silico Method | Predicted Target/Pathway | Reference |
| Naphthoquinone-thymol hybrid (10) | MTT Assay | 4.59 µg/mL | Molecular Docking, MD Simulation | Hsp90 chaperone | [1] |
| Naphthoquinone-isoniazid hybrid (16) | MTT Assay | 12.28 µg/mL | Molecular Docking, MD Simulation | Hsp90 chaperone | [1] |
| Naphthoquinone fused dihydropyridine (4c) | MTT Assay | 4.54 | Molecular Docking | STAT pathway | [2] |
| Naphthoquinone fused dihydropyridine (4d) | MTT Assay | 17.48 | Molecular Docking | STAT pathway | [2] |
| Compound 5v | MTT Assay | 1.2 (24h), 0.9 (48h) | Molecular Docking | ER, EGFR, BRCA1, VEFGR2 | [3] |
| Doxorubicin (Standard) | MTT Assay | 2.4 (24h), 2.1 (48h) | - | - | [3] |
Table 2: Anticancer Activity of Naphthoquinone Derivatives Against A549 Lung Cancer Cells
| Compound/Derivative | In Vitro Assay | IC50 (µM) | In Silico Method | Predicted Target/Pathway | Reference |
| Naphthoquinone-isoniazid hybrid (16) | MTT Assay | 35.0 µg/mL | Molecular Docking | Hsp90 chaperone | [1] |
| Phenylamino-naphthoquinone (9) | MTT Assay | Moderate | Molecular Modeling | COX-2 | [4][5] |
| 4-hydroxyphenylamino-naphthoquinone (16) | MTT Assay | Moderate | Molecular Modeling | COX-2 | [4][5] |
| Doxorubicin (Standard) | MTT Assay | - | - | - | [4][5] |
Table 3: Bioactivity of Other Naphthoquinone Derivatives
| Compound/Derivative | Cell Line | In Vitro Assay | IC50/Activity | In Silico Method | Predicted Target/Pathway | Reference |
| Naphthoquinone-isoniazid hybrid (16) | MDA-MB-231 | MTT Assay | 3.0 µg/mL | Molecular Docking | Hsp90 chaperone | [1] |
| Naphthoquinone-isoniazid hybrid (16) | SK-BR-3 | MTT Assay | 0.3 µg/mL | Molecular Docking | Hsp90 chaperone | [1] |
| Chalcogen-naphthoquinone (10a) | SCC-9 | MTT Assay | High Selectivity | Molecular Docking | Putative modes of action | [6] |
| Naphtho[2,3-b]thiophene-4,9-dione analog | HT-29 | Anti-proliferative Assay | 1.73 - 18.11 | 3D-QSAR | Structure-activity relationship | [7][8] |
| Plastoquinone analog (PQ2) | HCT-116 | MTT Assay | 4.97 | - | DNA binding | [9] |
| 2-Anilino-1,4-Naphthaquinone | - | - | - | Molecular Docking | 1N1M, 3AQV (Antidiabetic) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of naphthoquinone bioactivity.
In Vitro Assays
1. MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The naphthoquinone derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6][11]
2. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the naphthoquinone derivatives as described for the MTT assay.
-
Cell Harvesting: After treatment, cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[11][12]
In Silico Methods
1. Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Protein Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., Protein Data Bank - PDB). Water molecules and ligands are typically removed, and polar hydrogens are added.
-
Ligand Preparation: The 2D or 3D structure of the naphthoquinone derivative is created and optimized for its geometry and charge.
-
Docking Simulation: A docking software (e.g., AutoDock, Glide) is used to place the ligand into the binding site of the protein. The software samples a large number of possible orientations and conformations.
-
Scoring and Analysis: The binding affinity of the ligand to the protein is estimated using a scoring function. The pose with the best score is selected and analyzed to understand the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[1][2]
2. Molecular Dynamics (MD) Simulation
MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex.
-
System Setup: The protein-ligand complex obtained from molecular docking is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.
-
Simulation: The system is subjected to a series of energy minimization and equilibration steps. The production simulation is then run for a specific duration (e.g., 100 ns), during which the trajectory of each atom is calculated based on Newton's laws of motion.
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), and specific interactions over time.[1]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the cross-validation of naphthoquinone bioactivity.
Caption: A typical workflow for the cross-validation of in silico predictions with in vitro experiments.
Caption: A simplified signaling pathway illustrating the pro-apoptotic effect of naphthoquinones via STAT3 inhibition.
Caption: A logical diagram illustrating the relationship between in silico and in vitro results for model validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis and Anticancer Activity of Naphthoquinone Fused Dihydropyridine Derivatives: In Silico and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Silico Study of Analogs of Plant Product Plastoquinone to Be Effective in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Halogenated Naphthoquinones: A Comparative Analysis of Their Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Naphthoquinones, a class of organic compounds derived from naphthalene, have garnered significant interest due to their broad-ranging biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3] Halogenation of the naphthoquinone scaffold has been shown to modulate their biological efficacy, offering a promising avenue for the development of potent new therapeutics.[4][5] This guide provides a comparative overview of the antimicrobial spectrum of different halogenated naphthoquinones, supported by experimental data, to aid researchers in the pursuit of new anti-infective agents.
Comparative Antimicrobial Activity of Halogenated Naphthoquinones
The antimicrobial potency of halogenated naphthoquinones is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a selection of halogenated 1,4-naphthoquinone derivatives against various bacterial and fungal strains, as reported in the scientific literature.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Bromo-5-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 16 | [4] |
| 2-Chloro-5,8-dihydroxy-1,4-naphthoquinone | Candida krusei | 2 | [4][6] |
| 2,3-Dichloro-1,4-naphthoquinone | Staphylococcus aureus | >125 | [7] |
| 5-Amino-6-bromo-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | >125 | [7] |
| 2,3,6,7-Tetrabromo-5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | >125 | [7] |
| Fluorine-containing naphtho[2,3-b]furan-4,9-dione (NQ008) | Staphylococcus aureus (MRSA) | 0.2 | [8] |
| Fluorine-containing naphtho[2,3-b]furan-4,9-dione (NQ008) | Escherichia coli | 3.13-6.25 | [8] |
| Fluorine-containing naphtho[2,3-b]furan-4,9-dione (NQ008) | Pseudomonas aeruginosa | >50 | [8] |
| Halogenated analog (unspecified) | Bacillus cereus | 25 | [5] |
Key Observations:
-
Potent Antifungal Activity: Halogenated naphthoquinones, such as 2-chloro-5,8-dihydroxy-1,4-naphthoquinone, have demonstrated significant activity against fungal species like Candida krusei.[4][6]
-
Variable Antibacterial Efficacy: The antibacterial activity of halogenated naphthoquinones varies considerably depending on the specific halogen substituent, its position on the naphthoquinone ring, and the presence of other functional groups. For instance, 2-bromo-5-hydroxy-1,4-naphthoquinone shows activity against S. aureus, while several other bromo- and chloro-derivatives are less effective against this bacterium.[4][7]
-
Promise of Fluorinated Derivatives: A fluorine-containing naphthoquinone derivative (NQ008) has exhibited potent and broad-spectrum antimicrobial activity against both Gram-positive (including MRSA) and Gram-negative bacteria.[8] This highlights the potential of fluorine substitution in enhancing the antimicrobial properties of this class of compounds.
Experimental Protocols
The determination of the antimicrobial activity of halogenated naphthoquinones is primarily conducted using standardized in vitro assays. The following is a generalized protocol for the broth microdilution method, a common technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Broth Microdilution Method for MIC Determination
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar plates.
-
A few colonies are transferred to a sterile broth medium and incubated to achieve a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
-
The inoculum is then diluted to the final desired concentration for the assay.
-
-
Preparation of Test Compounds:
-
The halogenated naphthoquinone derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium.
-
-
Inoculation and Incubation:
-
A standardized volume of the microbial inoculum is added to each well of the microtiter plate containing the serially diluted compounds.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, or a specific temperature and duration for fungi).
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Control wells containing only the growth medium, the inoculum and medium, and the inoculum with the solvent are included to ensure the validity of the results.
-
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of naphthoquinones is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[9][10][11] These ROS can cause oxidative damage to essential cellular components, including DNA, proteins, and lipids, ultimately leading to microbial cell death. The introduction of halogen atoms can modulate the redox potential of the naphthoquinone ring, thereby influencing its capacity to generate ROS and its overall antimicrobial efficacy.
Caption: Proposed mechanism of antimicrobial action for halogenated naphthoquinones.
Conclusion
Halogenated naphthoquinones represent a promising class of compounds with tunable antimicrobial properties. The available data suggests that the type and position of the halogen substituent significantly influence the antimicrobial spectrum and potency. In particular, fluorine-containing derivatives have shown considerable promise as broad-spectrum antimicrobial agents. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of these compounds in the fight against infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and Cytotoxic Naphthoquinones from Microbial Origin: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms [mdpi.com]
- 6. PlumX [plu.mx]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 2-substituted-1,4-naphthoquinones
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Substituted-1,4-Naphthoquinones
The 1,4-naphthoquinone scaffold is a prominent feature in many natural and synthetic compounds with a wide array of biological activities.[1][2] This framework is a key component in several clinically used anticancer drugs, including doxorubicin and mitoxantrone.[3][4] Modifications to the 1,4-naphthoquinone core, particularly at the C2 and C3 positions, can significantly modulate the compound's physicochemical properties and biological effects.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-substituted-1,4-naphthoquinones, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.
Anticancer Activity of 2-Substituted-1,4-Naphthoquinones
The anticancer activity of the 1,4-naphthoquinone skeleton has been a major focus of research.[5] The introduction of various substituents at the C2 position can influence cytotoxicity through mechanisms such as the inhibition of key signaling pathways, like STAT3, and the generation of reactive oxygen species (ROS) that lead to DNA damage.[6][7][8]
Structure-Activity Relationship Insights
Studies have shown that the nature of the substituent at the C2 position plays a critical role in the anticancer potency of these derivatives.
-
Amino Substituents: The incorporation of amino groups, particularly substituted phenylamino moieties, into the 1,4-naphthoquinone structure often enhances cytotoxic activity.[2][9] For instance, derivatives with acetylphenylamino groups have demonstrated potent activity against various cancer cell lines, including HepG2, HuCCA-1, and MOLT-3.[9] The electronic properties of the substituent on the phenylamino ring are crucial; electron-withdrawing groups can modulate the redox properties and influence biological activity.[2]
-
Hydrophobicity: QSAR studies have indicated that the antiproliferative and cytotoxic activities of 2-substituted-1,4-naphthoquinones are often dependent on their hydrophobicity.[1] For example, the addition of lipophilic alkyl or terpenyl moieties can enhance cytotoxicity.[5]
-
Sulfur-Containing and Hydroxyl Groups: The introduction of sulfur-containing side chains or phenolic hydroxyl groups has also been explored. Ortho-naphthoquinones with a phenolic hydroxyl group showed greater antiproliferative activity than those without.[7] Furthermore, sulfur-containing derivatives have been identified as potent inhibitors of cell division cycle 25 (Cdc25) phosphatases, which are key regulators of the cell cycle.[10]
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative 2-substituted-1,4-naphthoquinone derivatives against various human cancer cell lines.
| Compound | C2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| m-acetylphenylamino-3-chloro-1,4-naphthoquinone (8) | m-acetylphenylamino | HepG2 | 4.76 | [9] |
| m-acetylphenylamino-3-chloro-1,4-naphthoquinone (8) | m-acetylphenylamino | HuCCA-1 | 2.36 | [9] |
| p-acetylphenylamino-3-chloro-1,4-naphthoquinone (9) | p-acetylphenylamino | MOLT-3 | 2.12 | [9] |
| 2-hydroxy-3-farnesyl-1,4-naphthoquinone (11a) | Farnesyl (at C3, related) | HT-29 | Not specified | [5] |
| PD9 | Substituted phenylamino | DU-145 | 1-3 | [6] |
| PD10 | Substituted phenylamino | MDA-MB-231 | 1-3 | [6] |
| PD11 | Substituted phenylamino | HT-29 | 1-3 | [6] |
| Compound 5i | Amino-benzamide derivative | A549 | 6.15 | [11] |
| Compound 14 | Not specified | MCF-7 | 15 | [12] |
Signaling Pathway: STAT3 Inhibition
Several 2-substituted-1,4-naphthoquinones have been identified as potent inhibitors of the STAT3 signaling pathway, which is often overactive in cancer, promoting cell proliferation and survival.
Caption: Inhibition of the STAT3 signaling pathway by 2-substituted-1,4-naphthoquinones.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5][13]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-substituted-1,4-naphthoquinone compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.[13]
-
MTT Addition: After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[10]
Antimicrobial Activity of 2-Substituted-1,4-Naphthoquinones
Derivatives of 1,4-naphthoquinone are also recognized for their potent antimicrobial properties against a range of bacteria and fungi.[14][15] The mechanism of action is often attributed to their ability to generate ROS, leading to oxidative stress and cell death.[16]
Structure-Activity Relationship Insights
The antimicrobial efficacy is highly dependent on the substituent at the C2 position.
-
Amino and Anilino Groups: The introduction of amino or anilino groups at the C2 position can significantly enhance antibacterial and antifungal activity.[2] The nature and position of substituents on an anilino ring can further modulate this activity. For example, a fluoro group at the meta-position of a phenyl ring showed better activity against E. coli than one at the para-position.[14]
-
Thiophenol and Amide Moieties: The introduction of a thiophenol group at C2 can confer moderate antibacterial activity. Further modification of this structure by adding a substituted aryl amide moiety can lead to a significant increase in antibacterial potency against strains like Staphylococcus aureus and Escherichia coli.[16]
-
Aryloxy Substituents: A series of 2-phenoxy-1,4-naphthoquinone derivatives have been synthesized and tested, with some compounds showing significant antibacterial action against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[17]
Comparative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of various 2-substituted-1,4-naphthoquinone derivatives.
| Compound | C2-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 2-anilino-1,4-naphthoquinone (Fluoro at m-position) | m-Fluoro-anilino | E. coli | 31.3 | [14] |
| 2-anilino-1,4-naphthoquinone (Fluoro at p-position) | p-Fluoro-anilino | E. coli | 93.3 | [14] |
| Compound 5f | Phenylamino-phenylthio with 3,5-dinitro aryl | S. aureus | 15.6 | [16] |
| Compound 5f | Phenylamino-phenylthio with 3,5-dinitro aryl | L. monocytogenes | 15.6 | [16] |
| Compound 5f | Phenylamino-phenylthio with 3,5-dinitro aryl | E. coli | 15.6 | [16] |
| Naphthalene-1,4-dione derivatives | Various amino/thio substituents | S. aureus | 7.8 - 500 | [15] |
| 2-aryloxy-1,4-naphthoquinone (Compound 55) | Triclosan derivative | S. aureus | < 0.19 | [17] |
Experimental Workflow: MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The workflow for its determination is a standard procedure in microbiology.
Caption: Standard experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the steps for determining the MIC of 2-substituted-1,4-naphthoquinones against bacterial strains.[15][18]
-
Preparation of Compounds: Dissolve the synthesized naphthoquinone derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth). This will create a range of concentrations to be tested.
-
Inoculum Preparation: Culture the test bacteria overnight. Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to obtain a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (wells with bacteria and medium, but no compound) and a negative control (wells with medium only).
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed.[18]
-
(Optional) MBC Determination: To determine the Minimal Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.[18]
Conclusion
The 1,4-naphthoquinone scaffold is a versatile platform for the development of new therapeutic agents. Structure-activity relationship studies consistently demonstrate that the nature of the substituent at the C2 position is a critical determinant of both anticancer and antimicrobial activity. The introduction of various amino, aryl, and heterocyclic moieties can significantly enhance potency, often by modulating the compound's hydrophobicity, redox potential, and ability to interact with specific biological targets. Future research should continue to explore novel substitutions at this position, guided by QSAR and molecular modeling, to develop derivatives with improved efficacy and selectivity for use as potential anticancer and antimicrobial drugs.
References
- 1. Elucidation of structure-activity relationships for 2- or 6-substituted-5,8-dimethoxy-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dadun.unav.edu [dadun.unav.edu]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship studies of naphthoquinones as STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-cancer activities of 1,4-naphthoquinones: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of New Naphthoquinones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Naphthoquinones and Their Derivatives: Emerging Trends in Combating Microbial Pathogens [mdpi.com]
- 15. New family of antimicrobial agents derived from 1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel one-pot synthesis of a library of 2-aryloxy-1,4-naphthoquinone derivatives. Determination of antifungal and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
Efficacy of 2-Chloro-3-hydroxy-1,4-naphthoquinone Versus Commercial Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial efficacy of 2-Chloro-3-hydroxy-1,4-naphthoquinone against established commercial antibiotics. The following sections present quantitative data from in vitro studies, detail the experimental methodologies employed, and visualize the proposed mechanisms of action and experimental workflows.
Data Presentation: Antimicrobial Efficacy
The antimicrobial activity of this compound and commercial antibiotics is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The tables below summarize the MIC values against two clinically relevant pathogens, the fungus Candida albicans and the bacterium Staphylococcus aureus.
Table 1: Antifungal Efficacy against Candida albicans
| Compound | MIC Range (µg/mL) | Commercial Antibiotic | MIC Range (µg/mL) |
| This compound | 1.25[1] | Clotrimazole | <0.008 - 8[2][3] |
| Fluconazole | 0.12 - >128[4][5] | ||
| Amphotericin B | 0.25 - 4[4] | ||
| Nystatin | 1 - 4[6] |
Table 2: Antibacterial Efficacy against Staphylococcus aureus
| Compound | MIC Range (µg/mL) | Commercial Antibiotic | MIC Range (µg/mL) |
| 2-hydroxy-1,4-naphthoquinone derivatives | 3.2 - 5.7[7] | Vancomycin | ≤2 - >8[8] |
| Cefazolin | 4.2[7] | ||
| Cefotaxime | 8.9[7] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro efficacy of an antimicrobial agent. The following protocol outlines the typical steps for a broth microdilution assay.
Minimum Inhibitory Concentration (MIC) Assay Protocol
-
Preparation of Antimicrobial Agent Stock Solution : A stock solution of the test compound (e.g., this compound or a commercial antibiotic) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates : A 96-well microtiter plate is used for the assay. A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of the plate. This creates a gradient of decreasing concentrations of the test compound across the plate.
-
Inoculum Preparation : The microorganism to be tested (Candida albicans or Staphylococcus aureus) is cultured overnight. The culture is then diluted in the appropriate growth medium to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation : A standardized volume of the microbial suspension is added to each well of the microtiter plate containing the diluted antimicrobial agent.
-
Controls : Several control wells are included in each plate:
-
Growth Control : Contains only the growth medium and the microorganism, with no antimicrobial agent. This well should show turbidity, indicating microbial growth.
-
Sterility Control : Contains only the growth medium to ensure it is not contaminated. This well should remain clear.
-
-
Incubation : The microtiter plate is incubated under appropriate conditions for the specific microorganism. For bacteria like S. aureus, this is typically at 37°C for 18-24 hours. For fungi like C. albicans, the incubation is usually at 35°C for 24-48 hours.
-
Determination of MIC : After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth of the microorganism is observed.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for naphthoquinones and the experimental workflow for determining the Minimum Inhibitory Concentration.
Caption: Proposed mechanism of action for naphthoquinones.
Caption: Experimental workflow for the MIC assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of 2-Chloro-3-hydroxy-1,4-naphthoquinone: A Comparative Guide to NMR and Mass Spectrometry Confirmation
For Immediate Release
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the purity confirmation of 2-Chloro-3-hydroxy-1,4-naphthoquinone. Intended for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols and presents comparative data to facilitate the accurate assessment of compound purity.
Introduction
This compound is a synthetic compound with potential applications in medicinal chemistry. Its efficacy and safety are directly dependent on its purity. This guide details the use of ¹H NMR, ¹³C NMR, and Mass Spectrometry to identify and quantify the target compound and potential impurities, ensuring the reliability of research and development outcomes.
Comparative Data Presentation
The purity of this compound can be effectively determined by comparing the spectral data of a sample to that of a known pure standard. The following tables summarize the expected and hypothetical experimental data for the target compound and two common process-related impurities: 2,3-dichloro-1,4-naphthoquinone (a potential starting material) and 2-hydroxy-1,4-naphthoquinone (a potential byproduct).
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Expected) | 8.20 - 8.10 | m | 2H | H-5, H-8 |
| 7.80 - 7.70 | m | 2H | H-6, H-7 | |
| 7.5 (broad s) | s | 1H | -OH | |
| Sample A (Hypothetical) | 8.15 | m | 2H | H-5, H-8 |
| 7.75 | m | 2H | H-6, H-7 | |
| 7.45 (broad s) | s | 1H | -OH | |
| 2,3-dichloro-1,4-naphthoquinone (Impurity) | 8.25 - 8.15 | m | 2H | H-5, H-8 |
| 7.85 - 7.75 | m | 2H | H-6, H-7 | |
| 2-hydroxy-1,4-naphthoquinone (Impurity) | 8.10 - 8.00 | m | 2H | H-5, H-8 |
| 7.75 - 7.65 | m | 2H | H-6, H-7 | |
| 7.28 | s | 1H | H-3 | |
| 6.5 (broad s) | s | 1H | -OH |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Expected) | 182.5, 178.0 | C=O (C1, C4) |
| 150.0 | C-OH (C3) | |
| 135.0, 134.5 | C-H (Ar) | |
| 132.0, 131.5 | C (Ar) | |
| 127.5, 127.0 | C-H (Ar) | |
| 120.0 | C-Cl (C2) | |
| Sample A (Hypothetical) | 182.4, 177.9 | C=O (C1, C4) |
| 149.8 | C-OH (C3) | |
| 134.8, 134.3 | C-H (Ar) | |
| 131.8, 131.3 | C (Ar) | |
| 127.3, 126.8 | C-H (Ar) | |
| 119.8 | C-Cl (C2) | |
| 2,3-dichloro-1,4-naphthoquinone (Impurity) | 175.8 | C=O |
| 143.2 | C-Cl | |
| 134.9 | C-H (Ar) | |
| 131.7 | C (Ar) | |
| 128.0 | C-H (Ar) | |
| 2-hydroxy-1,4-naphthoquinone (Impurity) | 184.9, 181.5 | C=O |
| 152.1 | C-OH | |
| 134.7, 133.4 | C-H (Ar) | |
| 132.3, 130.9 | C (Ar) | |
| 126.8, 126.3 | C-H (Ar) | |
| 110.1 | C-H (C3) |
Table 3: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | [M]+ or [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| This compound (Expected) | ESI- | 207/209 | 180, 152, 124 |
| Sample A (Hypothetical) | ESI- | 207/209 | 180, 152, 124 |
| 2,3-dichloro-1,4-naphthoquinone (Impurity) | EI+ | 226/228/230 | 191, 163, 128 |
| 2-hydroxy-1,4-naphthoquinone (Impurity) | EI+ | 174 | 146, 118, 105 |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
2. Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis Conditions:
-
Ionization Mode: Negative ion mode for the target compound.
-
Capillary Voltage: 3.5 kV
-
Nebulizer Pressure: 30 psi
-
Drying Gas Flow: 8 L/min
-
Drying Gas Temperature: 300 °C
-
Mass Range: 50-500 m/z
-
-
Data Analysis: Identify the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₅ClO₃, exact mass: 207.99 g/mol ). Analyze the isotopic pattern for the presence of chlorine (³⁵Cl/³⁷Cl). Compare the fragmentation pattern with known spectra.
Visualizations
The following diagrams illustrate the workflow for purity confirmation and the logical relationship between the analytical techniques.
A Comparative Guide to the Synthesis of 2-Chloro-3-hydroxy-1,4-naphthoquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic protocols for 2-Chloro-3-hydroxy-1,4-naphthoquinone and its derivatives, crucial scaffolds in medicinal chemistry. The following sections detail established synthetic routes, present comparative data on their efficiency, and illustrate the associated reaction workflows and biological signaling pathways.
Comparison of Synthesis Protocols
The synthesis of this compound derivatives primarily commences from two key starting materials: 2,3-dichloro-1,4-naphthoquinone and 2-hydroxy-1,4-naphthoquinone (Lawsone). The choice of starting material and subsequent reaction conditions significantly impacts the yield, reaction time, and purity of the final products.
Synthesis from 2,3-dichloro-1,4-naphthoquinone
This is the most prevalent and versatile method for generating a wide array of 2-chloro-3-substituted-1,4-naphthoquinone derivatives. The general approach involves a nucleophilic substitution reaction where one of the chlorine atoms of 2,3-dichloro-1,4-naphthoquinone is displaced by a nucleophile, such as an amine or an alcohol.
Table 1: Comparison of Synthesis Protocols for 2-Arylamino-3-chloro-1,4-naphthoquinone Derivatives
| Derivative | Nucleophile | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Phenylamino-3-chloro-1,4-naphthoquinone | Aniline | Water | 20 h | 85 | [1] |
| 2-(4-Methylphenyl)amino-3-chloro-1,4-naphthoquinone | p-Toluidine | Water | 20 h | 88 | [1] |
| 2-(4-Methoxyphenyl)amino-3-chloro-1,4-naphthoquinone | p-Anisidine | Water | 20 h | 90 | [1] |
| 2-(3,4-Dimethoxyphenyl)amino-3-chloro-1,4-naphthoquinone | 3,4-Dimethoxyaniline | Water | 20 h | 86 | [1] |
| 2-(Methylamino)-3-chloro-1,4-naphthoquinone | Methylamine | Methanol | 2 h | 96.6 | |
| 2-Amino acid-3-chloro-1,4-naphthoquinones | Amino acids | Dioxane/Water (Microwave) | 20 min | 78-91 | [2] |
Table 2: Comparison of Synthesis Protocols for 2-Alkoxy-3-chloro-1,4-naphthoquinone Derivatives
| Derivative | Nucleophile | Base | Solvent | Yield (%) | Reference |
| 2-Alkoxy-3-chloro-1,4-naphthoquinone | Various alcohols | Various bases | - | - | [3] |
| Naphthoquinone fused crown ether | Diol | Et3N | - | 62 | [3] |
Synthesis from 2-Hydroxy-1,4-naphthoquinone (Lawsone)
An alternative route involves the initial chlorination of Lawsone to yield 2-chloro-1,4-naphthoquinone, which can then be further functionalized.
Table 3: Synthesis of 2-Chloro-1,4-naphthoquinone from Lawsone
| Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Thionyl chloride | - | 48 h | 90 | 85 | [4] |
Experimental Protocols
General Procedure for the Synthesis of 2-Arylamino-3-chloro-1,4-naphthoquinone Derivatives
A mixture of 2,3-dichloro-1,4-naphthoquinone (0.5 mmol) and the corresponding aniline (0.5 mmol) in water (10 mL) is stirred at room temperature for 20 hours. Upon completion, the precipitate is filtered under vacuum and washed with water. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent to afford the desired 2-arylamino-3-chloro-1,4-naphthoquinone derivative.[1]
Synthesis of 2-Chloro-1,4-naphthoquinone from Lawsone
A solution of 2-hydroxy-1,4-naphthoquinone (Lawsone, 870 mg, 5 mmol) in thionyl chloride (25 mL) is stirred at 90 °C for 48 hours. After cooling, the reaction mixture is poured into water (200 mL). The resulting precipitate is filtered, dissolved in chloroform (100 mL), and washed with a 10% aqueous solution of sodium bicarbonate (100 mL). The organic layer is dried over magnesium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate, 13:1) to yield 2-chloro-1,4-naphthoquinone as a yellow solid.[4]
Synthetic and Signaling Pathway Visualizations
To provide a clearer understanding of the synthesis workflows and the biological implications of these compounds, the following diagrams have been generated using Graphviz.
Synthetic Workflow from 2,3-dichloro-1,4-naphthoquinone
Caption: General synthesis scheme for 2-substituted-3-chloro-1,4-naphthoquinone derivatives.
Synthetic Workflow from 2-Hydroxy-1,4-naphthoquinone (Lawsone)
Caption: Synthesis of 2-chloro-1,4-naphthoquinone from Lawsone.
Biological Signaling Pathways Modulated by 1,4-Naphthoquinone Derivatives
1,4-Naphthoquinone derivatives have been shown to exert their biological effects, including anticancer activity, through the modulation of key signaling pathways, often initiated by the generation of reactive oxygen species (ROS).
Caption: Modulation of PI3K/Akt/mTOR and MAPK/STAT3 pathways by 1,4-naphthoquinones.
References
Head-to-head comparison of anticancer activity of juglone and 2-Chloro-3-hydroxy-1,4-naphthoquinone derivatives
A comprehensive guide for researchers and drug development professionals on the cytotoxic and mechanistic profiles of two promising classes of naphthoquinone-based anticancer agents.
This guide provides a detailed comparative analysis of the anticancer properties of juglone (5-hydroxy-1,4-naphthoquinone) and its derivatives against 2-Chloro-3-hydroxy-1,4-naphthoquinone derivatives. By summarizing key experimental data on their cytotoxic effects, mechanisms of action, and impact on critical cellular signaling pathways, this document aims to inform preclinical research and guide the development of novel cancer therapeutics.
Executive Summary
Juglone, a naturally occurring naphthoquinone found in walnuts, has demonstrated significant anticancer activity across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as PI3K/Akt and MAPK.
Derivatives of 2-Chloro-1,4-naphthoquinone, a related class of synthetic compounds, have also emerged as potent anticancer agents. While specific data for this compound derivatives are limited, studies on closely related analogs, such as 2-chloro-3-alkyl-1,4-naphthoquinone derivatives, reveal comparable cytotoxic effects, including the induction of apoptosis and cell cycle arrest, often mediated by reactive oxygen species (ROS) and modulation of the MAPK, Akt, and STAT3 signaling pathways.
This guide presents a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to facilitate a direct comparison of these two compound classes.
Data Presentation: A Comparative Overview
The following tables summarize the reported in vitro anticancer activities of juglone and various 2-chloro-1,4-naphthoquinone derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity (IC50) of Juglone and its Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Juglone | Lewis Lung Carcinoma (LLC) | 10.78 | 24 | [1][2][3] |
| Juglone | Human Non-small Cell Lung Cancer (A549) | 9.47 | 24 | [1][2][3] |
| Juglone | Human Ovarian Cancer (SKOV3) | 30.13 | 24 | [4] |
| Juglone | Human Gastric Cancer (SGC-7901) | 36.51 | 24 | [5] |
| Juglone | Human Pancreatic Cancer (MIA PaCa-2) | 5.27 | 24 | [6] |
| Juglone Analog (15a) | Human Non-small Cell Lung Cancer (A549) | 4.72 | Not Specified | [7] |
| Juglone Analog (16a) | Human Non-small Cell Lung Cancer (A549) | 4.67 | Not Specified | [7] |
Table 2: Cytotoxicity (IC50) of 2-Chloro-1,4-naphthoquinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | Human Prostate Cancer (PC-3) | 2.5 | Not Specified | [8] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | Human Prostate Cancer (CWR-22) | 2.5 | Not Specified | [8] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | Human Prostate Cancer (DU-145) | 6.5 | Not Specified | [8] |
| 2-chloro-3-ethyl-5,6,7-trimethoxy-1,4-naphthoquinone | Human Promyelocytic Leukemia (HL-60) | Potent (exact value not specified) | 24 | [9] |
| 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) | Human Gastric Cancer (AGS) | Significantly inhibited viability (exact IC50 not provided) | 24 | [2] |
| 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ) | Human Gastric Cancer (AGS) | Significantly inhibited viability (exact IC50 not provided) | 24 | [2] |
Table 3: Apoptosis Induction by Juglone
| Cancer Cell Line | Juglone Concentration (µM) | Apoptotic Cells (%) | Exposure Time (h) | Reference |
| Lewis Lung Carcinoma (LLC) | 8 | 29.90 | 24 | [3] |
| Human Non-small Cell Lung Cancer (A549) | 8 | 21.36 | 24 | [3] |
| Human Ovarian Cancer (OVCAR-3) | 60 | 45.24 | Not Specified | [8] |
| Glioblastoma Stem-like Cells | 20 | 49.1 (Early) | Not Specified | [9] |
| Glioblastoma Stem-like Cells | 40 | 51.1 (Late) | Not Specified | [9] |
Table 4: Cell Cycle Arrest Induced by Juglone
| Cancer Cell Line | Juglone Concentration (µM) | Cell Cycle Phase Arrest | % of Cells in Arrested Phase | Exposure Time (h) | Reference |
| Lewis Lung Carcinoma (LLC) | 8 | G2/M | 30.87 | 24 | [3] |
| Human Non-small Cell Lung Cancer (A549) | 8 | G2/M | 26.04 | 24 | [3] |
| Human Ovarian Cancer (SKOV3) | 100 | G0/G1 | Increased (exact % not specified) | 24 | [4] |
| Spodoptera frugiperda (Sf9) | Not Specified | G2/M | 55.74 | Not Specified | [10] |
Table 5: Cell Cycle Arrest Induced by 2-Chloro-1,4-naphthoquinone Derivatives
| Compound | Cancer Cell Line | Cell Cycle Phase Arrest | Reference |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | Human Prostate Cancer (PC-3, DU-145, CWR-22) | G1 | [8] |
| 2-chloro-3-ethyl-5,6,7-trimethoxy-1,4-naphthoquinone | Human Promyelocytic Leukemia (HL-60) | S and G2/M | [9] |
| 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) | Human Gastric Cancer (AGS) | G2/M | [11] |
| 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ) | Human Gastric Cancer (AGS) | G2/M | [11] |
Signaling Pathways
Both juglone and 2-chloro-1,4-naphthoquinone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
Juglone Signaling Pathways
Juglone has been shown to primarily impact the PI3K/Akt and MAPK signaling pathways. It often leads to the inhibition of the pro-survival PI3K/Akt pathway and can modulate the MAPK pathway, which has a complex role in cancer.
Caption: Juglone's impact on PI3K/Akt and MAPK signaling pathways.
2-Chloro-1,4-naphthoquinone Derivatives Signaling Pathways
Derivatives of 2-chloro-1,4-naphthoquinone have been shown to induce apoptosis and cell cycle arrest through the generation of ROS and subsequent modulation of the MAPK, Akt, and STAT3 signaling pathways.
Caption: Signaling pathways modulated by 2-chloro-1,4-naphthoquinone derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Caption: Workflow for determining cell viability using the MTT assay.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of juglone or this compound derivatives. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the compounds for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Caption: Workflow for cell cycle analysis using PI staining.
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by the compounds.
Procedure:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, STAT3, p-STAT3, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
Both juglone and derivatives of 2-chloro-1,4-naphthoquinone demonstrate significant potential as anticancer agents. Juglone's activity is well-documented, with a clear impact on the PI3K/Akt and MAPK signaling pathways. While more specific research is needed for this compound derivatives, the available data on related analogs suggest a promising and comparable anticancer profile, often mediated by ROS production and modulation of the MAPK, Akt, and STAT3 pathways. This guide provides a foundational resource for further investigation into these compound classes, offering both a summary of current knowledge and the necessary experimental frameworks to advance their preclinical development.
References
- 1. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationship studies of naphthoquinones as STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-acute myeloid leukemia activity of 2-chloro-3-alkyl-1,4-naphthoquinone derivatives through inducing mtDNA damage and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Two novel 1,4‑naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species‑mediated MAPK/Akt/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of In Vitro Findings for 2-Chloro-3-hydroxy-1,4-naphthoquinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activity of 2-Chloro-3-hydroxy-1,4-naphthoquinone and the in vivo data available for structurally related analogs. The aim is to offer a comprehensive overview to support further research and development of this compound class. While direct in vivo validation for the titular compound is not extensively documented in publicly available literature, this guide synthesizes existing in vitro data and juxtaposes it with in vivo findings for similar molecules to provide a predictive insight into its potential in a physiological context.
Executive Summary
This compound has demonstrated significant in vitro antifungal activity , in some instances surpassing the efficacy of the established clinical antifungal agent, clotrimazole.[1] However, a comprehensive in vivo validation of these promising in vitro results is not yet available. To bridge this gap, this guide presents in vivo toxicity and activity data from studies on closely related 2-hydroxy-1,4-naphthoquinone derivatives. These analogs provide valuable, albeit indirect, evidence for the potential in vivo behavior of this compound. The subsequent sections detail the in vitro antifungal potency, the in vivo toxicity profiles of comparator compounds, and the experimental methodologies employed in these assessments.
In Vitro Antifungal Activity of this compound
Recent studies have highlighted the potent antifungal properties of this compound. A notable study synthesized a series of halogenated 1,4-naphthoquinone derivatives and evaluated their efficacy against various fungal strains.[1]
Key Findings:
-
This compound exhibited potent activity against Candida albicans and dermatophytes.[1]
-
The compound demonstrated a lower Minimum Inhibitory Concentration (MIC) than the commercial antifungal drug clotrimazole against certain strains of C. albicans.[1]
Table 1: In Vitro Antifungal Activity of this compound and Comparator [1]
| Compound | Fungal Strain | MIC (μg/mL) |
| This compound | Candida albicans ATCC10231 | 1 |
| Candida albicans 955 | 0.25 | |
| Clotrimazole | Candida albicans ATCC10231 | 8 |
| Candida albicans 955 | 16 |
In Vivo Acute Toxicity of 2-Hydroxy-1,4-naphthoquinone Derivatives (Comparator Compounds)
In the absence of direct in vivo data for this compound, this section presents findings from an acute toxicity study in mice for structurally similar 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives.[2][3][4] This provides an initial assessment of the potential safety profile of this class of compounds.
Key Observations:
-
The tested 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives displayed a significant safety margin, with no systemic or behavioral toxicity observed at doses up to 300 mg/kg.[2][3][4]
-
At a high dose of 1000 mg/kg, one of the derivatives induced hepatic steatosis and renal hyperemia, suggesting potential for liver and kidney toxicity at elevated concentrations.[2][3][4]
Table 2: In Vivo Acute Toxicity of 2-Hydroxy-3-anilino-1,4-naphthoquinone Derivatives in Mice [2][3][4]
| Compound Derivative | Dose (mg/kg) | Route of Administration | Observed Toxicities |
| 2-hydroxy-3-anilino-1,4-naphthoquinone | up to 300 | Intraperitoneal | No systemic or behavioral toxicity |
| 1000 | Intraperitoneal | Hepatic steatosis, hyperemia in kidney tissue |
Comparative Analysis and Future Directions
The potent in vitro antifungal activity of this compound, coupled with the relatively low acute in vivo toxicity of its analogs, underscores the therapeutic potential of this compound. However, the absence of direct in vivo efficacy and comprehensive toxicological data for the specific compound of interest represents a significant knowledge gap.
Future research should prioritize in vivo studies to:
-
Validate the in vitro antifungal efficacy in animal models of fungal infection.
-
Establish a full pharmacokinetic and pharmacodynamic profile.
-
Conduct detailed toxicology studies to determine the therapeutic index and identify any potential long-term adverse effects.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing[1]
-
Fungal Strains: Candida albicans ATCC10231 and Candida albicans 955 were used.
-
Method: A broth microdilution method was employed to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure:
-
Fungal strains were cultured in Sabouraud Dextrose Agar (SDA).
-
A serial dilution of the test compounds was prepared in a 96-well microplate.
-
A standardized inoculum of each fungal strain was added to the wells.
-
The plates were incubated under appropriate conditions.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible fungal growth.
-
In Vivo Acute Toxicity Study in Mice[2][3][4]
-
Animal Model: Swiss albino mice were used.
-
Test Compounds: 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives.
-
Procedure:
-
The compounds were administered as a single intraperitoneal injection at various doses.
-
Animals were observed for signs of toxicity and mortality over a 14-day period.
-
Parameters such as body weight, behavioral changes, and any signs of systemic toxicity were recorded.
-
At the end of the observation period, animals were euthanized, and major organs were subjected to histopathological examination.
-
Visualizations
Caption: Workflow from in vitro findings to potential in vivo validation.
Caption: Postulated mechanisms of fungal inhibition by naphthoquinones.
References
- 1. sciforum.net [sciforum.net]
- 2. Cytotoxicity, hemolysis and in vivo acute toxicity of 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity, hemolysis and in vivo acute toxicity of 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Chloro-3-hydroxy-1,4-naphthoquinone: A Procedural Guide
The proper disposal of 2-Chloro-3-hydroxy-1,4-naphthoquinone is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. The information is based on safety data sheets for the compound and related chemical structures.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to be familiar with the necessary personal protective equipment (PPE) and safe handling practices to minimize exposure risks.
Personal Protective Equipment (PPE) and Engineering Controls:
| Equipment/Control | Specification |
| Ventilation | Handle in a well-ventilated area or under a chemical fume hood.[1] |
| Eye Protection | Wear tightly fitting safety goggles with side-shields.[2] |
| Hand Protection | Wear chemical-impermeable gloves. Gloves must be inspected prior to use.[2][3] |
| Body Protection | Wear fire/flame resistant and impervious clothing.[2] |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. |
Safe Handling Practices:
-
Avoid the formation of dust and aerosols.[1]
-
Keep away from sources of ignition and use non-sparking tools.[1]
-
Wash hands thoroughly after handling.[3]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical waste disposal company. Do not discharge this chemical into sewers or the environment.[1][4]
-
Waste Collection:
-
Storage:
-
Arrange for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
The material may be sent to a licensed chemical destruction plant or be disposed of by controlled incineration with flue gas scrubbing.[1]
-
Follow all national and local regulations for hazardous waste disposal.
-
-
Disposal of Empty Containers:
-
Empty containers should be triple-rinsed (or equivalent).[1]
-
The rinsate should be collected and treated as hazardous waste.
-
After rinsing, the container can be offered for recycling, reconditioning, or punctured to make it unusable and disposed of in a sanitary landfill, in accordance with local regulations.[1]
-
Accidental Release Measures
In the event of a spill, follow these procedures to contain and clean up the material safely.
-
Evacuate and Secure the Area:
-
Personal Protection:
-
Wear the appropriate PPE as described in the table above, including respiratory protection.
-
-
Containment and Cleanup:
-
Decontamination:
-
Clean the spill area thoroughly.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Chloro-3-hydroxy-1,4-naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Chloro-3-hydroxy-1,4-naphthoquinone, ensuring laboratory safety and operational integrity. Adherence to these protocols is essential to minimize risks and ensure a safe research environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Area of Protection | Required PPE | Specifications and Remarks |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | - Fire/flame resistant and impervious clothing- Chemical impermeable gloves | Handle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for preventing accidental exposure and ensuring experimental accuracy.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2]
2. Pre-Handling Preparations:
-
Inspect all PPE for integrity before use.
-
Ensure all necessary handling equipment (e.g., spatulas, weighing paper, containers) is clean and readily accessible.
-
Have a designated and properly labeled waste container for chemical disposal.
3. Handling Procedures:
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from incompatible materials such as strong oxidizing and reducing agents.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Waste:
-
Collect and arrange for disposal in suitable and closed containers.[1]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not let the chemical enter drains or sewer systems.[1][3]
2. Contaminated Packaging:
-
Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[3]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[3]
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, a prompt and coordinated response is essential to mitigate the hazard. The following workflow outlines the necessary steps.
Caption: Workflow for handling a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
